molecular formula C8H17NO4 B608983 Methylamino-PEG2-acid

Methylamino-PEG2-acid

Cat. No.: B608983
M. Wt: 191.22 g/mol
InChI Key: NZAMTZREVKICMJ-UHFFFAOYSA-N
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Description

Methylamino-PEG2-acid is a bifunctional PEG-based linker that plays a critical role in the design and synthesis of advanced bioconjugates, particularly in pharmaceutical research and development. Its structure features a methylamine group at one terminus and a carboxylic acid at the other, connected by a short, hydrophilic polyethylene glycol (PEG) spacer. This configuration allows for the sequential and specific conjugation of two distinct molecules, enabling the creation of complex chemical entities . The core research value of this compound lies in its application for developing targeted therapeutic agents. The methylamine group is reactive towards carboxylic acids, carbonyls (ketones, and aldehydes), facilitating the initial coupling step . Subsequently, the terminal carboxylic acid can be activated with common reagents like EDC or HATU to form a stable amide bond with primary amine groups on a second molecule, such as a protein or an antibody . This mechanism is fundamental in constructing Antibody-Drug Conjugates (ADCs), where it serves as a crucial bridge, linking a targeted antibody to a potent cytotoxic payload . The incorporation of the PEG spacer is essential for enhancing the physicochemical properties of the final conjugate. It significantly improves solubility in aqueous media, which is vital for bioavailability and in vivo administration . Furthermore, the PEG chain helps reduce immunogenicity, prolong circulation time in the bloodstream, and decrease steric hindrance during the binding process, leading to more effective and stable bioconjugates . This linker is therefore versatile for various applications beyond ADCs, including the development of diagnostic imaging agents and the surface modification of nanomaterials to improve their biocompatibility and performance in biological systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-9-3-5-13-7-6-12-4-2-8(10)11/h9H,2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAMTZREVKICMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-acid is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug delivery strategies. Its structure, featuring a secondary amine (methylamino) and a terminal carboxylic acid separated by a short, hydrophilic diethylene glycol (PEG2) spacer, offers researchers a versatile tool for covalently linking a wide array of molecules. The inclusion of the PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it particularly valuable in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.

Chemical and Physical Properties

This compound is a well-defined, monodisperse compound, ensuring reproducibility in conjugation reactions. Its key properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid hydrochloride[3]
CAS Number 1807503-87-2[3]
Chemical Formula C8H18ClNO4[3]
Molecular Weight 227.69 g/mol [3]
Purity Typically >98%[2]
Appearance Varies by supplier (e.g., solid)
Solubility Soluble in water, DMSO, and DMF[2][4]
Storage Recommended at -20°C for long-term storage.[2][4]

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound allows for its application in a variety of bioconjugation strategies.

PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs.[5][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The linker in a PROTAC, for which this compound is a candidate, is a critical component that dictates the spatial orientation of the target protein and the E3 ligase, influencing the efficiency of ternary complex formation and subsequent protein degradation.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound can be used as a linker to attach cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to cancer cells, and upon internalization, the cytotoxic payload is released, leading to targeted cell death. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.

Peptide and Protein Modification

The carboxylic acid or the methylamino group can be used to conjugate this compound to peptides and proteins to enhance their solubility, stability, and circulation half-life.[9]

Experimental Protocols

The following are detailed methodologies for the use of this compound in common bioconjugation reactions.

Activation of the Carboxylic Acid Moiety using EDC/NHS Chemistry

The terminal carboxylic acid of this compound can be activated to form a more reactive N-hydroxysuccinimide (NHS) ester, which can then efficiently react with primary amines on a target molecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[10]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Target molecule with a primary amine (e.g., protein, peptide)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in an appropriate organic solvent like DMSO or DMF, or directly in the Activation Buffer if solubility permits.

  • Activate the Carboxylic Acid:

    • In a reaction vessel, add this compound to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Target Molecule:

    • Immediately add the activated this compound solution to the target molecule dissolved in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[10]

  • Purification: Remove excess linker and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.

Conjugation via the Methylamino Group

The methylamino group of this compound can be reacted with molecules containing a pre-activated carboxylic acid (e.g., an NHS ester) or with a carboxylic acid using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Target molecule with an activated carboxylic acid (e.g., NHS ester) or a carboxylic acid

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • EDC and NHS (if starting with a carboxylic acid on the target molecule)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Dissolve Reagents: Dissolve this compound in the Coupling Buffer. Dissolve the target molecule in a compatible buffer.

  • Conjugation Reaction:

    • If the target molecule has an NHS ester: Add the dissolved target molecule to the this compound solution. A 1.5 to 5-fold molar excess of the NHS ester-containing molecule is typically used.

    • If the target molecule has a carboxylic acid: Activate the carboxylic acid on the target molecule first using EDC/NHS as described in section 4.1, then add the this compound.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the Reaction: Add the Quenching Solution to stop the reaction.

  • Purification: Purify the conjugate as described previously.

Characterization of Conjugates

The success of the conjugation reaction can be assessed using various analytical techniques.

Analytical TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of a protein after conjugation.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the precise molecular weight of the conjugate and confirm the number of attached linkers.
HPLC (Size-Exclusion or Reverse-Phase) To separate the conjugate from unreacted starting materials and to assess the purity of the final product.
NMR Spectroscopy For detailed structural characterization of small molecule conjugates.
UV-Vis Spectroscopy To quantify the concentration of the protein and, if the attached molecule has a chromophore, the degree of labeling.

Visualizing Workflows and Pathways with Graphviz

PROTAC Synthesis and Mechanism of Action Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound and its subsequent mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action POI_ligand Protein of Interest (POI) Ligand (with amine) intermediate POI Ligand-Linker Intermediate POI_ligand->intermediate E3_ligand E3 Ligase Ligand (with amine) final_protac Final PROTAC Molecule E3_ligand->final_protac linker This compound activated_linker Activated Linker (NHS ester) linker->activated_linker EDC/NHS activation of carboxyl group activated_linker->intermediate React with POI Ligand intermediate->final_protac EDC/NHS activation of methylamino-linked acid, then react with E3 Ligand PROTAC PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) PROTAC->ternary_complex POI Target Protein (POI) POI->ternary_complex E3 E3 Ubiquitin Ligase E3->ternary_complex ubiquitination Poly-ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Degradation of POI proteasome->degradation

Caption: A generalized workflow for PROTAC synthesis and its mechanism of action.

Example Signaling Pathway: Targeting BTK with a PROTAC

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target in various B-cell malignancies. A PROTAC could be designed to target BTK for degradation. The following diagram illustrates this concept.

BTK_Signaling_Pathway cluster_inhibition PROTAC-mediated Degradation BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Degradation BTK Degradation BTK->Degradation downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream proliferation B-cell Proliferation and Survival downstream->proliferation PROTAC_BTK BTK-Targeting PROTAC (using this compound linker) PROTAC_BTK->BTK binds to E3_Ligase E3 Ubiquitin Ligase PROTAC_BTK->E3_Ligase recruits E3_Ligase->Degradation Proteasome Proteasome Degradation->Proteasome mediated by

Caption: PROTAC-mediated degradation of BTK in the B-cell receptor signaling pathway.

Stability and Storage Considerations

Proper handling and storage of this compound are crucial for maintaining its reactivity. It is recommended to store the compound in a dry, dark environment at -20°C for long-term stability.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] When preparing solutions, it is advisable to use anhydrous solvents and to minimize exposure to moisture to prevent hydrolysis of the carboxylic acid and potential degradation.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of bioconjugation, drug delivery, and proteomics. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, enables the creation of complex and effective biomolecular conjugates. By understanding its chemical properties and employing the appropriate reaction conditions, scientists can leverage this linker to advance the development of novel therapeutics and research reagents.

References

An In-depth Technical Guide to Methylamino-PEG2-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is gaining prominence in the fields of bioconjugation and drug development. Its defined length, hydrophilic nature, and orthogonal reactive groups make it a versatile tool for covalently linking molecules. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its utility for researchers in academia and industry.

Structure and Physicochemical Properties

This compound, systematically named 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid, possesses a short PEG spacer that imparts hydrophilicity, which can improve the solubility of conjugated molecules.[1] The molecule is bifunctional, featuring a secondary methylamine (B109427) group at one terminus and a carboxylic acid at the other. This allows for specific and controlled conjugation reactions. The hydrochloride salt is a common commercially available form.[1]

The structural formula is:

CH₃-NH-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-COOH

Physicochemical Data
PropertyValueSource(s)
IUPAC Name 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid[1]
Synonyms MeNH-PEG2-acid
CAS Number 1807503-87-2 (for HCl salt)[1]
Molecular Formula C₈H₁₇NO₄[2]
Molecular Weight 191.2 g/mol [2]
Molecular Formula (HCl Salt) C₈H₁₈ClNO₄[1]
Molecular Weight (HCl Salt) 227.69 g/mol [1]
Appearance White to off-white solid or oil[3]
Purity Typically >95%
Solubility Soluble in water, DMSO, and DMF[3]
Storage Conditions Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C in a dry, dark environment.[1]

Reactivity and Applications

The utility of this compound lies in its two distinct reactive functional groups:

  • Methylamine Group: This secondary amine is reactive towards activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones (via reductive amination).[1]

  • Carboxylic Acid Group: This group can be activated to react with primary and secondary amines, forming stable amide bonds. Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU.[2]

This bifunctionality makes this compound an ideal linker for a variety of applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC is composed of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

This compound is well-suited for this linker role. For instance, the carboxylic acid end can be coupled to an amine-containing E3 ligase ligand, and the methylamine end can be coupled to a POI ligand that has a reactive carboxylic acid or an aldehyde. The PEG spacer helps to improve the solubility and pharmacokinetic properties of the resulting PROTAC.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling (Aqueous Phase)

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) in an aqueous buffer.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Reaction vessels

  • Stirring equipment

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in an appropriate solvent (e.g., DMSO or DMF). Note that EDC is moisture-sensitive and should be prepared immediately before use.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, dissolve this compound in the Activation Buffer.

    • Add NHS/Sulfo-NHS to the solution (a 1.5 to 2-fold molar excess over this compound is recommended).

    • Add EDC to the solution (a 1.5 to 2-fold molar excess over this compound is recommended).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the pH of the final reaction mixture is between 7.2 and 8.0. If necessary, adjust with a non-amine-containing base.

    • The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point for protein labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters and capping unreacted amines. A final concentration of 10-50 mM of the quenching agent is typical.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Amide Bond Formation using HATU (Organic Phase)

This protocol is suitable for coupling the carboxylic acid of this compound to an amine-containing small molecule in an organic solvent.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

  • Stirring equipment

  • Purification system (e.g., flash chromatography, preparative HPLC)

Procedure:

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add the amine-containing molecule (1-1.2 equivalents).

  • Coupling Reaction:

    • Add HATU (1.1-1.5 equivalents) to the reaction mixture.

    • Add DIPEA (2-3 equivalents) to the mixture.

    • Stir the reaction at room temperature for 1-4 hours. The progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The residue can be redissolved in a suitable solvent (e.g., ethyl acetate) and washed with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash chromatography or preparative HPLC to yield the desired conjugate.

Visualizations

Experimental Workflow for EDC/NHS Coupling

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_quenching Quenching cluster_purification Purification A This compound C Activated NHS Ester A->C B EDC + NHS B->C E Conjugate C->E D Amine-containing Molecule D->E G Stable Conjugate E->G F Quenching Agent (e.g., Tris, Hydroxylamine) F->G H Purified Conjugate G->H (e.g., SEC, Dialysis)

Caption: Workflow for the conjugation of this compound using EDC/NHS chemistry.

Role in PROTAC Synthesis

G cluster_components PROTAC Components cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with -COOH or -CHO) Step2 Step 2: Couple Intermediate to POI Ligand (e.g., reductive amination or amide coupling) POI_Ligand->Step2 E3_Ligand E3 Ligase Ligand (with -NH2) Step1 Step 1: Couple Linker to E3 Ligand (e.g., EDC/NHS coupling) E3_Ligand->Step1 Linker This compound Linker->Step1 Intermediate E3 Ligand-Linker Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

References

An In-depth Technical Guide to the Synthesis of Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of Methylamino-PEG2-acid, a valuable bifunctional linker used in the development of PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step process commencing with the commercially available N-Boc-protected amino-PEG2-alcohol. The synthetic route involves:

  • N-Methylation: Introduction of a methyl group to the nitrogen of the Boc-protected amine.

  • Oxidation: Conversion of the terminal primary alcohol to a carboxylic acid.

  • Deprotection: Removal of the Boc protecting group to yield the final product as a salt.

This strategy is designed to be efficient and scalable, utilizing well-established chemical transformations.

Experimental Protocols and Data

This section details the experimental procedures for each synthetic step, accompanied by tables summarizing the key quantitative parameters.

The initial step involves the N-methylation of Boc-amino-PEG2-alcohol. A common and effective method for this transformation is the use of sodium hydride to deprotonate the amine, followed by quenching with methyl iodide.

Experimental Protocol:

  • To a solution of Boc-amino-PEG2-alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion, the reaction is carefully quenched with saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford N-Boc-N-methylamino-PEG2-alcohol.

Table 1: Quantitative Data for N-Methylation

ParameterValueReference
Starting MaterialBoc-amino-PEG2-alcoholCommercially Available
ReagentsSodium Hydride, Methyl Iodide[1]
SolventAnhydrous THF[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time12-16 hours[1]
Typical Yield85-95%Estimated
Purity>95% (after chromatography)Estimated

The second step is the oxidation of the terminal alcohol of the N-methylated intermediate to a carboxylic acid. A mild and selective method utilizing TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) as a catalyst with sodium hypochlorite (B82951) (NaOCl) as the oxidant is employed to prevent over-oxidation or side reactions.[2]

Experimental Protocol:

  • Dissolve N-Boc-N-methylamino-PEG2-alcohol (1.0 eq) in a biphasic solvent system of dichloromethane (B109758) (DCM) and saturated aqueous sodium bicarbonate solution.

  • To this solution, add potassium bromide (0.1 eq) and TEMPO (0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (10-15% available chlorine, 1.5 eq) while maintaining the temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the aqueous layer to a pH of 2-3 with 1M HCl.

  • Extract the product with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-N-methylamino-PEG2-acid.

Table 2: Quantitative Data for Oxidation

ParameterValueReference
Starting MaterialN-Boc-N-methylamino-PEG2-alcohol-
ReagentsTEMPO, NaOCl, KBr[2]
SolventDCM / Saturated aq. NaHCO₃[2]
Reaction Temperature0 °C[2]
Reaction Time2-4 hours[2]
Typical Yield90-98%[2]
Purity>95%Estimated

The final step is the removal of the Boc protecting group to unmask the methylamino functionality. This is typically achieved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.[3][4][5]

Experimental Protocol:

  • Dissolve N-Boc-N-methylamino-PEG2-acid (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq, or a 20-50% v/v solution in DCM).

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue can be co-evaporated with toluene (B28343) or diethyl ether to remove residual TFA.

  • The final product, this compound, is obtained as a TFA salt. If the hydrochloride salt is desired, a solution of HCl in dioxane or diethyl ether can be used instead of TFA.[6]

Table 3: Quantitative Data for Boc Deprotection

ParameterValueReference
Starting MaterialN-Boc-N-methylamino-PEG2-acid-
ReagentTrifluoroacetic Acid (TFA)[3][5]
SolventDichloromethane (DCM)[3]
Reaction TemperatureRoom Temperature[3][4]
Reaction Time1-2 hours[3]
Typical Yield>95% (quantitative)Estimated
Purity>95%Estimated

Visualizations

The following diagrams illustrate the overall synthetic workflow and the detailed reaction scheme.

Synthesis_Workflow Start Start: Boc-amino-PEG2-alcohol Step1 Step 1: N-Methylation (NaH, MeI in THF) Start->Step1 Intermediate1 Intermediate: N-Boc-N-methylamino-PEG2-alcohol Step1->Intermediate1 Step2 Step 2: Oxidation (TEMPO, NaOCl in DCM/H2O) Intermediate1->Step2 Intermediate2 Intermediate: N-Boc-N-methylamino-PEG2-acid Step2->Intermediate2 Step3 Step 3: Deprotection (TFA in DCM) Intermediate2->Step3 End Final Product: This compound (TFA Salt) Step3->End

Caption: Overall synthetic workflow for this compound.

Reaction_Scheme cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Deprotection A Boc-NH-PEG2-OH B Boc-N(Me)-PEG2-OH A->B 1. NaH, THF 2. MeI C Boc-N(Me)-PEG2-OH D Boc-N(Me)-PEG2-acid C->D TEMPO, NaOCl E Boc-N(Me)-PEG2-acid F H-N(Me)-PEG2-acid (TFA Salt) E->F TFA, DCM

Caption: Detailed chemical reaction scheme.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale. Standard laboratory safety procedures should be followed at all times.

References

An In-depth Technical Guide to Methylamino-PEG2-acid (CAS: 1807503-87-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylamino-PEG2-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

This compound, also known by its IUPAC name 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid, is a chemical compound featuring a secondary amine and a terminal carboxylic acid, separated by a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure imparts unique properties beneficial for covalently linking molecules. The hydrochloride salt of this compound is also commonly used.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound and its hydrochloride salt is presented below.

PropertyValue (this compound)Value (this compound HCl salt)Reference
CAS Number 1807503-87-21807503-87-2[1][2][3]
Chemical Formula C8H17NO4C8H18ClNO4[1][4]
Molecular Weight 191.22 g/mol 227.69 g/mol [1][3]
Purity Typically ≥95%Typically ≥98%[4][5]
Solubility Soluble in Water, DMSO, DMFSoluble in Water, DMSO, DMF[5]
Appearance Not specified (likely an oil or solid)Not specified (likely a solid)
Storage Store at -20°C for long-term stabilityStore at -20°C for long-term stability[1][5]

Mechanism of Action and Applications

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[6] This allows for the sequential and controlled conjugation of two different molecules.

  • Methylamine Group: This secondary amine can react with carboxylic acids, activated esters (like NHS esters), aldehydes, and ketones.[1][5]

  • Carboxylic Acid Group: This terminal acid can be activated to react with primary and secondary amines to form stable amide bonds.[1][5]

The PEG spacer enhances the aqueous solubility and reduces the potential immunogenicity of the resulting conjugate.[7]

The primary applications of this linker include:

  • PROTAC Synthesis: As a PROTAC linker, it connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.[2][8][9]

  • Bioconjugation: It is used to link proteins, peptides, or other biomolecules.[6] For instance, it can be used in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.[10]

  • Surface Modification: The linker can be used to modify surfaces to enhance biocompatibility or to attach other molecules for specific applications.

Below is a diagram illustrating the general structure of a PROTAC molecule, highlighting the role of a linker like this compound.

PROTAC_Structure TargetBinder Target Protein Ligand Linker This compound Linker TargetBinder->Linker E3LigaseBinder E3 Ligase Ligand Linker->E3LigaseBinder

General structure of a PROTAC molecule.

Experimental Protocols

General Protocol for Amide Coupling

This protocol outlines the steps to conjugate a molecule containing a primary amine to the carboxylic acid end of this compound.

Materials:

  • This compound

  • Amine-containing molecule

  • Coupling agents (e.g., EDC, HATU)[11]

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)[11]

  • Reaction buffer (e.g., PBS at pH 7.2-7.5)

  • Quenching agent (e.g., hydroxylamine)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the anhydrous solvent.

    • Add the coupling agent (e.g., 1.1 equivalents of HATU) and an amine base (e.g., 2 equivalents of DIPEA).

    • Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[12]

  • Conjugation:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C. The progress can be monitored by techniques like LC-MS.[12]

  • Quenching:

    • Add a quenching agent to stop the reaction and consume any unreacted activated esters.

  • Purification:

    • Purify the resulting conjugate using methods such as preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.[12]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical techniques like LC-MS and NMR.

The following diagram illustrates the general workflow for this bioconjugation reaction.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Linker This compound ActivatedLinker Activated Linker Linker->ActivatedLinker Activation CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActivatedLinker Conjugate Final Conjugate ActivatedLinker->Conjugate Coupling AmineMolecule Amine-containing Molecule AmineMolecule->Conjugate Purification Purification (e.g., HPLC) Conjugate->Purification Analysis Analysis (e.g., LC-MS) Purification->Analysis

General workflow for bioconjugation.

Conclusion

This compound is a valuable tool for researchers in drug development and chemical biology. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, makes it a versatile linker for constructing complex biomolecules like PROTACs and ADCs. While detailed experimental data for this specific compound is limited in the public domain, its reactivity is well-understood within the context of similar PEG linkers, allowing for its effective application in various bioconjugation strategies.

References

An In-depth Technical Guide to the Physical Properties of Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Methylamino-PEG2-acid, a bifunctional linker molecule commonly utilized in bioconjugation, drug delivery, and diagnostic assay development. Its structure incorporates a terminal methylamino group and a carboxylic acid, separated by a hydrophilic diethylene glycol (PEG2) spacer. This guide summarizes key quantitative data, outlines standard experimental methodologies for property determination, and illustrates a typical application workflow.

Core Physicochemical Data

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in experimental settings. The data presented below has been compiled from various chemical suppliers and databases.

Summary of Physical Properties

A consolidated summary of the key quantitative and qualitative properties is provided in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS Number 166388-57-4
Appearance White to off-white solid, or a colorless to yellow/brown oil/liquid
Purity Typically ≥95% (as determined by NMR and/or LC-MS)
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents
Storage Conditions Store at -20°C, desiccated, and protected from light

Experimental Protocols for Property Determination

The characterization of this compound relies on standard analytical chemistry techniques. While compound-specific research protocols are not typically published, the following section describes the general methodologies used to determine the properties listed above.

Determination of Purity and Identity
  • Methodology: Purity and identity are commonly established using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • ¹H NMR: Confirms the chemical structure by identifying the hydrogen atoms and their chemical environments. The integral of the peaks can be used to assess purity against a known standard.

    • LC-MS: This technique first separates the compound from potential impurities using liquid chromatography. The mass spectrometer then measures the mass-to-charge ratio, confirming the molecular weight of the compound (e.g., by observing the [M+H]⁺ ion at m/z 164.18). The purity is often determined by the area percentage of the main peak in the chromatogram.

Assessment of Solubility
  • Methodology: The solubility is determined by a straightforward visual assessment protocol.

    • A pre-weighed amount of this compound (e.g., 1 mg) is placed into a vial.

    • The target solvent (e.g., water, DMSO) is added incrementally (e.g., in 100 µL aliquots).

    • After each addition, the mixture is vortexed or sonicated to encourage dissolution.

    • The process is repeated until the solid is completely dissolved, and the concentration is recorded. This provides a qualitative or semi-quantitative measure of its solubility.

Workflow for Application in Bioconjugation

This compound is a linker designed to connect two different molecules. The workflow below illustrates its use in conjugating a protein to a small molecule drug, a common application in creating Antibody-Drug Conjugates (ADCs). The carboxylic acid and the amine group provide handles for sequential coupling reactions.

G cluster_0 Step 1: Activate Carboxylic Acid cluster_1 Step 2: Conjugate to Target Molecule 1 cluster_2 Step 3: Conjugate to Target Molecule 2 A This compound B EDC / NHS Chemistry A->B C NHS-ester Activated PEG Linker B->C E Conjugation Reaction (Amide Bond Formation) C->E D Target Molecule 1 (e.g., Small Molecule Drug with Amine) D->E F Drug-PEG-Methylamine Intermediate E->F H Conjugation Reaction (Amide Bond Formation via Amine) F->H G Target Molecule 2 (e.g., Antibody with Activated Carboxyls) G->H I Final Bioconjugate (Antibody-PEG-Drug) H->I

Caption: Workflow for a two-step bioconjugation using this compound.

Solubility Profile of Methylamino-PEG2-acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methylamino-PEG2-acid, a bifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent in various organic solvents is critical for its effective handling, reaction optimization, and purification. This document consolidates available data, provides predictive analysis based on structural analogs, and outlines a detailed experimental protocol for solubility determination.

Core Concepts and Predictive Analysis

This compound (CAS No. 166410-93-3 for the free base) possesses distinct structural features that govern its solubility. The molecule incorporates a hydrophilic dietheylene glycol (PEG2) spacer, a terminal primary methylamine (B109427) group, and a terminal carboxylic acid. The presence of the polar amine and carboxylic acid groups, capable of hydrogen bonding, alongside the flexible and hydrophilic PEG chain, suggests good solubility in polar organic solvents.

While specific quantitative solubility data for this compound is not extensively published, several suppliers of the hydrochloride salt form (CAS No. 1807503-87-2) provide qualitative solubility information. This information, combined with the known behavior of similar PEGylated molecules, allows for a robust predictive assessment. Generally, PEG linkers enhance the solubility of molecules in aqueous and many organic media.[1][2][3]

Inferred and Reported Solubility Data

Based on product data sheets and the general properties of short-chain PEG compounds, the following table summarizes the expected and reported solubility of this compound. It is important to note that most readily available information pertains to the hydrochloride salt, which may exhibit different solubility characteristics compared to the free acid form.

Solvent ClassificationSolventReported Solubility (HCl Salt)Predicted Solubility (Free Acid)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[4][5][6]Highly Soluble
Dimethylformamide (DMF)Soluble[5]Highly Soluble
Acetonitrile (ACN)Likely SolubleLikely Soluble
Chlorinated Dichloromethane (DCM)Likely SolubleLikely Soluble
Chloroform (CHCl₃)Likely SolubleLikely Soluble
Polar Protic WaterSoluble[5]Highly Soluble
Methanol (MeOH)Likely SolubleHighly Soluble
Ethanol (EtOH)Likely SolubleSoluble
Non-Polar TolueneSparingly Soluble to InsolubleSparingly Soluble to Insoluble
Diethyl EtherSparingly Soluble to InsolubleSparingly Soluble to Insoluble
HexanesInsolubleInsoluble

Note: "Soluble" indicates that dissolution is observed, but quantitative limits are not specified in the cited sources. "Likely Soluble" is an inference based on the behavior of structurally similar PEGylated compounds.[3] For critical applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the "shake-flask" technique, which is a reliable approach for establishing equilibrium solubility.[7]

Materials:

  • This compound

  • Anhydrous organic solvents of interest

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a concentrated stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC).

  • Calculation:

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the solubility in the original solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of test solvent A->B C Seal and agitate (24-48h at constant T) B->C D Settle and Centrifuge C->D E Filter supernatant D->E F Dilute aliquot E->F G Quantitative Analysis (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: A flowchart of the shake-flask method for determining solubility.

References

In-Depth Technical Guide to Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-acid is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. Its structure, featuring a terminal methylamine (B109427) and a carboxylic acid separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules. The hydrophilic nature of the PEG chain enhances the solubility of the resulting conjugates in aqueous environments, a critical attribute for many biological applications.[1][2] This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key quantitative data.

PropertyValueNotes
Molecular Weight 191.22 g/mol [3]For the free acid (C8H17NO4)[3]
Molecular Weight (HCl salt) 227.69 g/mol [1]For the hydrochloride salt (C8H18ClNO4)[1]
CAS Number 1807503-87-2[1][3][4]For the free acid
Purity Typically ≥95% or ≥98%Varies by supplier[2]
Solubility Soluble in Water, DMSO, and DMF[2][4]The PEG spacer enhances aqueous solubility.
Storage Conditions Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C[1]Store in a dry, dark environment.

Key Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable linker in several advanced therapeutic modalities, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs: These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as the linker connecting the ligand that binds to the target protein and the ligand that binds to the E3 ligase. The PEG component of the linker is critical for modulating the solubility and cell permeability of the PROTAC.

ADCs: In this application, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This compound can be used to conjugate the drug to the antibody, often by reacting its carboxylic acid end with an amine on the antibody after activation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the general procedure for conjugating the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous DMSO immediately before use.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group by forming a semi-stable NHS ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately add the activated this compound solution to the amine-containing molecule solution. The pH of the reaction mixture should be maintained between 7.2 and 8.0 for optimal reaction with primary amines.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4 °C, with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching solution, such as hydroxylamine or an amine-containing buffer like Tris, to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.

Protocol 2: General Synthesis of a PROTAC

This protocol outlines a representative two-step synthesis of a PROTAC using this compound as the linker. This assumes the target protein ligand has an available amine for conjugation and the E3 ligase ligand has a carboxylic acid.

Materials:

  • Target Protein Ligand (with a primary amine)

  • E3 Ligase Ligand (with a carboxylic acid)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • EDC and NHS

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) and a slight molar excess of this compound in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU and a non-nucleophilic base like DIPEA to the mixture.

  • Stir the reaction at room temperature until completion, monitoring the progress by LC-MS.

  • Purify the resulting E3 ligase ligand-linker intermediate by preparative HPLC.

Step 2: Coupling of the Intermediate to the Target Protein Ligand

  • Activate the carboxylic acid of the purified E3 ligase ligand-linker intermediate using EDC and NHS as described in Protocol 1.

  • In a separate reaction vessel, dissolve the target protein ligand (containing a primary amine) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Add the activated E3 ligase ligand-linker intermediate to the target protein ligand solution.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Purify the final PROTAC molecule using preparative HPLC.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PROTAC PROTAC (containing Methylamino- PEG2-acid linker) PROTAC->Ternary Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow start Start: Reagent Preparation activate 1. Activation of Carboxylic Acid (this compound + EDC/NHS) start->activate conjugate 2. Conjugation to Amine (Addition of Amine-containing Molecule) activate->conjugate Forms NHS ester quench 3. Quenching the Reaction (Addition of Hydroxylamine or Tris) conjugate->quench Forms Amide Bond purify 4. Purification of Conjugate (e.g., HPLC, Dialysis) quench->purify end Final Conjugate purify->end

Caption: General workflow for bioconjugation using this compound.

References

An In-depth Technical Guide to the Heterobifunctional Nature of Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of linker molecules is paramount to the success of novel drug modalities. Among these, heterobifunctional linkers offer the distinct advantage of covalently connecting two different molecular entities with high specificity. Methylamino-PEG2-acid is a prominent member of this class, featuring a methylamine (B109427) group and a carboxylic acid at its termini, separated by a hydrophilic diethylene glycol (PEG2) spacer. This guide provides a comprehensive technical overview of this compound, including its core properties, detailed experimental protocols for its application, and its role in advanced therapeutic strategies such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Heterobifunctional Nature

This compound's utility is rooted in its distinct terminal functional groups, which allow for sequential and controlled conjugation reactions. The methylamine group serves as a nucleophile, readily reacting with electrophilic centers such as carboxylic acids (in the presence of activators) and carbonyls (aldehydes and ketones) through reductive amination. Conversely, the terminal carboxylic acid can be activated to react with nucleophilic primary amine groups, forming stable amide bonds. This dual reactivity is the cornerstone of its application in creating complex biomolecular conjugates.[1]

The integrated PEG2 spacer imparts several beneficial properties to the linker and the resulting conjugate. It enhances aqueous solubility, a critical factor for many small molecule drugs and biomolecules, and provides a flexible spacer arm that can mitigate steric hindrance between the conjugated partners.[2]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing conjugation experiments.

PropertyValueSource
Chemical Formula C8H17NO4Vendor Data
Molecular Weight 191.22 g/mol Vendor Data
Appearance White to off-white solid or viscous oilVendor Data
Purity Typically ≥95%Vendor Data
Solubility Soluble in water, DMSO, DMF, and other polar organic solventsVendor Data
Storage Conditions -20°C, desiccatedVendor Data

Experimental Protocols

The successful application of this compound hinges on the precise execution of conjugation chemistries. Below are detailed protocols for the two primary reaction types involving its heterobifunctional groups.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid Terminus

This protocol details the conjugation of this compound to a molecule containing a primary amine (Molecule-NH2) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Molecule-NH2 (e.g., a protein, peptide, or amine-functionalized small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials and magnetic stirrer

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer.

    • Dissolve Molecule-NH2 in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxylic Acid:

    • In a reaction vial, combine a 1.5 to 5-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS relative to this compound.

    • Add the this compound stock solution to the EDC/NHS mixture.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate. The optimal pH for this activation step is between 4.5 and 6.5.[3][4]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of Molecule-NH2.

    • The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.0.[3]

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method based on the properties of the conjugate (e.g., size-exclusion chromatography for proteins, dialysis, or preparative HPLC for small molecules).

Protocol 2: Reductive Amination of the Methylamine Terminus

This protocol describes the conjugation of a molecule containing an aldehyde or ketone (Molecule-CHO or Molecule-CO) to the methylamine group of this compound.

Materials:

  • This compound conjugate (from Protocol 1, or a protected version)

  • Molecule-CHO or Molecule-CO

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)

  • Anhydrous methanol (B129727) or other suitable reaction solvent

  • Acetic acid (optional, as a catalyst)

  • Reaction vial and magnetic stirrer

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the this compound conjugate and a 1.1 to 1.5-fold molar excess of the aldehyde- or ketone-containing molecule in anhydrous methanol.

    • Stir the solution at room temperature.

  • Imine/Iminium Ion Formation:

    • Optionally, add a catalytic amount of acetic acid (1-2 drops) to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction:

    • Add a 1.5 to 2-fold molar excess of the reducing agent (Sodium cyanoborohydride or Sodium triacetoxyborohydride) to the reaction mixture in portions. These reducing agents are selective for the imine/iminium ion and will not reduce the aldehyde or ketone starting material.

    • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by a suitable method such as TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a dilute acid solution.

    • Remove the solvent under reduced pressure.

    • Purify the final conjugate using an appropriate method, such as preparative HPLC, to remove unreacted starting materials and byproducts.

Visualization of Key Processes

To further elucidate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate its structure, a typical bioconjugation workflow, and its application in a PROTAC targeting a key signaling pathway.

Chemical structure of this compound.

cluster_workflow Bioconjugation Workflow MoleculeA Molecule A (e.g., Protein with -NH2) Conjugate1 Molecule A - Linker MoleculeA->Conjugate1 EDC/NHS Coupling Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker EDC/NHS MoleculeB Molecule B (e.g., Small Molecule with -CHO) FinalConjugate Molecule A - Linker - Molecule B MoleculeB->FinalConjugate ActivatedLinker->Conjugate1 Conjugate1->FinalConjugate Reductive Amination

Sequential bioconjugation workflow.

Application in PROTAC Development: Targeting the BCR-ABL Signaling Pathway

A significant application of heterobifunctional linkers like this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The BCR-ABL fusion protein is an oncogenic tyrosine kinase that drives chronic myeloid leukemia (CML).[5][6] PROTACs have been developed to target BCR-ABL for degradation, offering a potential therapeutic strategy to overcome resistance to traditional kinase inhibitors.[7][8]

cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (BCR-ABL - PROTAC - E3 Ligase) PROTAC->Ternary_Complex BCR_ABL BCR-ABL (Target Protein) BCR_ABL->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of BCR-ABL Proteasome->Degradation Cell_Survival Inhibition of Leukemic Cell Proliferation Degradation->Cell_Survival

PROTAC-mediated degradation of BCR-ABL.

cluster_pathway Simplified BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation PROTAC_Degradation PROTAC-mediated Degradation PROTAC_Degradation->BCR_ABL Induces Degradation

References

The Pivotal Role of the PEG2 Spacer in Methylamino-PEG2-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the active components is a critical determinant of success. Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) spacers have gained prominence for their ability to favorably modulate the physicochemical and pharmacokinetic properties of complex bioconjugates. This technical guide delves into the specific role of the short, discrete PEG spacer in Methylamino-PEG2-acid, a heterobifunctional linker increasingly utilized in drug development.

Core Function of the PEG Spacer: A Hydrophilic Bridge

This compound is a bifunctional linker featuring a methylamine (B109427) group at one end and a carboxylic acid at the other, separated by a two-unit polyethylene glycol (PEG2) spacer. The primary and most crucial role of this PEG2 spacer is to impart hydrophilicity to the linker and, by extension, to the entire conjugate.[1][2][3] This strategic introduction of a hydrophilic moiety addresses several key challenges in drug development.

The repeating ethylene (B1197577) oxide units of the PEG chain form hydrogen bonds with water molecules, significantly enhancing the aqueous solubility of the molecule it is attached to.[4] This is particularly advantageous when conjugating hydrophobic payloads, a common feature of both ADCs and PROTACs, which are prone to aggregation and poor solubility in physiological environments.[5][6] By mitigating these issues, the PEG2 spacer can lead to improved formulation stability and better handling characteristics of the final drug product.

Physicochemical and Quantitative Data

The discrete nature of the PEG2 spacer in this compound, meaning it has a precise and defined length, allows for consistent and reproducible manufacturing of bioconjugates.[6][7] This is in contrast to polydisperse PEGs, which are mixtures of varying chain lengths and can lead to heterogeneous products.[6]

Below are tables summarizing the key physicochemical properties of this compound and the impact of short PEG spacers on the performance of advanced therapeutics like PROTACs and ADCs.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (for this compound HCl salt)Reference(s)
Chemical FormulaC8H18ClNO4[1]
Molecular Weight227.69 g/mol [1]
SolubilitySoluble in Water, DMSO, DMF[8]
Reactive GroupsMethylamine, Carboxylic Acid[1][2]

Table 2: Impact of Short PEG Spacer Length on PROTAC Efficacy (Comparative Data)

PROTAC TargetLinker Length (Number of PEG units)Degradation Efficacy (DC50)Dmax (%)Reference(s)
Estrogen Receptor α (ERα)PEG2 (equivalent to ~7 atoms)Potent degradation~90%[9]
Estrogen Receptor α (ERα)PEG4 (equivalent to ~13 atoms)Most potent in series>95%[9]
BRD40 PEG units>5 µM<50%[10]
BRD41-2 PEG units>5 µMReduced potency[10]
BRD44-5 PEG units<0.5 µMHigh[10]
TBK1< 12 atoms (including short PEGs)No apparent activityN/A[10]
TBK121 atoms (PEG/alkyl mix)3 nM96%[10]

Note: The data in Table 2 is compiled from multiple studies and is intended to show general trends. The optimal linker length is target-dependent.

Table 3: Influence of Short PEG Spacers on Antibody-Drug Conjugate (ADC) Properties

ADC PropertyEffect of Short PEG Spacer (e.g., PEG2, PEG4)Reference(s)
Hydrophilicity Increases hydrophilicity of the linker-payload[5][11]
Aggregation Reduces aggregation, especially with hydrophobic payloads[5][6]
Pharmacokinetics Can improve plasma exposure and reduce clearance rates[5]
Drug-to-Antibody Ratio (DAR) Enables higher DARs by improving solubility and stability[6]
In Vivo Efficacy Can lead to improved tumor suppression and tolerability[5]

Signaling Pathways and Experimental Workflows

The this compound linker is integral to the construction of PROTACs and ADCs, which in turn modulate specific cellular signaling pathways.

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker, in this case containing the this compound, plays a crucial role in orienting the POI and E3 ligase to facilitate the formation of a productive ternary complex.[] An optimal linker length is essential; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[9][13]

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG2 Spacer) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugate (ADC) Drug Delivery

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The stability of the linker in circulation and its ability to release the payload at the target site are critical for efficacy and safety. A hydrophilic PEG2 spacer can shield the hydrophobic drug, improving the ADC's pharmacokinetic profile and allowing for higher drug loading without compromising stability.[6]

ADC_Mechanism cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment ADC ADC (Antibody-PEG2-Payload) Receptor Target Antigen ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Apoptosis Cell Death Payload->Apoptosis Induces

Mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Protocols

The bifunctional nature of this compound allows for a variety of conjugation strategies. The following are generalized protocols for its use in the synthesis of a PROTAC or an ADC payload-linker complex.

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry (Aqueous Method)

This protocol describes the coupling of the carboxylic acid end of this compound to a primary amine on a target molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Equilibration: Allow all reagents to come to room temperature before use.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.

    • Add EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 (acid:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS ester.

  • Purification: Purify the conjugate using a desalting column or other appropriate chromatographic method to remove excess reagents and byproducts.

EDC_NHS_Workflow start Start dissolve_linker Dissolve this compound in Activation Buffer (pH 4.5-6.0) start->dissolve_linker add_edc_nhs Add EDC and NHS to activate carboxylic acid dissolve_linker->add_edc_nhs incubate_activation Incubate 15-30 min at RT add_edc_nhs->incubate_activation add_amine Add amine-containing molecule in Coupling Buffer (pH 7.2-8.0) incubate_activation->add_amine incubate_coupling Incubate 2h at RT or overnight at 4°C add_amine->incubate_coupling quench Quench reaction with Tris or hydroxylamine incubate_coupling->quench purify Purify conjugate (e.g., desalting column) quench->purify end End purify->end

References

An In-depth Technical Guide to the Mechanism of Action of Methylamino-PEG2-acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamino-PEG2-acid is a versatile, heterobifunctional linker increasingly employed in the sophisticated design of bioconjugates, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, comprising a secondary methylamine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a unique combination of reactivity, hydrophilicity, and stability. This technical guide delineates the core mechanism of action of this compound, providing insights into its reactivity, role in enhancing bioconjugate performance, and practical guidance on its application. While specific quantitative kinetic and stability data for this linker are not extensively available in peer-reviewed literature, this guide extrapolates from established principles of similar PEG linkers and bioconjugation chemistries to provide a comprehensive operational understanding.

Core Mechanism of Action

The fundamental mechanism of this compound as a linker revolves around its two distinct reactive termini, enabling the sequential and controlled conjugation of two different molecules.

  • The Methylamino Group (-NHCH₃): This secondary amine serves as a nucleophile, readily reacting with electrophilic functional groups such as carboxylic acids (in the presence of activators), activated esters (e.g., N-hydroxysuccinimide esters), aldehydes, and ketones.[1][2][3] The resulting amide bond is highly stable under physiological conditions.[4][5]

  • The Carboxylic Acid Group (-COOH): This terminus can be activated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester.[6][7] This activated ester efficiently reacts with primary amines on proteins, peptides, or other molecules to form a stable amide linkage.[8]

  • The PEG2 Spacer (-OCH₂CH₂OCH₂CH₂-): The short polyethylene glycol chain imparts several beneficial properties to the resulting conjugate. It increases the overall hydrophilicity, which can enhance the solubility and reduce aggregation of hydrophobic drug molecules.[][10] In the context of larger bioconjugates like ADCs, the PEG spacer can also improve pharmacokinetics.[11]

The strategic combination of these three components allows for the precise and stable tethering of, for example, a targeting antibody to a cytotoxic payload in an ADC, or a target-binding ligand to an E3 ligase-recruiting ligand in a PROTAC.

Reactivity and Bond Stability

The amide bonds formed through the reactions of both the methylamino and the activated carboxylic acid groups are characterized by their high stability. The resonance stabilization of the amide bond contributes to its resistance to hydrolysis under physiological pH.[4][5] The uncatalyzed hydrolysis half-life of a peptide bond in water at pH 7 is estimated to be up to 1000 years, highlighting its kinetic stability.[5] This inherent stability ensures that the bioconjugate remains intact in circulation, minimizing premature release of the payload and associated off-target toxicity.[12][13]

As a non-cleavable linker, this compound is designed to remain intact until the entire bioconjugate is internalized by the target cell and degraded within the lysosome.[13][14] This contrasts with cleavable linkers that are designed to be broken by specific enzymes or the acidic environment of the lysosome.[10]

Data Presentation

While specific quantitative data for this compound is limited, the following table summarizes general parameters for similar PEG-based linkers and the resulting amide bonds.

ParameterTypical Value/CharacteristicSource
Amide Bond Half-life (pH 7.4, 37°C) Extremely long (estimated in years for uncatalyzed hydrolysis)[4][5]
Plasma Stability of Non-cleavable PEG-linked ADCs High, with minimal payload deconjugation observed over several days[1]
Reaction Time for EDC/NHS Coupling 1-4 hours at room temperature[6][7]
Reaction Time for Amine-NHS Ester Coupling 30 minutes to 2 hours at room temperature[8]
Typical Conjugation Efficiency Highly dependent on reactants and conditions, but generally high yields can be achieved with optimization.N/A

Experimental Protocols & Workflows

The following are detailed methodologies for the key experiments involving the use of this compound as a linker.

Activation of the Carboxylic Acid Terminus and Conjugation to a Primary Amine

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a primary amine-containing molecule (e.g., a protein) using EDC/NHS chemistry.

Materials:

  • This compound

  • Molecule with a primary amine (e.g., Protein #1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation Buffer 1: 0.1M MES, pH 4.5-5.0

  • Conjugation Buffer 2: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1M Hydroxylamine (B1172632), pH 8.5

  • Desalting column

Procedure:

  • Equilibration: Allow EDC and NHS to equilibrate to room temperature before opening the vials.

  • Dissolution: Dissolve this compound in Conjugation Buffer 1 to a desired concentration (e.g., 10 mM).

  • Activation: Add a 2-5 fold molar excess of EDC and NHS to the this compound solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Protein Preparation: Dissolve Protein #1 in Conjugation Buffer 2.

  • Conjugation: Add the activated this compound solution to the Protein #1 solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add hydroxylamine to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of conjugation.

Conjugation of the Methylamino Terminus to a Carboxylic Acid

This protocol describes the formation of an amide bond between the methylamino group of a this compound conjugate and a carboxylic acid-containing molecule (e.g., a small molecule drug) using HATU chemistry.

Materials:

  • Purified conjugate with a free methylamino group

  • Molecule with a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: Dissolve the carboxylic acid-containing molecule in anhydrous DMF.

  • Activation: Add 1.2 equivalents of HATU and 2-3 equivalents of DIPEA to the carboxylic acid solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: Add a solution of the methylamino-containing conjugate (1 equivalent) in anhydrous DMF to the activated carboxylic acid mixture. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, the final conjugate can be purified by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final conjugate by LC-MS and NMR.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

G General Mechanism of Action of this compound cluster_linker This compound cluster_molecule1 Molecule 1 (e.g., Protein) cluster_molecule2 Molecule 2 (e.g., Drug) cluster_reagents1 Activation cluster_reagents2 Coupling cluster_conjugate1 Intermediate Conjugate cluster_conjugate2 Final Bioconjugate Linker H₃C-HN-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-COOH Reagents1 EDC / NHS Linker->Reagents1 Activation of -COOH Molecule1 Primary Amine (-NH₂) Conjugate1 Molecule 1 - Linker Molecule1->Conjugate1 Forms stable amide bond Molecule2 Carboxylic Acid (-COOH) FinalConjugate Molecule 1 - Linker - Molecule 2 Molecule2->FinalConjugate Forms stable amide bond Reagents1->Molecule1 Reaction with -NH₂ Reagents2 HATU / DIPEA Reagents2->Molecule2 Conjugate1->Reagents2 Coupling with activated -COOH of Molecule 2

Caption: General reaction scheme for this compound.

G Experimental Workflow for ADC Synthesis cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Characterization A Activate Carboxylic Acid of Payload B React with this compound A->B HATU, DIPEA C Purify Linker-Payload B->C D Activate Carboxylic Acid of Linker-Payload C->D E React with Antibody Lysine Residues D->E EDC, NHS F Purify ADC E->F G Determine Drug-to-Antibody Ratio (DAR) F->G H Assess Purity and Aggregation G->H I Confirm Antigen Binding H->I

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

G PROTAC Mechanism of Action POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) PROTAC->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling G Representative ADC Signaling Pathway (HER2) ADC Anti-HER2 ADC (with this compound linker) HER2 HER2 Receptor ADC->HER2 Targeting Binding Binding HER2->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload Release Degradation->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis Cytotoxic Effect

References

An In-depth Technical Guide to Methylamino-PEG2-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-acid is a heterobifunctional linker molecule integral to the field of bioconjugation. Its structure, featuring a methylamine (B109427) group at one terminus and a carboxylic acid at the other, connected by a discrete two-unit polyethylene (B3416737) glycol (PEG) spacer, offers significant versatility in covalently linking biomolecules. This guide provides a comprehensive overview of the key features, physicochemical properties, and applications of this compound, with a focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The inclusion of a hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugates.[1]

Core Features and Physicochemical Properties

This compound is a valuable tool in bioconjugation due to its defined structure and dual reactivity. The methylamine group provides a nucleophilic site for reaction with various electrophiles, while the carboxylic acid can be activated to react with nucleophiles, most notably primary amines.

Physicochemical Data
PropertyValueReference
Chemical Name 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid hydrochloride[2]
Molecular Formula C₈H₁₈ClNO₄[2]
Molecular Weight 227.69 g/mol [2]
CAS Number 1807503-87-2[2]
Appearance Solid[2]
Purity Typically >98%[1][3]
Solubility Soluble in Water, DMSO, DMF[1]
Storage Conditions Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[2]
Reactivity and Stability

The reactivity of this compound is governed by its two functional groups, with optimal reaction conditions dependent on the desired transformation.

Functional GroupReactive PartnersOptimal pH for ReactionKey Considerations
Methylamine (-NHCH₃) Activated esters (e.g., NHS esters), Carboxylic acids (with activators), Aldehydes, Ketones7.0 - 8.5At this pH, the amine is sufficiently deprotonated to act as a nucleophile.
Carboxylic Acid (-COOH) Primary amines (with activators like EDC, HATU)Activation: 4.5 - 7.2; Conjugation: 7.0 - 8.0The carboxylic acid requires activation to form a reactive intermediate.

Note: The stability of the formed amide and ester bonds is generally high, though ester linkages are susceptible to hydrolysis, particularly at non-neutral pH.

Experimental Protocols

The following are detailed methodologies for the two primary modes of conjugation with this compound.

Protocol 1: Conjugation via the Carboxylic Acid Moiety (EDC/NHS Coupling)

This protocol describes the activation of the carboxylic acid of this compound and its subsequent conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine this compound (1 equivalent) with EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.2 equivalents) in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker to the amine is a common starting point.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or another appropriate purification method.

Protocol 2: Conjugation via the Methylamine Moiety

This protocol details the reaction of the methylamine group of this compound with an activated carboxylic acid (e.g., an NHS ester).

Materials:

  • This compound

  • NHS ester-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., reverse-phase HPLC, silica (B1680970) gel chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1.2 equivalents) in the Reaction Buffer.

    • Dissolve the NHS ester-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Slowly add the solution of the NHS ester-containing molecule to the this compound solution with gentle stirring.

    • Ensure the final concentration of the organic solvent does not exceed 10-20% (v/v) to maintain the integrity of biomolecules, if applicable.

    • Allow the reaction to proceed for 1-4 hours at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Purification:

    • Purify the conjugate using an appropriate method such as reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.

Applications in Drug Development

PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[4] The linker connects a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The synthesis of the PROTAC ARV-771, a potent degrader of BET bromodomain proteins, involves a linker with a similar methylamino-PEG-acid structure.[4]

Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis cluster_0 Step 1: E3 Ligase Ligand Conjugation cluster_1 Step 2: POI Ligand Conjugation cluster_2 Cellular Mechanism of Action E3_ligand E3 Ligase Ligand (e.g., VHL ligand with amine) Intermediate_1 Intermediate 1: E3 Ligand-PEG2-MeNH E3_ligand->Intermediate_1 MeNH_PEG_Acid This compound EDC_NHS EDC, NHS MeNH_PEG_Acid->EDC_NHS Activation EDC_NHS->E3_ligand Coupling POI_ligand POI Ligand (e.g., BET inhibitor with NHS ester) Intermediate_1->POI_ligand Coupling Final_PROTAC Final PROTAC (e.g., ARV-771) POI_ligand->Final_PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) Final_PROTAC->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Workflow for the synthesis and mechanism of a PROTAC using this compound.

Antibody-Drug Conjugate (ADC) Development

In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can help to mitigate aggregation that is sometimes observed with hydrophobic drug linkers.

General Workflow for ADC Synthesis

ADC_Synthesis cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Conjugation Drug_Payload Cytotoxic Drug (with amine group) Drug_Linker Drug-Linker Conjugate Drug_Payload->Drug_Linker MeNH_PEG_Acid This compound EDC_NHS EDC, NHS MeNH_PEG_Acid->EDC_NHS Activation EDC_NHS->Drug_Payload Coupling Activated_Drug_Linker Activated Drug-Linker (e.g., NHS ester) Drug_Linker->Activated_Drug_Linker Activation of methylamine end (hypothetical) or second linker attachment Antibody Monoclonal Antibody (with lysine (B10760008) residues) Final_ADC Antibody-Drug Conjugate Antibody->Final_ADC Activated_Drug_Linker->Antibody Coupling

Caption: General workflow for the synthesis of an ADC using this compound.

Conclusion

This compound is a versatile and valuable heterobifunctional linker for bioconjugation. Its well-defined structure, dual reactivity, and the presence of a hydrophilic PEG spacer make it an ideal building block for the construction of complex biomolecules, including ADCs and PROTACs. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful tool in their work. The continued application of such linkers is expected to drive further innovation in the development of targeted therapeutics.

References

The Dual Reactivity of Methylamino-PEG2-acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Reactivity and Application of Methylamino-PEG2-acid for Bioconjugation and Drug Development

This in-depth guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the reactivity of this compound's functional groups. This bifunctional linker, featuring a secondary amine (methylamino) and a terminal carboxylic acid, is a versatile tool in the field of bioconjugation, enabling the covalent linkage of a wide array of molecules. This document provides a thorough understanding of its chemical behavior, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in research and development.

Introduction to this compound

This compound, with the IUPAC name 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid, is a heterobifunctional linker that contains a secondary amine and a carboxylic acid, separated by a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure provides water solubility and a flexible spacer arm, which is advantageous in many bioconjugation applications, such as linking therapeutic agents to targeting moieties or modifying surfaces.[3][4] The dual functionality of this molecule allows for sequential and site-specific conjugation strategies.

Reactivity of Functional Groups

The utility of this compound stems from the distinct reactivity of its two functional groups: the methylamino (secondary amine) group and the carboxylic acid group.

The Carboxylic Acid Group: Activation and Amide Bond Formation

The terminal carboxylic acid is unreactive towards nucleophiles in its native state. To facilitate reaction with amine-containing molecules, it must first be "activated" to a more reactive form. The most common method for this activation in aqueous environments is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

The activation process proceeds in two steps:

  • EDC-mediated activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • NHS-ester formation: In the presence of NHS, the O-acylisourea intermediate is rapidly converted to a more stable amine-reactive NHS ester. This two-step approach enhances coupling efficiency and allows for better control over the reaction.[5]

The resulting NHS ester is susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable amide bond.

The Methylamino Group: Nucleophilic Reactivity

The methylamino group is a secondary amine and acts as a nucleophile. Its reactivity is dependent on the deprotonation of its conjugate acid, the methylammonium (B1206745) ion. To be reactive, the amine must be in its free base form with a lone pair of electrons available for nucleophilic attack. This is favored at a pH above the pKa of the amine. Secondary amines can react with various electrophilic functional groups, most notably activated esters like NHS esters, to form stable amide bonds. While generally less reactive than primary amines due to steric hindrance, they still participate effectively in conjugation reactions.[7]

Quantitative Data for Reaction Optimization

Optimizing conjugation reactions requires an understanding of the key quantitative parameters that govern the reactivity of the functional groups.

ParameterFunctional GroupTypical Value/RangeSignificance in Conjugation
pKa Carboxylic Acid~4.5 - 5.0For EDC activation, a pH below the pKa can protonate the carboxylate, but the reaction is most efficient at pH 4.5-6.0.[8]
pKa Methylammonium Ion~10.0 - 11.0The amine must be deprotonated to be nucleophilic. Reactions are typically run at a pH that balances amine reactivity and the stability of the reaction partner (e.g., NHS ester).
Optimal pH for EDC Activation Carboxylic Acid4.5 - 6.0Maximizes the formation of the O-acylisourea intermediate.[8]
Optimal pH for NHS Ester Reaction with Amines Amine7.2 - 8.5A compromise between the need for a deprotonated amine and the increased rate of NHS ester hydrolysis at higher pH.[9]
NHS Ester Hydrolysis Half-life N/A4-5 hours at pH 7 (0°C)10 minutes at pH 8.6 (4°C)A critical competing reaction that reduces conjugation efficiency. Reactions should be performed expeditiously once the NHS ester is formed.[9][10][11]

Experimental Protocols

The following are detailed protocols for the two primary modes of conjugation with this compound.

Protocol 1: Conjugation to the Carboxylic Acid Moiety

This protocol describes the activation of the carboxylic acid of this compound and subsequent reaction with an amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add a 5-10 fold molar excess of EDC.

    • Immediately add a 2-fold molar excess of NHS/Sulfo-NHS over EDC.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Conjugation to the Methylamino Moiety

This protocol outlines the reaction of the secondary amine of this compound with an activated carboxylic acid (e.g., an NHS ester-functionalized molecule).

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) if the NHS ester is not water-soluble.

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in Coupling Buffer to the desired concentration.

    • If the NHS ester-functionalized molecule is not water-soluble, dissolve it in a minimal amount of DMF or DMSO.

  • Conjugation Reaction:

    • Add the NHS ester-functionalized molecule to the solution of this compound. A 1.5-5 fold molar excess of the NHS ester over the amine is a common starting point.

    • If an organic solvent was used, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturation of protein partners.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or other appropriate chromatographic method to remove unreacted starting materials and byproducts.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the reactivity of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and a general experimental workflow.

G cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation to an Amine CarboxylicAcid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS - EDC Urea NHS NHS Amide_Bond Amide Bond (Stable Conjugate) NHS_Ester->Amide_Bond + R'-NH2 - NHS Amine R'-NH2 (Target Molecule)

Caption: Reaction mechanism for the EDC/NHS activation of a carboxylic acid and subsequent amide bond formation.

G cluster_0 Reaction of Secondary Amine Secondary_Amine R-NH-CH3 (this compound) Amide_Bond Amide Bond (Stable Conjugate) Secondary_Amine->Amide_Bond + R'-CO-NHS - NHS Activated_Ester R'-CO-NHS (Activated Molecule)

Caption: Conjugation of the methylamino group with an NHS ester-activated molecule.

G Start Start: Prepare Reagents Activate_COOH Activate Carboxylic Acid (EDC/NHS, pH 5-6) Start->Activate_COOH Conjugate_Amine Conjugate to Amine (pH 7.2-8.0) Activate_COOH->Conjugate_Amine Quench_Reaction Quench Unreacted Sites Conjugate_Amine->Quench_Reaction Purify_Conjugate Purify Conjugate (e.g., Desalting Column) Quench_Reaction->Purify_Conjugate End End: Characterize Conjugate Purify_Conjugate->End

Caption: General experimental workflow for conjugation to the carboxylic acid of this compound.

Conclusion

This compound is a highly valuable tool for researchers in the fields of drug delivery, diagnostics, and materials science. Its bifunctional nature, coupled with a hydrophilic PEG spacer, offers a versatile platform for the synthesis of well-defined bioconjugates. A thorough understanding of the reactivity of its methylamino and carboxylic acid functional groups, guided by the quantitative data and protocols presented in this guide, is essential for its successful application. By carefully controlling reaction conditions such as pH, stoichiometry, and reaction time, researchers can harness the full potential of this linker to advance their scientific and therapeutic objectives.

References

Unlocking Biotechnological Frontiers: A Technical Guide to Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylamino-PEG2-acid is a heterobifunctional linker molecule poised to accelerate innovation in biotechnology and pharmaceutical development. Its distinct chemical architecture, featuring a secondary amine (methylamino) and a terminal carboxylic acid separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the precise construction of complex bioconjugates. This guide provides an in-depth exploration of its potential applications, supported by illustrative experimental data, detailed protocols, and visualizations of relevant biological pathways.

Core Properties and Advantages

The strategic design of this compound confers several key advantages for bioconjugation:

  • Bifunctional Reactivity: The methylamino group can be coupled to molecules via reactions with carboxylic acids, activated esters, or aldehydes/ketones, while the carboxylic acid can form stable amide bonds with primary amines using carbodiimide (B86325) chemistry (e.g., EDC, DCC) or other coupling agents like HATU.[1][2]

  • Hydrophilicity: The PEG2 spacer enhances the aqueous solubility of the linker and, consequently, can improve the solubility and reduce aggregation of the resulting bioconjugate.[1][2] This is particularly beneficial when working with hydrophobic payloads.

  • Defined Spacer Length: The short, discrete PEG2 length provides precise control over the distance between conjugated molecules, which is critical for optimizing the biological activity and pharmacokinetic properties of the final construct.

  • Reduced Immunogenicity: PEGylation, even with short PEG chains, can help to shield epitopes on proteins and peptides, potentially reducing the immunogenicity of the resulting therapeutic.[3]

Key Applications in Biotechnology

The unique properties of this compound make it an ideal candidate for several cutting-edge applications:

  • Antibody-Drug Conjugates (ADCs): As a linker, it can be used to attach potent cytotoxic payloads to monoclonal antibodies, creating targeted cancer therapies. The hydrophilicity of the PEG spacer can help to mitigate the aggregation often seen with hydrophobic drugs, and the defined length can influence the stability and release of the payload.[4][5]

  • PROteolysis TArgeting Chimeras (PROTACs): In the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins, this compound can serve as the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand. The linker's length and composition are crucial for the formation of a stable ternary complex and subsequent protein degradation.[][7][8]

  • Peptide and Protein Modification (PEGylation): The linker can be used for the site-specific PEGylation of therapeutic proteins and peptides to improve their pharmacokinetic profiles, such as increasing their half-life in circulation.[9]

  • Surface Modification of Nanoparticles and Biomaterials: The carboxylic acid or methylamino group can be used to anchor the linker to the surface of nanoparticles, liposomes, or other biomaterials, while the other end can be used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents.[10][11][12]

Quantitative Data Summary

While specific quantitative data for conjugates synthesized using this compound is not extensively available in the public domain, the following tables provide illustrative data based on studies with similar short-chain PEG linkers in ADCs and PROTACs. These tables are intended to provide researchers with expected ranges and key parameters to measure.

Table 1: Illustrative Pharmacokinetic Parameters of ADCs with Short PEG Linkers

ADC ConstructLinker TypeAverage DARClearance (mL/day/kg)Half-life (t½) (days)Reference
Trastuzumab-MMAEPEG2 (hypothetical)3.85.28.5Modeled after[13][14]
Anti-CD70-AuristatinPEG44.14.89.2Modeled after[13][14]
Anti-HER2-DM1PEG83.53.910.1Modeled after[13][14]

DAR: Drug-to-Antibody Ratio

Table 2: Illustrative In Vitro Degradation Efficiency of PROTACs with PEG Linkers

PROTAC ConstructTarget ProteinLinkerDC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4-Degrader-1BRD4PEG2 (hypothetical)4592Modeled after[14][15]
BTK-Degrader-1BTKPEG32595Modeled after[14][15]
ERα-Degrader-1ERαPEG41598Modeled after[16]

DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum degradation

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in key biotechnological applications. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a drug to an antibody using this compound. It involves the activation of the linker's carboxylic acid and subsequent reaction with a primary amine on the drug, followed by conjugation of the linker's methylamino group to an activated carboxylic acid on the antibody.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Drug with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of this compound: a. Dissolve this compound (5-fold molar excess over the drug) in anhydrous DMF or DMSO. b. In a separate tube, dissolve EDC (1.5 eq to the linker) and NHS (1.2 eq to the linker) in anhydrous DMF or DMSO. c. Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation of Linker to Drug: a. Dissolve the amine-containing drug in anhydrous DMF or DMSO. b. Add the activated linker solution to the drug solution and stir for 2-4 hours at room temperature. c. Monitor the reaction by LC-MS to confirm the formation of the drug-linker conjugate. d. Purify the drug-linker conjugate by reverse-phase HPLC.

  • Activation of Antibody Carboxyl Groups: a. To the antibody solution in Conjugation Buffer, add EDC (50-fold molar excess over the antibody) and NHS (50-fold molar excess over the antibody). b. Incubate for 15-30 minutes at room temperature.

  • Conjugation of Drug-Linker to Antibody: a. Immediately add the purified drug-linker conjugate (with the free methylamino group) to the activated antibody solution (10-20 fold molar excess over the antibody). b. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification: a. Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters on the antibody. b. Purify the ADC from excess drug-linker and other reagents using a desalting column equilibrated with PBS.

  • Characterization: a. Determine the protein concentration by measuring absorbance at 280 nm. b. Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[2][][18][19]

Protocol 2: PROTAC Synthesis via Amide Bond Formation

This protocol outlines the synthesis of a PROTAC by sequentially coupling a target-binding ligand (with a primary amine) and an E3 ligase-recruiting ligand (with a carboxylic acid) to this compound.

Materials:

  • Target protein ligand with a primary amine (POI-NH₂)

  • E3 ligase ligand with a carboxylic acid (E3-COOH)

  • This compound

  • EDC and NHS

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Reverse-phase HPLC system

Procedure:

  • Step 1: Coupling of POI-NH₂ to this compound: a. Dissolve this compound (1.2 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF. Stir for 30 minutes at room temperature to activate the carboxylic acid. b. In a separate flask, dissolve POI-NH₂ (1.0 eq) in anhydrous DMF. c. Add the activated linker solution to the POI-NH₂ solution. Add DIPEA (3.0 eq) and stir at room temperature overnight. d. Monitor the reaction by LC-MS. e. Purify the POI-linker intermediate by reverse-phase HPLC.

  • Step 2: Coupling of E3-COOH to the POI-Linker Intermediate: a. Dissolve the purified POI-linker intermediate (1.0 eq), E3-COOH (1.2 eq), and PyBOP (1.5 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and stir at room temperature overnight. c. Monitor the reaction by LC-MS. d. Purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterization: a. Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways involved is crucial for the rational design of bioconjugates. The following diagrams illustrate the key signaling and mechanistic pathways for ADCs and PROTACs.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Cell_Membrane_1 Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Payload Lysosome->Payload_Released 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., DNA) Payload_Released->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

ADC Cellular Uptake and Payload Release Pathway.

The diagram above illustrates the mechanism of action for a typical ADC.[20] The process begins with the ADC binding to a specific antigen on the surface of a tumor cell. This is followed by internalization of the ADC-antigen complex into an early endosome. The complex is then trafficked to a lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload.[21] The released payload can then engage its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination 1. Proximity-induced Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling PROTAC is released Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Recognition by Proteasome Degradation POI Degradation Proteasome->Degradation 3. Degradation

Mechanism of Action of PROTACs.

The above diagram outlines the catalytic mechanism of PROTACs.[1][20][22][23] A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][22] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, resulting in its poly-ubiquitination.[1] The poly-ubiquitinated POI is then recognized by the 26S proteasome, which degrades the target protein into smaller peptides.[20][22] The PROTAC molecule is then released and can participate in further rounds of degradation, acting as a catalyst.[23]

Conclusion

This compound represents a valuable tool for researchers and drug developers, offering a versatile and efficient means to construct sophisticated bioconjugates. Its bifunctional nature, coupled with the benefits of a hydrophilic PEG spacer, makes it highly suitable for applications ranging from targeted drug delivery with ADCs and PROTACs to the enhancement of protein therapeutics through PEGylation. While further studies are needed to fully elucidate its quantitative performance in various contexts, the foundational principles and protocols outlined in this guide provide a strong starting point for harnessing the potential of this promising linker molecule in advancing biotechnological research and development.

References

The Bridging Molecule: A Deep Dive into the Discovery and Development of PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics has revolutionized modern medicine, offering the promise of potent treatments with minimized side effects. Central to the success of many of these advanced therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is the humble yet critical linker molecule. Among the various linker technologies developed, polyethylene (B3416737) glycol (PEG)-based linkers have emerged as a cornerstone, offering unparalleled advantages in enhancing the stability, solubility, and pharmacokinetic profiles of complex bioconjugates. This technical guide provides a comprehensive overview of the discovery, development, and application of PEG-based linkers, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

The Genesis of PEG Linkers: Overcoming Early Challenges in Bioconjugation

The initial forays into conjugating molecules to proteins and antibodies were fraught with challenges. Early linkers were often hydrophobic, leading to aggregation of the final conjugate, reduced solubility, and rapid clearance from circulation.[1][2] The introduction of polyethylene glycol (PEG), a water-soluble, non-toxic, and biocompatible polymer, marked a significant turning point.[3][4][5] The use of PEG as a spacer in linkers, a process known as PEGylation, was found to impart numerous favorable properties to bioconjugates.[6][7]

The core principle behind the utility of PEG linkers lies in their ability to create a hydrophilic cloud around the conjugated molecule. This "hydration shell" effectively masks the hydrophobicity of many potent drug payloads, thereby preventing aggregation and improving solubility in aqueous environments.[8][9] Furthermore, the increased hydrodynamic volume of PEGylated conjugates slows their renal clearance, leading to a prolonged circulation half-life and increased exposure at the target site.[5][8][9]

Key Advantages of PEG-Based Linkers in Drug Development

The incorporation of PEG chains into linker designs offers a multitude of benefits that are critical for the development of effective and safe targeted therapies:

  • Enhanced Solubility: PEG's inherent hydrophilicity dramatically improves the solubility of hydrophobic drugs and proteins, which is crucial for formulation and intravenous administration.[3][6][10][11]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius, PEGylation reduces the rate of kidney filtration, leading to a longer circulation half-life of the therapeutic agent.[1][5][8]

  • Reduced Immunogenicity: The flexible PEG chains can shield immunogenic epitopes on proteins and antibodies, potentially lowering the risk of an adverse immune response.[3][6]

  • Enhanced Stability: PEG linkers can protect the attached biomolecule from enzymatic degradation and improve its overall chemical stability.[3][6][11]

  • Tunable Properties: The length of the PEG chain can be precisely controlled, allowing for the fine-tuning of the conjugate's properties to achieve the optimal balance between steric hindrance and desired pharmacokinetic profile.[6]

  • Increased Drug-to-Antibody Ratio (DAR): The use of branched or multi-arm PEG linkers enables the attachment of a higher number of drug molecules to an antibody without inducing aggregation, which can lead to enhanced potency.[1][2][5]

Quantitative Insights: The Impact of PEG Linker Properties on Performance

The rational design of PEG-based linkers relies on a thorough understanding of how their physicochemical properties translate into biological performance. The following tables summarize key quantitative data from various studies, highlighting the impact of PEG linker length and architecture on critical parameters of ADCs.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Cytotoxicity

PEG Linker Molecular WeightHalf-Life Extension (fold increase)In Vitro Cytotoxicity Reduction (fold decrease)Reference
4 kDa2.54.5[12][13]
10 kDa11.222[12][13]

Table 2: Influence of PEG Linker Length on ADC Clearance and Tolerability

PEG Linker SizeClearance RateTolerability in Mice (at 50 mg/kg)Reference
< PEG8Rapidly IncreasedNot Tolerated[14]
≥ PEG8SlowerTolerated[14]

Table 3: Effect of PEG Linker Architecture on ADC Stability

PEG Linker ConfigurationStability under Thermal StressPharmacokinetics (Clearance Rate)Reference
Linear 24-unit PEGLowerFaster[2][5]
Pendant 2x 12-unit PEGHigherSlower[2][5]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved in the application of PEG-based linkers, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxic Effect

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitinated_POI Polyubiquitinated POI Ubiquitin->Ubiquitinated_POI Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

ADC_Synthesis_Workflow Start Start Antibody_Prep Antibody Preparation (e.g., buffer exchange, optional reduction) Start->Antibody_Prep Linker_Payload_Prep Linker-Payload Synthesis/Activation Start->Linker_Payload_Prep Conjugation Conjugation Reaction (e.g., NHS-ester or Maleimide chemistry) Antibody_Prep->Conjugation Linker_Payload_Prep->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization of ADC (e.g., SEC-MALS, MS, Cytotoxicity Assay) Purification->Characterization End Final ADC Product Characterization->End

Caption: General workflow for the synthesis and characterization of an ADC.

Essential Experimental Protocols

The successful development of bioconjugates relies on robust and reproducible experimental procedures. This section provides detailed methodologies for key experiments in the synthesis and characterization of molecules utilizing PEG-based linkers.

Protocol for Amine-Reactive PEGylation using NHS Esters

This protocol outlines the general steps for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein or antibody.

Materials:

  • Protein/antibody solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[15]

  • PEG-NHS ester reagent[15]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[15][16]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[17]

  • Desalting columns or dialysis cassettes for purification[15][18]

Procedure:

  • Reagent Preparation:

    • Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[15][16]

    • Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.[15][16][18] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[15][16]

  • Conjugation Reaction:

    • Add the desired molar excess of the PEG-NHS ester stock solution to the protein/antibody solution. A 20-fold molar excess is a common starting point.[15][18] The volume of the organic solvent should not exceed 10% of the total reaction volume.[15][18]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[15][18]

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer can be added to consume any unreacted PEG-NHS ester.

  • Purification:

    • Remove unreacted PEG-NHS ester and other small molecules by size-exclusion chromatography (SEC) using desalting columns or by dialysis against a suitable buffer.[15][18]

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight.

    • Employ SEC-MALS to determine the degree of PEGylation and the presence of any aggregates.[1][10][19]

    • Use mass spectrometry (MS) for more precise characterization of the conjugate.[20]

Protocol for Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol describes the conjugation of a maleimide-activated PEG linker to free thiol groups (e.g., from cysteine residues) on a protein or antibody.

Materials:

  • Thiol-containing protein/antibody solution (1-10 mg/mL in a thiol-free, degassed buffer, pH 6.5-7.5, e.g., PBS, HEPES)[21][22]

  • Maleimide-PEG reagent[21]

  • Anhydrous DMSO or DMF[21]

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[21][22]

  • Desalting columns or ultrafiltration devices for purification[22]

Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds to generate free thiols by incubating the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[21][22] The reaction should ideally be performed under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[22]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the maleimide-PEG reagent in anhydrous DMSO or DMF.[21]

  • Conjugation Reaction:

    • Add the maleimide-PEG stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a common starting point).[4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[21]

  • Purification:

    • Separate the PEGylated protein from unreacted maleimide-PEG using SEC with a desalting column or through ultrafiltration.[22]

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the specific wavelength for the maleimide-containing molecule if it has a chromophore.[21]

    • Confirm successful conjugation and assess purity using SDS-PAGE and SEC-MALS.[1][10]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the potency of an ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well plates

  • ADC and a non-targeting isotype control ADC

  • MTT solution (5 mg/mL in PBS)[23][24]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the isotype control ADC.

    • Treat the cells with the ADCs and incubate for a period relevant to the payload's mechanism of action (typically 72-144 hours).[23][24]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[23][24]

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[23]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[23][24]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the payload released from an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive target cell line

  • Antigen-negative bystander cell line, labeled with a fluorescent marker (e.g., GFP)[11][25]

  • Complete cell culture medium

  • 96-well plates

  • ADC

  • Imaging system or flow cytometer to differentiate and quantify the two cell populations

Procedure:

  • Co-culture Seeding:

    • Prepare a co-culture of the antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.[24]

  • ADC Treatment:

    • Treat the co-culture with various concentrations of the ADC for 72-96 hours.[24]

  • Viability Assessment:

    • Quantify the viability of the fluorescently labeled antigen-negative cells using an imaging system or flow cytometry.[11]

  • Data Analysis:

    • Compare the viability of the antigen-negative cells in the co-culture system to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.[25]

The Future of PEG-Based Linkers: Innovations on the Horizon

The field of PEG-based linker technology is continuously evolving, with ongoing research focused on developing next-generation linkers with enhanced properties. Key areas of innovation include:

  • Biodegradable Linkers: The development of linkers that are stable in circulation but can be cleaved by specific enzymes or conditions within the body, offering more controlled drug release.

  • Novel Architectures: Exploration of new PEG architectures, such as highly branched or dendritic PEGs, to further optimize drug loading and pharmacokinetic properties.

  • Site-Specific Conjugation: Advancements in enzymatic and chemical methods for site-specific PEGylation are leading to more homogeneous and well-defined bioconjugates with improved therapeutic indices.

References

The Linchpin of Degradation: A Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Summary: Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two active ligands joined by a chemical linker.[1][2] While the ligands provide specificity for the target protein and an E3 ubiquitin ligase, the linker is a critical determinant of the PROTAC's overall efficacy, dictating the formation and stability of the key ternary complex, as well as the molecule's physicochemical properties.[1][3] This guide provides an in-depth exploration of PROTAC linkers, their components, design principles, and the experimental protocols used for their evaluation.

Core Components and Mechanism of Action

A PROTAC molecule is comprised of three distinct parts: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two elements.[4][5] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[2][] This proximity induces the E3 ligase to transfer ubiquitin from an E2 ligase to lysine (B10760008) residues on the POI surface.[] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[2] This catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations.[2]

PROTAC_Components POI_Ligand Warhead (Binds Target Protein) Linker Linker POI_Ligand->Linker E3_Ligand Anchor (Recruits E3 Ligase) Linker->E3_Ligand

Caption: Core components of a PROTAC molecule.

The linker's role is far from passive; it actively influences the geometry and stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which enhances degradation efficiency.[2] Conversely, a poorly designed linker can cause steric clashes or prevent productive complex formation.[7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release (Catalytic Cycle) Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Classification and Design Principles of PROTAC Linkers

PROTAC linkers are generally categorized based on their flexibility and chemical composition.[2][8] The choice of linker type profoundly impacts a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[3][7]

Linker Types
  • Flexible Linkers: These are the most common types due to their synthetic accessibility.[2]

    • Alkyl Chains: Simple hydrocarbon chains that provide a high degree of conformational flexibility.[2][8] They are often a starting point in linker design.[2]

    • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are widely used to improve the solubility and permeability of PROTACs.[5][8] In fact, 54% of reported PROTACs have utilized PEG linkers.[5]

  • Rigid Linkers: These linkers restrict the conformational freedom of the PROTAC, which can help pre-organize the molecule for optimal ternary complex formation.[2][]

    • Cyclic Structures: Incorporating rings like piperazine (B1678402) or piperidine (B6355638) constrains the linker's conformation.[8]

    • Aromatic Systems & Alkynes: Phenyl rings or linear alkynes introduce planarity and rigidity.[2]

  • "Clickable" Linkers: The use of copper-catalyzed click chemistry to form stable triazole rings has become a valuable strategy for the rapid synthesis of PROTAC libraries with diverse linker lengths and compositions.[1][]

Linker_Types cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers Alkyl Alkyl Chain (-CH2-CH2-)n PEG PEG Chain (-CH2-CH2-O-)n Piperazine Piperazine Ring Alkyne Alkyne (-C≡C-)

Caption: Common flexible and rigid linker motifs in PROTACs.

Key Design Considerations

The optimization of a PROTAC's linker is a multifactorial process, often requiring the synthesis and screening of extensive compound libraries.[]

  • Linker Length: This is a critical parameter. A linker that is too short can cause steric hindrance, preventing ternary complex formation.[7][10] Conversely, a linker that is too long may lead to an unstable complex that is inefficient at promoting ubiquitination.[7][10] The optimal length must be determined empirically for each POI-E3 ligase pair.[4]

  • Attachment Points: The exit vector, or the point where the linker is attached to the warhead and anchor ligands, significantly influences the relative orientation of the proteins in the ternary complex. Altering the attachment point can dramatically impact degradation efficiency.

  • Solubility and Permeability: The linker contributes significantly to the overall physicochemical properties of the PROTAC.[2] Incorporating polar groups, such as PEG units, can enhance aqueous solubility, while the linker's flexibility can influence its ability to adopt conformations that shield polar surface area, aiding cell membrane permeability.[5][11]

Quantitative Impact of Linker Length on Degradation

Systematic studies varying linker length have consistently demonstrated its critical impact on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ). The optimal linker length is highly dependent on the specific target and E3 ligase pair.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)Reference DC₅₀ (nM)Reference Dₘₐₓ (%)
ERαVHLAlkyl/PEG16Potent Degradation>90%
BRD4CRBNPEG~8 PEG units (C8-BET6)~3>90%
BTKCRBNPEGLonger linkers retained potency1-40>90%

Data compiled from multiple sources. Absolute values are system-dependent.[1][4][12]

Experimental Protocols for Linker Evaluation

Rigorous experimental validation is essential to characterize and optimize PROTACs. Key assays focus on quantifying target protein degradation and confirming the formation of the ternary complex.

Protocol: Western Blot for Target Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[10][13]

  • Cell Seeding & Treatment: Plate cells (e.g., HeLa, THP-1) at a density to achieve 70-80% confluency.[14] Allow them to adhere overnight, then treat with a concentration range of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 16-24 hours).[14][15]

  • Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13][14]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples.[14] Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein overnight at 4°C.[14] Also, probe for a loading control (e.g., GAPDH, β-actin).[13]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Visualize protein bands using an ECL substrate and a chemiluminescence imager.[14]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.[13]

Protocol: Biophysical Assay for Ternary Complex Formation (e.g., SPR)

Biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are used to measure the kinetics and thermodynamics of ternary complex formation and calculate cooperativity.[16]

  • Immobilization: Immobilize a high-affinity biotinylated ligand (e.g., for the POI or E3 ligase) onto a streptavidin-coated sensor chip.

  • Binary Interaction: Inject the first protein partner (e.g., the POI) over the sensor surface to confirm binary binding to its immobilized ligand.

  • Ternary Complex Formation: Co-inject the PROTAC and the second protein partner (e.g., the E3 ligase) over the surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.

  • Kinetics and Affinity Measurement: Perform titrations with varying concentrations of the PROTAC and/or the second protein to determine the binding affinities (Kᴅ) and kinetic parameters (kₐ, kₔ) for both binary and ternary interactions.[16]

  • Cooperativity Calculation: The cooperativity factor (alpha, α) is calculated by comparing the binding affinity of one protein to the PROTAC-partner complex versus its affinity to the PROTAC alone. An α > 1 indicates positive cooperativity.

Experimental_Workflow Design PROTAC Design & Linker Library Synthesis Biophysical Biophysical Assays (SPR, ITC, etc.) Design->Biophysical Evaluate Ternary Complex Formation Cellular Cellular Degradation Assay (Western Blot) Design->Cellular Evaluate Protein Degradation Optimization Data Analysis & Lead Optimization Biophysical->Optimization Cellular->Optimization Optimization->Design Iterative Refinement

Caption: A typical workflow for PROTAC design and evaluation.

Conclusion

The linker is a multifaceted and critical component of any PROTAC, profoundly influencing its biological activity and drug-like properties. The traditional "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies.[1] As our understanding of the structural dynamics of ternary complexes deepens, aided by computational modeling and advanced biophysical techniques, the rational design of linkers will become increasingly crucial.[1][17] Careful optimization of linker length, composition, and attachment points is paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

Methodological & Application

Application Note: Bioconjugation Using Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylamino-PEG2-acid is a heterobifunctional linker used in bioconjugation to connect two molecules, typically a biomolecule and a small molecule drug or probe.[1] It features a terminal carboxylic acid and a methylamino (secondary amine) group, separated by a short, hydrophilic diethylene glycol (PEG2) spacer. The PEG spacer enhances the solubility and reduces non-specific binding of the resulting conjugate.[2]

The primary application of this linker involves the activation of its carboxylic acid group using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This activation creates a stable NHS ester intermediate that can efficiently react with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a target biomolecule, such as a protein or antibody, to form a stable amide bond.[4][5] This method is a cornerstone of creating antibody-drug conjugates (ADCs), PEGylated proteins for improved pharmacokinetics, and various labeled biomolecules for diagnostic and research applications.[6][7]

Reaction Principle

The bioconjugation process is a two-step reaction:

  • Activation: The carboxylic acid on the this compound is activated by EDC. This forms a highly reactive O-acylisourea intermediate. To prevent hydrolysis and increase efficiency, NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester.[3][8] This activation step is most effective in a slightly acidic environment (pH 4.5–6.0).[4][9]

  • Conjugation: The NHS ester-activated PEG linker is then mixed with the amine-containing biomolecule (e.g., a protein). The primary amine groups on the biomolecule perform a nucleophilic attack on the NHS ester, forming a stable covalent amide bond and releasing NHS. This reaction is most efficient at a physiological to slightly alkaline pH (7.2–8.0).[4][5]

Figure 1. Reaction pathway for this compound conjugation.

Experimental Protocol

This protocol provides a general method for conjugating this compound to a primary amine-containing protein. Optimization may be required for specific applications.[5]

3.1. Materials and Reagents

  • This compound

  • Protein or other amine-containing biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[5]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5. (Ensure buffer is free of primary amines like Tris or glycine).[2]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Purification: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column.[][11]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

3.2. Step-by-Step Procedure

Step 1: Preparation of Reagents

  • Prepare Activation Buffer and Coupling Buffer.

  • Allow all reagents (EDC, Sulfo-NHS, PEG linker) to equilibrate to room temperature before opening vials to prevent moisture condensation.[4]

  • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

  • Prepare EDC and Sulfo-NHS solutions (e.g., 100 mM) in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[5]

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in Activation Buffer. The molar ratio should be optimized, but a starting point is provided in Table 1.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

Step 3: Conjugation to the Biomolecule

  • Prepare the protein solution in the Coupling Buffer. If the protein is in a buffer containing amines, exchange it into the Coupling Buffer using a desalting column.

  • Add the activated PEG-linker solution from Step 2 to the protein solution.

  • Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation.[5]

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[9]

  • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.[5]

Step 5: Purification of the Conjugate

  • Remove unreacted PEG linker and byproducts by purifying the conjugate.

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from smaller, unreacted molecules.[12]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of native and PEGylated forms.[][13]

Step 6: Characterization

  • Confirm the success of the conjugation using methods such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.[14]

Figure 2. General experimental workflow for protein conjugation.

Quantitative Data and Optimization

The efficiency of conjugation depends heavily on the molar ratios of the reactants. The table below provides suggested starting ranges for optimization.

Parameter Reactant Molar Excess over Protein Rationale
Activation This compound10x - 50xDrives the reaction towards the desired PEGylated product.[4]
EDC20x - 100xEnsures efficient activation of the carboxylic acid.[4][8]
Sulfo-NHS20x - 100xStabilizes the activated intermediate and improves coupling efficiency.[3][5]
Reaction Time Activation15 - 30 minutesSufficient time for NHS-ester formation while minimizing hydrolysis.[5]
Conjugation2 hours - OvernightAllows for efficient coupling to the biomolecule.
pH Control Activation BufferpH 5.0 - 6.0Optimal pH for EDC-mediated activation of carboxyl groups.[9]
Coupling BufferpH 7.2 - 8.0Optimal pH for the reaction of NHS esters with primary amines.[9]

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Conjugation Inactive EDC/Sulfo-NHS due to moisture.Use fresh reagents. Allow vials to warm to room temperature before opening.[4]
Incorrect pH for activation or conjugation.Verify the pH of both Activation and Coupling buffers.
Presence of primary amines in buffers (e.g., Tris).Use amine-free buffers such as MES and PBS for the reaction steps.[2]
Protein Precipitation High degree of PEGylation or solvent incompatibility.Reduce the molar excess of the PEG linker. Ensure the final concentration of organic solvent (from the PEG stock) is low (<10%).
Incorrect buffer conditions.Perform a buffer exchange on the protein to ensure it is in a suitable, non-amine buffer prior to conjugation.
Multiple Conjugate Species Non-specific reactions or multiple available amines.Optimize the molar ratio of PEG linker to protein to control the degree of labeling. Purification by IEX can help separate species.[11]

References

Application Notes and Protocols for Methylamino-PEG2-acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methylamino-PEG2-acid in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the body's own cellular machinery for targeted protein degradation. These molecules typically consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase). Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their ability to enhance solubility and improve pharmacokinetic properties.

This compound is a specific, bifunctional PEG linker that offers a balance of hydrophilicity and defined length. Its structure features a methylamine (B109427) group on one end and a carboxylic acid group on the other, providing versatile handles for conjugation to POI and E3 ligase ligands through stable amide bond formation. The defined two-unit PEG chain allows for a degree of flexibility and spatial separation between the two ligands, which is crucial for optimal ternary complex formation and subsequent protein degradation.

Physicochemical Properties of this compound

The incorporation of a hydrophilic PEG linker like this compound can significantly impact the overall properties of the resulting PROTAC molecule.

PropertyDescriptionReference
Molecular Formula C8H18ClNO4[1]
Molecular Weight 227.69 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, and DMF[2]
Reactivity The methylamine group readily reacts with activated carboxylic acids, while the carboxylic acid can be coupled to primary or secondary amines using standard coupling reagents.[1][3][1][3]

PROTAC Development Workflow Utilizing this compound

The development of a PROTAC using a this compound linker follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

PROTAC Development Workflow cluster_evaluation Biological Evaluation A Ligand Selection (POI & E3 Ligase) B Linker Selection (this compound) A->B C PROTAC Synthesis (Amide Coupling) B->C D Ternary Complex Formation Assay (e.g., TR-FRET) C->D Purified PROTAC E In Vitro Protein Degradation (e.g., Western Blot) D->E F Cellular Potency Determination (DC50 & Dmax) E->F F->C SAR & Optimization G Downstream Signaling Analysis F->G

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a Representative PROTAC using this compound

This protocol describes a general two-step approach for the synthesis of a PROTAC, where an amine-containing POI ligand is first coupled to the carboxylic acid terminus of this compound, followed by coupling of the methylamine terminus to a carboxylic acid-containing E3 ligase ligand.

Step 1: Coupling of POI Ligand to this compound

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Coupling Reagent Addition: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-linker intermediate.

Step 2: Coupling of E3 Ligase Ligand to POI-Linker Intermediate

  • Reaction Setup: Dissolve the POI-linker intermediate (1.0 eq) and a carboxylic acid-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) (1.1 eq) in anhydrous DMF.

  • Coupling Reagent Addition: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up as described in Step 1. Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC). Characterize the purified PROTAC by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.[4]

Materials:

  • Appropriate cell line expressing the POI

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[6]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.[4]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control.[4]

Protocol 3: Ternary Complex Formation Assay using TR-FRET

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[7][8]

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., biotinylated)

  • Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Europium)

  • Fluorophore-labeled binding partner (acceptor, e.g., Streptavidin-APC)

  • PROTAC of interest

  • Assay buffer

  • 384-well microplates

Procedure:

  • Assay Setup: In a 384-well plate, add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC in assay buffer.

  • Reagent Addition: Add the donor and acceptor fluorophores to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the ternary complex formation can be quantified.

Quantitative Data and Performance Analysis

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table provides representative data for PROTACs with short PEG linkers, illustrating the expected performance.

Disclaimer: The following data is for illustrative purposes and represents typical values for PROTACs with short PEG linkers. Actual values for a PROTAC using this compound will be target and cell-line dependent.

PROTAC TargetLinker TypeDC50DmaxCell LineReference
TBK121-atom (PEG-containing)3 nM96%MM.1S[6]
ERα16-atom (PEG-containing)~1 µM~95%MCF7[9]
HDAC3PEG-based0.44 µM77%HCT116[10]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.

PROTAC Mechanism of Action cluster_cellular Cellular Environment PROTAC PROTAC (with this compound linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome marked for Degradation POI Degradation Proteasome->Degradation mediates PROTAC_recycled PROTAC is recycled Degradation->PROTAC_recycled

PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its defined length, hydrophilicity, and bifunctional nature allow for the straightforward synthesis of PROTACs with improved physicochemical properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their PROTAC development workflows, from initial synthesis to biological characterization. The systematic evaluation of linker properties is paramount for the successful design of potent and selective protein degraders.

References

Application Notes and Protocols for Peptide Labeling with Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a peptide's solubility, stability, and circulation half-life, while reducing its immunogenicity and susceptibility to enzymatic degradation.[1][2][3] Methylamino-PEG2-acid is a short, hydrophilic, bifunctional linker that allows for the precise introduction of a diethylene glycol spacer. This application note provides detailed protocols for the labeling of peptides with this compound, subsequent purification, and characterization, as well as an example of its application in studying cellular signaling pathways.

Reaction Principle

The carboxylic acid moiety of this compound can be activated to an amine-reactive intermediate, which then forms a stable amide bond with primary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue. A common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] The methylamino group on the other end of the PEG linker can be used for further conjugation if desired.

The reaction proceeds in two main steps:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[4]

  • Formation of a Stable NHS Ester and Amide Bond Formation: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine on the peptide to form a stable amide bond, releasing NHS.[4]

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine (e.g., TNYL-RAW)

  • This compound HCl salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • HPLC Solvents: Solvent A (0.1% Trifluoroacetic acid (TFA) in water), Solvent B (0.1% TFA in acetonitrile)

  • Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Peptide Labeling with this compound

This protocol is a general guideline and may require optimization for specific peptides.

  • Peptide Preparation: Dissolve the peptide in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a separate microcentrifuge tube, add a 10-fold molar excess of this compound relative to the peptide.

    • Add a 1.2-fold molar excess of EDC and a 1.2-fold molar excess of NHS (relative to the this compound) to the this compound solution.

    • Add Reaction Buffer to the mixture.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate the reaction at room temperature for 2 hours to overnight with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

Protocol 2: Purification of the PEGylated Peptide by RP-HPLC
  • Sample Preparation: Acidify the reaction mixture with an equal volume of Solvent A (0.1% TFA in water). Centrifuge to remove any precipitate.

  • HPLC Setup: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Injection and Separation: Inject the sample onto the column. Elute the peptide conjugate using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.[6]

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the PEGylated peptide peak, which is expected to elute earlier than the unmodified peptide due to the increased hydrophilicity from the PEG linker.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to confirm the purity and identity of the PEGylated peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.[6]

Protocol 3: Characterization by Mass Spectrometry
  • Sample Preparation: Reconstitute a small amount of the lyophilized product in an appropriate solvent for mass spectrometry (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry Analysis: Analyze the sample by ESI-MS or MALDI-TOF to determine the molecular weight of the conjugate.

  • Data Interpretation: The mass spectrum should show a peak corresponding to the molecular weight of the peptide plus the mass of the this compound linker (191.21 Da). The absence of a significant peak at the molecular weight of the unmodified peptide indicates a high labeling efficiency. Multiple additions of the PEG linker may be observed if the peptide contains multiple labeling sites (e.g., lysine residues).

Data Presentation

ParameterUnmodified Peptide (TNYL-RAW)This compound Labeled PeptideReference
Molecular Weight (Da) ~1757~1948Calculated
HPLC Retention Time Later ElutionEarlier Elution[6]
Labeling Efficiency (%) N/A>90% (Expected)General Observation
Yield (%) N/ADependent on purificationGeneral Observation

Application Example: Modulation of EphB4 Receptor Signaling

The EphB4 receptor tyrosine kinase and its ligand, ephrin-B2, are involved in various physiological and pathological processes, including angiogenesis and cancer progression.[7][8] The TNYL-RAW peptide is a known antagonist of the EphB4 receptor, inhibiting its activation by ephrin-B2.[9] However, its therapeutic potential is limited by a short in vivo half-life.

PEGylation of TNYL-RAW with a short linker like this compound can enhance its stability and pharmacokinetic profile without significantly compromising its binding affinity to the EphB4 receptor.[9][10] The PEGylated peptide can be used as a tool to study the downstream signaling pathways of EphB4 in a more sustained manner.

Upon binding of ephrin-B2, the EphB4 receptor dimerizes and autophosphorylates, initiating a forward signaling cascade.[11][12] This can activate pathways such as the PI3K/Akt and MAPK/ERK pathways, leading to cell proliferation, migration, and survival. The TNYL-RAW peptide, and by extension its PEGylated form, acts as an antagonist by binding to the ligand-binding pocket of EphB4, thereby preventing ephrin-B2 binding and subsequent receptor activation and downstream signaling.[7][9]

Visualizations

experimental_workflow cluster_labeling Peptide Labeling cluster_purification Purification cluster_characterization Characterization peptide Peptide (e.g., TNYL-RAW) conjugation Conjugation Reaction peptide->conjugation peg This compound edc_nhs EDC/NHS Activation peg->edc_nhs edc_nhs->conjugation hplc RP-HPLC conjugation->hplc Crude Product ms Mass Spectrometry hplc->ms Purified PEG-Peptide analysis Data Analysis ms->analysis

Experimental workflow for peptide labeling.

EphB4_Signaling_Pathway cluster_membrane Cell Membrane EphB4 EphB4 Receptor PI3K PI3K EphB4->PI3K Activates ephrinB2 ephrin-B2 ephrinB2->EphB4 Binds & Activates TNYL_RAW_PEG TNYL-RAW-PEG2 TNYL_RAW_PEG->EphB4 Binds & Inhibits Akt Akt PI3K->Akt CellResponse Cell Proliferation, Migration, Survival Akt->CellResponse

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone technique in nanomedicine and drug delivery.[1][2] This process involves the attachment of PEG chains to the nanoparticle surface, which confers a number of advantageous properties. PEGylated nanoparticles exhibit enhanced stability in biological fluids, prolonged systemic circulation times by evading the mononuclear phagocyte system, and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.[1][3][4] Methylamino-PEG2-acid is a specific, short-chain heterobifunctional PEG linker that provides a terminal primary amine and a carboxylic acid group. This allows for versatile conjugation strategies to a wide array of nanoparticle core materials.

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound and methods for the characterization of the resulting PEGylated nanoparticles.

Applications

The surface functionalization of nanoparticles with this compound is instrumental in a variety of biomedical applications:

  • Drug Delivery: PEGylation is a widely adopted strategy to improve the pharmacokinetic profile of nanoparticle-based drug carriers.[3][5] It creates a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system, leading to longer circulation times and increased likelihood of reaching the target tissue.[6]

  • Targeted Drug Delivery: The terminal functional group of the PEG linker (in this case, the methylamino or the acid group, depending on the conjugation strategy) can be used for the attachment of targeting ligands such as antibodies, peptides, or small molecules.[7][8] This enables active targeting of the nanoparticle to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.[9]

  • Medical Imaging: Nanoparticles functionalized with PEG can be utilized as contrast agents in various imaging modalities, including magnetic resonance imaging (MRI) and computed tomography (CT).[7] The enhanced circulation and stability provided by PEGylation lead to improved image quality and diagnostic accuracy.

  • Theranostics: PEGylated nanoparticles can be engineered to combine therapeutic and diagnostic capabilities into a single platform.[5] For instance, a nanoparticle can be loaded with a therapeutic agent and co-functionalized with an imaging agent and targeting ligands.

Experimental Protocols

The following protocols describe the covalent conjugation of this compound to nanoparticles. The choice of protocol depends on the available functional groups on the nanoparticle surface.

Protocol 1: EDC/NHS Chemistry for Covalent Amide Bond Formation

This is a widely used method for forming a stable amide bond between a carboxylic acid and a primary amine.[10][11][12]

Scenario A: Nanoparticles with Surface Amine Groups

In this scenario, the carboxylic acid end of this compound is activated to react with amine groups on the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminosilane-coated silica (B1680970) or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Wash Buffer: 1X PBS with 0.05% Tween-20

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in the Activation Buffer. A molar excess of EDC and NHS (typically 2-5 fold) over the PEG linker is recommended.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes to quench any unreacted NHS-activated carboxyl groups.

  • Washing:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and resuspend the nanoparticle pellet in the Wash Buffer.

    • Repeat the washing step 2-3 times to remove unreacted reagents.

  • Final Resuspension: Resuspend the final PEGylated nanoparticle pellet in a suitable buffer for storage or downstream applications.

Scenario B: Nanoparticles with Surface Carboxyl Groups

Here, the carboxyl groups on the nanoparticle surface are activated to react with the amine end of this compound.[13]

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., gold nanoparticles with carboxyl-terminated ligands)

  • This compound

  • EDC and NHS

  • Activation Buffer, Coupling Buffer, Quenching Buffer, Wash Buffer (as in Scenario A)

  • Reaction vessels and centrifuge

Procedure:

  • Nanoparticle Activation:

    • Disperse the carboxyl-functionalized nanoparticles in the Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension (typically a 2-5 fold molar excess over the available carboxyl groups).

    • Incubate for 15-30 minutes at room temperature to activate the surface carboxyl groups.

  • Conjugation:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Adjust the pH to 7.2-7.5 and incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Washing: Follow steps 4-6 from Scenario A.

Characterization of PEGylated Nanoparticles

Successful surface modification should be confirmed using a combination of qualitative and quantitative techniques.

Physicochemical Characterization
Technique Parameter Measured Expected Outcome of Successful PEGylation References
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in nanoparticle size due to the attached PEG layer.[11][14]
Zeta Potential Surface ChargeA shift towards a more neutral zeta potential as the charged surface groups are shielded by the neutral PEG chains.[14][15]
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology and SizeThe core nanoparticle size should remain unchanged, but the overall morphology should be consistent. May show a faint halo around the particles.[11][15]
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical BondsAppearance of characteristic PEG peaks (e.g., C-O-C ether stretch around 1100 cm⁻¹) and amide bond peaks (around 1650 cm⁻¹ and 1550 cm⁻¹).[15][16]
Thermogravimetric Analysis (TGA) Weight Loss upon HeatingA distinct weight loss step corresponding to the degradation of the organic PEG layer, allowing for quantification of the grafting density.[14]
Quantitative Analysis of PEGylation

Several methods can be employed to quantify the amount of PEG conjugated to the nanoparticle surface.

Method Principle References
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation and quantification of displaced or liberated PEG chains from the nanoparticle surface.[17][18][19]
UV-Vis Spectroscopy or Fluorescence Assay Labeling the PEG with a chromophore or fluorophore and measuring the absorbance or fluorescence of the cleaved PEG.[14]
¹H NMR Spectroscopy Dissolution of the nanoparticle core (e.g., gold nanoparticles with iodine) and quantification of the released PEG ligands by NMR.[19]

Visualizations

Experimental Workflow

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization np_amine Amine-Functionalized Nanoparticle reaction Amide Bond Formation (pH 7.2-7.5) np_amine->reaction peg_acid This compound peg_acid->reaction Activated PEG edc_nhs EDC / NHS edc_nhs->peg_acid quenching Quenching reaction->quenching washing Washing (Centrifugation) quenching->washing final_np PEGylated Nanoparticle washing->final_np characterization Characterization (DLS, Zeta, FTIR, etc.) final_np->characterization

Caption: Workflow for PEGylation of amine-functionalized nanoparticles.

Signaling Pathway Analogy: Evading Phagocytosis

Caption: Mechanism of PEGylation in evading the immune system.

References

Application Notes and Protocols for EDC/HATU Coupling with Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the coupling of a carboxylated molecule to a primary amine-containing substrate using Methylamino-PEG2-acid as a linker. The protocol utilizes a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as coupling agents. This combination is highly efficient for the formation of stable amide bonds, which is a crucial step in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.

This compound is a short, hydrophilic, and flexible linker that can improve the solubility and pharmacokinetic properties of the conjugated molecule. The secondary amine of the methylamino group offers a distinct reactivity profile compared to primary amines. The terminal carboxylic acid allows for the attachment to amine-containing molecules.

Principle of the Reaction

The EDC/HATU coupling reaction is a highly efficient method for the formation of an amide bond between a carboxylic acid and an amine. The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: EDC first reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of an Active Ester: HATU then reacts with the O-acylisourea intermediate to form a more stable and highly reactive HOAt ester. This active ester is less susceptible to hydrolysis than the O-acylisourea intermediate, leading to higher coupling efficiencies.

  • Nucleophilic Attack by the Amine: The primary amine of the target molecule then attacks the carbonyl carbon of the active ester, leading to the formation of a stable amide bond and the release of HOAt.

A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically added to the reaction mixture to act as a proton scavenger and maintain a favorable pH for the reaction.

Experimental Protocols

Materials and Reagents
  • This compound

  • Carboxylated molecule (Substrate 1)

  • Amine-containing molecule (Substrate 2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer (e.g., LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

General EDC/HATU Coupling Protocol

This protocol describes a general procedure for coupling a carboxylated molecule to an amine-containing molecule using this compound as a linker. The molar ratios and reaction conditions may need to be optimized for specific substrates.

  • Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Dissolve the carboxylated molecule (Substrate 1, 1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DCM.

  • Activation:

    • To the stirred solution from step 1, add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Coupling:

    • Add the amine-containing molecule (Substrate 2, 1.2 equivalents) to the reaction mixture.

    • Continue stirring the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the desired conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for EDC/HATU coupling reactions involving secondary amines, which can serve as a reference for the coupling of this compound. Actual yields may vary depending on the specific substrates and reaction conditions.

ParameterValue/RangeReference
Molar Ratio (Acid:Amine:EDC:HATU:Base) 1 : 1.1-1.5 : 1.1-1.5 : 1.1-1.5 : 2-5[1]
Solvent DMF, DCM, Acetonitrile[1]
Base DIPEA, TEA[1]
Reaction Temperature Room Temperature (20-25 °C)[1]
Reaction Time 4 - 24 hours[2][3][4]
Expected Yield 60 - 90%[1]
Purification Method Silica Gel Chromatography, Preparative HPLC[1][5]

Mandatory Visualizations

Reaction Pathway Diagram

EDC_HATU_Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOAt_Ester Active HOAt Ester O_Acylisourea->HOAt_Ester + HATU Urea Urea Byproduct O_Acylisourea->Urea Hydrolysis HATU HATU HATU->HOAt_Ester Amide_Bond Amide Bond (R-CO-NH-R') HOAt_Ester->Amide_Bond + Amine HOAt HOAt HOAt_Ester->HOAt Amine Amine (R'-NH2) Amine->Amide_Bond Experimental_Workflow Start Start Preparation Dissolve Carboxylic Acid and this compound in anhydrous solvent Start->Preparation Activation Add HATU and DIPEA, stir for 15-30 min Preparation->Activation Coupling Add Amine-containing molecule, stir for 4-24h Activation->Coupling Monitoring Monitor reaction by TLC or LC-MS Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Purification Purify by Chromatography (Silica or Prep-HPLC) Workup->Purification Characterization Characterize by LC-MS and NMR Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Conjugation of Methylamino-PEG2-acid to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely established bioconjugation technique used to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small molecule drugs. The attachment of PEG chains can improve solubility, increase in vivo stability by reducing enzymatic degradation and renal clearance, and decrease immunogenicity.[1][2][3] This document provides a detailed protocol for the conjugation of Methylamino-PEG2-acid to molecules containing primary amines using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The fundamental principle of this common two-step reaction involves the activation of the terminal carboxylic acid group on the this compound by EDC to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then be stabilized by NHS to create a more stable, amine-reactive NHS ester. This activated PEG subsequently reacts with a primary amine (e.g., the ε-amine of a lysine (B10760008) residue on a protein or a primary amine on a small molecule) to form a stable amide bond.[3][5]

Chemical Reaction Workflow

The following diagram illustrates the two-step chemical reaction for the conjugation of this compound to a primary amine-containing molecule (R-NH₂).

G cluster_activation Activation Step (pH 4.5-7.2) cluster_conjugation Conjugation Step (pH 7.0-8.5) PEG_acid This compound (HOOC-PEG2-NHCH₃) O_acylisourea O-acylisourea intermediate (unstable) PEG_acid->O_acylisourea + EDC EDC EDC NHS NHS NHS_ester Amine-reactive NHS ester (more stable) O_acylisourea->NHS_ester + NHS Conjugate PEGylated Molecule (R-NH-CO-PEG2-NHCH₃) NHS_ester->Conjugate + Primary Amine Primary_Amine Primary Amine (R-NH₂) NHS_byproduct NHS (byproduct)

Caption: Chemical reaction pathway for EDC/NHS mediated PEGylation.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to proteins and small molecules.

Protocol 1: Conjugation to a Protein

Materials:

  • This compound

  • Protein with accessible primary amines (e.g., lysine residues)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment[7][]

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.[6]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare the protein solution in the Activation Buffer at a known concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • In a separate tube, dissolve EDC-HCl and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add the EDC/NHS solution to the this compound solution. A common molar ratio is 1:2:2 for this compound:EDC:NHS, though this may require optimization.[5]

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[5][9]

  • Conjugation to the Protein:

    • Immediately add the activated this compound mixture to the prepared protein solution. The reaction is most efficient at a pH between 7.0 and 8.5.[5][6]

    • If the pH of the activation mixture is low, adjust the reaction mixture to pH 7.2-7.5 by adding the Conjugation Buffer.[6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM of Tris or glycine.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification of the PEGylated Protein:

    • Remove unreacted this compound, EDC, NHS, and quenching reagents using size-exclusion chromatography (SEC) or dialysis.[5][7][] The choice of method will depend on the size of the protein and the PEG chain.[7]

    • Ion-exchange chromatography (IEX) can also be effective for separating PEGylated proteins from the unPEGylated form, especially for lower degrees of PEGylation.[1][7]

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein compared to the unmodified protein.[5]

Protocol 2: Conjugation to a Small Molecule

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC-HCl

  • NHS

  • Anhydrous solvents (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Purification system: Flash chromatography on silica (B1680970) gel or preparative HPLC

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[5]

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.[5]

  • Activation of this compound:

    • To the solution of this compound, add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents).[5]

    • Stir the mixture at room temperature for 30-60 minutes.[5]

  • Conjugation to the Small Molecule:

    • Dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.[5]

    • Add the small molecule solution to the activated this compound mixture.[5]

    • Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.[5]

    • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.[5]

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by flash chromatography on silica gel or by preparative HPLC to isolate the desired PEGylated small molecule.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation reactions.

Table 1: Recommended Molar Ratios of Reagents

ReactantMolar Equivalents (vs. PEG-acid)Notes
Protein Conjugation
This compound1
EDC2Optimization may be required.[5]
NHS/Sulfo-NHS2Optimization may be required.[5]
Small Molecule Conjugation
This compound1
EDC1.2 - 2.0
NHS1.2 - 2.0
Amine-containing small molecule1.0 - 1.5
DIPEA1.5 - 2.0

Table 2: Recommended Reaction Conditions

ParameterValueNotes
Activation Step
pH4.5 - 7.2The activation reaction with EDC and NHS is most efficient in this pH range.[6][10]
TemperatureRoom Temperature
Duration15 - 60 minutes[5][6]
Conjugation Step
pH7.0 - 8.5The reaction of the NHS-activated PEG with primary amines is most efficient at a slightly basic pH.[5][6][10]
Temperature4°C to Room Temperature
Duration2 - 24 hours[5]
Quenching
Quenching AgentTris or GlycineFinal concentration of 20-50 mM.[5]
Duration15 - 30 minutes[5]

Experimental Workflow Diagram

The following diagram provides a high-level overview of the experimental workflow for protein PEGylation.

G Reagent_Prep Reagent Preparation (PEG-acid, Protein, Buffers) Activation Activation of PEG-acid (with EDC/NHS) Reagent_Prep->Activation Conjugation Conjugation to Protein Activation->Conjugation Quenching Quenching (with Tris/Glycine) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE) Purification->Characterization

Caption: General experimental workflow for protein PEGylation.

Factors Influencing Conjugation Efficiency

Several factors can influence the success of the conjugation reaction. The following diagram illustrates the logical relationships between these factors.

G center_node Conjugation Efficiency pH pH pH->center_node Molar_Ratio Molar Ratio of Reagents Molar_Ratio->center_node Temperature Temperature Temperature->center_node Reaction_Time Reaction Time Reaction_Time->center_node Buffer_Composition Buffer Composition Buffer_Composition->center_node Purity Reagent Purity Purity->center_node

Caption: Key factors that influence the efficiency of PEGylation.

Conclusion

The conjugation of this compound to primary amines via EDC/NHS chemistry is a robust and versatile method for modifying a wide range of molecules. Careful control of reaction parameters such as pH, reagent stoichiometry, and reaction time is crucial for achieving high conjugation efficiency and a homogenous product. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their specific PEGylation processes. Subsequent purification and characterization are essential steps to ensure the quality and purity of the final PEGylated conjugate.

References

Application Notes and Protocols for the Reaction of Methylamino-PEG2-acid with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent conjugation of molecules is a cornerstone of modern drug development, diagnostics, and proteomics. Polyethylene glycol (PEG) linkers are frequently employed to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates.[1] Methylamino-PEG2-acid is a heterobifunctional linker featuring a secondary amine (methylamine) at one terminus and a carboxylic acid at the other, connected by a short, hydrophilic diethylene glycol spacer. This structure offers enhanced water solubility and a defined length for controlled bioconjugation.[2][3]

This document provides detailed protocols for the reaction of the methylamine (B109427) group of this compound with carboxylic acids to form a stable amide bond. This reaction is particularly relevant in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where the PEG linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[4][5]

Principle of the Reaction

The formation of an amide bond between the methylamine of this compound and a carboxylic acid is not spontaneous. The reaction requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine. The most common and efficient method for this activation in aqueous and organic solvents is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6]

The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Coupling: This intermediate can directly react with the methylamine. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS reacts with the intermediate to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with the primary amine of the PEG linker to form a stable amide bond, releasing NHS.[6][7] The use of NHS or Sulfo-NHS significantly improves the coupling efficiency.[6]

Applications

The primary application for this conjugation chemistry is in the construction of larger, multifunctional molecules where the PEG linker serves as a flexible, hydrophilic spacer.

  • PROTAC Synthesis: PEG chains are the most common motifs incorporated into PROTAC linkers.[8] The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8][9] The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the final PROTAC molecule.[4]

  • Antibody-Drug Conjugates (ADCs): PEG linkers can be used to attach cytotoxic drugs to antibodies, improving the solubility and stability of the conjugate.

  • Peptide Modification: Conjugating PEG linkers to peptides can enhance their proteolytic stability and extend their in-vivo half-life.

  • Surface Modification: Immobilizing molecules onto surfaces (e.g., biosensors, nanoparticles) via a PEG linker can reduce non-specific binding and improve biocompatibility.

Experimental Protocols

The following are generalized protocols for the coupling of a carboxylic acid-containing molecule to this compound. Optimization may be required depending on the specific substrates.

Protocol 1: Coupling in Organic Solvent (e.g., for Small Molecule Synthesis)

This protocol is suitable for coupling a small molecule carboxylic acid to this compound in an organic solvent like DMF or DCM.

Materials and Reagents:

  • Carboxylic acid-containing molecule

  • This compound HCl salt (or free base)

  • EDC-HCl

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC, flash chromatography)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the carboxylic acid-containing molecule (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Activation: Add EDC-HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve this compound HCl salt (1.1 eq) in a small amount of anhydrous DMF and add DIPEA (2.5 eq) to neutralize the HCl salt and act as a base for the reaction.

  • Coupling Reaction: Add the this compound solution to the activated carboxylic acid mixture.

  • Incubation: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water. Extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated. Purify the final conjugate using flash chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR and High-Resolution Mass Spectrometry (HRMS).[10]

Protocol 2: Two-Step Aqueous Coupling (e.g., for Protein Conjugation)

This protocol is designed for conjugating this compound to a protein or other biomolecule in an aqueous buffer system. A two-step process is used to minimize protein cross-linking.

Materials and Reagents:

  • Protein with accessible carboxylic acid residues (e.g., Asp, Glu)

  • This compound

  • EDC-HCl

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein containing the carboxylic acid in ice-cold Activation Buffer.

  • Activation: Add EDC-HCl (10-fold molar excess over protein) and Sulfo-NHS (25-fold molar excess over protein) to the protein solution.

  • Incubation: Incubate the reaction mixture for 15 minutes at room temperature to form the Sulfo-NHS ester.

  • Buffer Exchange: Immediately remove excess EDC and activation byproducts using a desalting column equilibrated with ice-cold Coupling Buffer. This step also raises the pH to favor the amine reaction.

  • Coupling Reaction: Add this compound (20- to 50-fold molar excess over protein) to the activated protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.

  • Purification: Purify the PEGylated protein conjugate from excess reagents and unconjugated protein using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the final conjugate using SDS-PAGE (to observe the mass shift) and Mass Spectrometry to confirm the degree of PEGylation.

Data Presentation

The efficiency of the coupling reaction can be influenced by factors such as reagent stoichiometry, pH, and reaction time. The following table provides representative data on how these factors can affect the final yield of the conjugate.

Run Carboxylic Acid (eq) This compound (eq) EDC (eq) NHS (eq) Base (DIPEA, eq) Solvent Time (h) Representative Yield (%)
11.01.11.21.22.5DMF1285
21.01.11.51.52.5DMF1292
31.01.11.202.5DMF1245
41.01.51.51.53.0DCM2490
51.01.11.21.22.5DMF468

Note: This table presents illustrative data. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of a PROTAC using this chemistry and the general mechanism of action for a PROTAC.

experimental_workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification & Analysis prep_acid Dissolve Carboxylic Acid & NHS in DMF activation Add EDC to Carboxylic Acid (Activation Step) prep_acid->activation prep_peg Dissolve MeNH-PEG2-Acid & DIPEA in DMF coupling Combine Solutions (Coupling Reaction) prep_peg->coupling activation->coupling monitoring Monitor Reaction (LC-MS / TLC) coupling->monitoring workup Quench & Liquid-Liquid Extraction monitoring->workup purify Purify Conjugate (HPLC / Chromatography) workup->purify characterize Characterize Product (NMR & HRMS) purify->characterize end End characterize->end start Start start->prep_acid start->prep_peg

A typical workflow for small molecule conjugation.

protac_mechanism cluster_system Cellular Environment poi Target Protein (POI) ternary Ternary Complex (POI-PROTAC-E3) poi->ternary Binds e3 E3 Ubiquitin Ligase e3->ternary Binds protac PROTAC (Ligand-PEG-Ligand) protac->ternary Mediates ternary->e3 Releases ternary->protac Releases (Catalytic Cycle) poly_ub_poi Poly-ubiquitinated POI ternary->poly_ub_poi Poly-ubiquitination ub Ubiquitin (Ub) ub->ternary proteasome 26S Proteasome poly_ub_poi->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation

References

Application Notes and Protocols for Solid-Phase Synthesis Using Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methylamino-PEG2-acid as a bifunctional linker in solid-phase peptide synthesis (SPPS). The protocols detailed below are intended for the synthesis of peptides with a C-terminal N-methyl amide, a modification known to enhance proteolytic stability and improve pharmacokinetic properties.

Introduction

This compound is a versatile linker molecule featuring a secondary amine (methylamino) and a carboxylic acid, separated by a hydrophilic diethylene glycol (PEG2) spacer. In solid-phase peptide synthesis, the carboxylic acid moiety is utilized to anchor the linker to an amino-functionalized solid support. The secondary amine then serves as the attachment point for the first amino acid of the peptide chain, ultimately yielding a peptide with a C-terminal N-methyl amide upon cleavage. The PEG spacer enhances the solubility and reduces aggregation of the growing peptide chain.

Key Applications

  • Synthesis of C-terminally N-methylated peptides: This modification can increase the biological half-life of therapeutic peptides by rendering them less susceptible to enzymatic degradation.

  • Improved Pharmacokinetic Properties: N-methylation at the C-terminus can enhance the absorption, distribution, metabolism, and excretion (ADME) profile of peptide-based drugs.

  • Conformational Constraints: The introduction of an N-methyl group can influence the peptide's conformational flexibility, which may lead to improved receptor binding and selectivity.

Experimental Protocols

The following protocols outline the key steps for the solid-phase synthesis of a peptide with a C-terminal N-methyl amide using this compound.

Attachment of this compound to Amino-Functionalized Resin

This protocol describes the coupling of the carboxylic acid group of this compound to a resin bearing primary amino groups (e.g., Rink Amide resin).

Materials:

  • Rink Amide MBHA resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

Procedure:

  • Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Dissolve this compound (3 equivalents relative to resin loading), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

  • Add the solution to the deprotected resin and shake at room temperature for 2-4 hours.

  • Monitor the reaction completion using a Kaiser test (should be negative).

  • Wash the resin with DMF (5 times) and DCM (3 times).

  • Dry the resin under vacuum.

Coupling of the First Fmoc-Amino Acid to the Linker

Coupling an amino acid to the secondary amine of the linker is a critical and often challenging step due to steric hindrance. The use of potent coupling reagents is recommended.

Materials:

  • Resin with attached this compound

  • Fmoc-protected amino acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the resin in DMF for 1 hour.

  • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Pre-activate the amino acid solution for 5 minutes at room temperature.

  • Add the activated amino acid solution to the resin.

  • Shake the reaction vessel at room temperature for 2-4 hours. Double coupling may be necessary for sterically hindered amino acids.

  • Monitor the coupling reaction using a Chloranil test or a test cleavage followed by LC-MS analysis.

  • Wash the resin with DMF (5 times) and DCM (3 times).

Peptide Chain Elongation

Subsequent amino acids are coupled using standard Fmoc-SPPS protocols.

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group.

  • Washing: Wash the resin with DMF (5 times).

  • Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat steps 1-4 for each subsequent amino acid in the sequence.

Cleavage and Deprotection of the Peptide

The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin with DCM (5 times) and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the peptide under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained during solid-phase synthesis of C-terminal N-methylated peptides.

ParameterValueReference
Resin Loading (Initial)0.5 - 1.0 mmol/gGeneral SPPS knowledge
Linker Coupling Efficiency>95%Estimated from similar reactions
First Amino Acid Coupling Yield70 - 90%[Fang, W.-J., et al. (2011)]
Average Coupling Yield per Cycle>99%General SPPS knowledge
Final Crude Peptide Purity (by HPLC)60 - 85%[Fang, W.-J., et al. (2011)]
Overall Yield of Purified Peptide15 - 30%Estimated from similar syntheses

Table 1: Quantitative Summary of Solid-Phase Synthesis of C-Terminal N-Methylated Peptides.

StepReagentsTimeTemperatureMonitoring
Linker AttachmentThis compound, DIC, OxymaPure, DMF2-4 hRoom Temp.Kaiser Test
First AA CouplingFmoc-AA, HATU, DIPEA, DMF2-4 hRoom Temp.Chloranil Test / LC-MS
Fmoc Deprotection20% Piperidine in DMF2 x 10 minRoom Temp.UV-Vis (Fmoc adduct)
Subsequent AA CouplingFmoc-AA, HBTU/HOBt, DIPEA, DMF1-2 hRoom Temp.Kaiser Test
CleavageTFA/TIS/Water (95:2.5:2.5)2-3 hRoom Temp.N/A

Table 2: Summary of Key Experimental Conditions.

Mandatory Visualizations

Experimental Workflow for Solid-Phase Synthesis

G cluster_0 Resin Preparation cluster_1 Linker Attachment cluster_2 Peptide Synthesis Cycle cluster_3 Cleavage and Purification Swell Resin Swell Resin Fmoc Deprotection (Resin) Fmoc Deprotection (Resin) Swell Resin->Fmoc Deprotection (Resin) Couple this compound Couple this compound Fmoc Deprotection (Resin)->Couple this compound Wash Wash Couple this compound->Wash Couple First Fmoc-AA Couple First Fmoc-AA Wash->Couple First Fmoc-AA Fmoc Deprotection (Peptide) Fmoc Deprotection (Peptide) Couple First Fmoc-AA->Fmoc Deprotection (Peptide) Couple Next Fmoc-AA Couple Next Fmoc-AA Fmoc Deprotection (Peptide)->Couple Next Fmoc-AA Repeat n times Wash_Peptide Wash_Peptide Couple Next Fmoc-AA->Wash_Peptide Final Wash and Dry Final Wash and Dry Wash_Peptide->Final Wash and Dry Cleavage from Resin Cleavage from Resin Final Wash and Dry->Cleavage from Resin Precipitation Precipitation Cleavage from Resin->Precipitation Purification Purification Precipitation->Purification

Caption: Workflow for solid-phase synthesis of C-terminal N-methylated peptides.

Chemical Reaction Pathway

G Resin Resin-NH2 Resin_Linker Resin-NH-CO-PEG2-NH(CH3) Resin->Resin_Linker Coupling Linker HOOC-PEG2-NH(CH3) Linker->Resin_Linker Resin_Peptide Resin-NH-CO-PEG2-N(CH3)-CO-AA-Fmoc Resin_Linker->Resin_Peptide First AA Coupling Fmoc_AA Fmoc-AA-COOH Fmoc_AA->Resin_Peptide Peptide_Chain ...-AA-Fmoc Resin_Peptide->Peptide_Chain Elongation Final_Peptide H2N-Peptide-CO-N(CH3)H Peptide_Chain->Final_Peptide Cleavage

Caption: Key chemical transformations in the synthesis of a C-terminal N-methylated peptide.

Application Notes and Protocols for the Purification of Methylamino-PEG2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-acid is a bifunctional linker commonly employed in bioconjugation and drug delivery to connect molecules of interest, enhancing their solubility and pharmacokinetic properties. The purity of these conjugates is paramount for ensuring reproducible results and for therapeutic applications. This document provides detailed application notes and protocols for the purification of this compound and its conjugates, addressing common impurities and outlining effective purification and analytical strategies.

Understanding Potential Impurities

The synthesis of this compound, with the IUPAC name 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid, typically involves a multi-step process that may include Williamson ether synthesis for building the polyethylene (B3416737) glycol (PEG) chain, along with protection and deprotection of the terminal amino and carboxyl groups. A thorough understanding of the synthetic route is crucial for identifying potential impurities.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Incompletely Reacted Intermediates: Molecules where not all reaction steps have gone to completion.

  • Byproducts of Williamson Ether Synthesis: Including products from elimination side reactions.[1][2]

  • Byproducts from Protection/Deprotection Steps: For instance, tert-butylation of the final product if Boc protecting groups are used.[3]

  • PEG-related Impurities: Dimers or oligomers of the PEG chain.[4]

  • Salts: Inorganic salts generated during the reaction or workup.

Purification Strategies

A multi-modal purification approach is often necessary to achieve high purity of this compound conjugates. The choice of technique depends on the specific properties of the conjugate and the nature of the impurities.

Reverse Phase Chromatography (RPC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for purifying small molecules based on their hydrophobicity.[5][6] For a relatively polar molecule like this compound, a C18 or C8 column can be effective.

Table 1: Recommended RP-HPLC Conditions for Purification

ParameterRecommendation
Column C18 or C8, 5-10 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or FA
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the product and impurities.
Detection UV at 214 nm (for amide bonds if conjugated), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[1][7] Mass Spectrometry (MS) can be used for fraction analysis.
Ion Exchange Chromatography (IEX)

Given that this compound is zwitterionic at a neutral pH, possessing both a basic methylamine (B109427) group and an acidic carboxyl group, Ion Exchange Chromatography is a highly effective purification method.[8][9] The purification strategy can be tailored by adjusting the pH of the mobile phase to control the net charge of the molecule.

  • Cation Exchange Chromatography: At a low pH (e.g., pH 3-4), the carboxylic acid will be protonated and the amine will be protonated, resulting in a net positive charge. The molecule will bind to a strong or weak cation exchange column. Elution is achieved by increasing the salt concentration or the pH.

  • Anion Exchange Chromatography: At a high pH (e.g., pH 9-10), the carboxylic acid will be deprotonated and the amine will be neutral, resulting in a net negative charge. The molecule will bind to a strong or weak anion exchange column. Elution is achieved by increasing the salt concentration or decreasing the pH.

Table 2: Recommended Ion Exchange Chromatography Conditions

ParameterCation ExchangeAnion Exchange
Resin Type Strong Cation (e.g., Sulfopropyl) or Weak Cation (e.g., Carboxymethyl)Strong Anion (e.g., Quaternary Ammonium) or Weak Anion (e.g., Diethylaminoethyl)
Binding Buffer (pH) pH < pI of the conjugatepH > pI of the conjugate
Elution Buffer Increasing salt gradient (e.g., 0-1 M NaCl) or increasing pH gradientIncreasing salt gradient (e.g., 0-1 M NaCl) or decreasing pH gradient
Detection UV (if applicable), ELSD, CAD, or offline analysis of fractions.UV (if applicable), ELSD, CAD, or offline analysis of fractions.
Crystallization

Crystallization can be a highly effective final purification step to obtain a high-purity, crystalline solid. The choice of solvent system is critical and often requires empirical determination.

General Approaches to Crystallization:

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

  • Solvent/Anti-Solvent Diffusion: Dissolve the compound in a "good" solvent and layer a "poor" solvent (anti-solvent) on top. Crystals will form at the interface.

  • Cooling Crystallization: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and then slowly cool the solution to induce crystallization.

Experimental Protocols

Protocol for Reverse Phase HPLC Purification
  • Sample Preparation: Dissolve the crude this compound conjugate in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions for at least 10 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions based on the detector signal.

  • Analysis of Fractions: Analyze the collected fractions for purity using an appropriate analytical method (see Section 4).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Protocol for Ion Exchange Chromatography Purification
  • Resin Equilibration: Pack a column with the chosen ion exchange resin. Equilibrate the resin with 5-10 column volumes of the binding buffer.

  • Sample Loading: Dissolve the crude product in the binding buffer and load it onto the column.

  • Washing: Wash the column with 3-5 column volumes of the binding buffer to remove unbound impurities.

  • Elution: Apply a linear gradient of the elution buffer to elute the bound product.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the desired product.

  • Desalting: For fractions containing the purified product, a desalting step (e.g., dialysis or size exclusion chromatography) may be necessary to remove the high salt concentration from the elution buffer.

Purity Assessment

Accurate assessment of purity is critical. A combination of analytical techniques is recommended.

Table 3: Analytical Techniques for Purity Assessment

TechniqueInformation Provided
Analytical RP-HPLC Purity profile, retention time of the main component and impurities.
LC-MS Molecular weight confirmation of the main peak and identification of impurities.[10]
Nuclear Magnetic Resonance (NMR) Structural confirmation and detection of structurally related impurities.
Charged Aerosol Detection (CAD) Universal detection for non-volatile analytes, useful for PEG-containing molecules that lack a strong UV chromophore.[7]
Evaporative Light Scattering Detector (ELSD) Another universal detection method suitable for non-volatile compounds.[1]

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Product RPC Reverse Phase Chromatography Crude->RPC Primary Purification IEX Ion Exchange Chromatography Crude->IEX Alternative Primary Purification Crystallization Crystallization RPC->Crystallization Polishing PureProduct Pure Conjugate RPC->PureProduct IEX->Crystallization Polishing IEX->PureProduct Crystallization->PureProduct Analysis Purity Analysis (HPLC, LC-MS, NMR) PureProduct->Analysis

Caption: General workflow for the purification of this compound conjugates.

Decision Tree for Purification Strategy

PurificationStrategy Start Crude Conjugate Mixture ImpurityPolarity Are impurities significantly different in polarity? Start->ImpurityPolarity ImpurityCharge Are impurities and product charged at a specific pH? ImpurityPolarity->ImpurityCharge No RPC Use Reverse Phase Chromatography ImpurityPolarity->RPC Yes IEX Use Ion Exchange Chromatography ImpurityCharge->IEX Yes MultiStep Consider multi-step purification (e.g., IEX followed by RPC) ImpurityCharge->MultiStep No/Partially

Caption: Decision tree for selecting a suitable purification strategy.

Signaling Pathway of Impurity Removal

ImpurityRemoval Crude Crude Product Product Impurity 1 Impurity 2 PurificationStep1 Purification Step 1 (e.g., IEX) Enriched Product Impurity 2 Crude:p->PurificationStep1:p ImpurityFraction1 Impurity Fraction 1 Impurity 1 Crude:imp1->ImpurityFraction1:imp1 PurificationStep2 Purification Step 2 (e.g., RPC) Pure Product PurificationStep1:p->PurificationStep2:p ImpurityFraction2 Impurity Fraction 2 Impurity 2 PurificationStep1:imp2->ImpurityFraction2:imp2

Caption: Schematic of a multi-step impurity removal process.

References

Application Notes and Protocols for the Characterization of Methylamino-PEG2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques used for the characterization of Methylamino-PEG2-acid and its conjugates. This bifunctional linker is a valuable tool in bioconjugation, enabling the connection of molecules of interest through its terminal methylamino and carboxylic acid functionalities. Accurate characterization is crucial for ensuring the quality, purity, and consistency of the resulting conjugates.

Introduction to this compound

This compound, systematically named 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative. Its structure incorporates a secondary amine and a carboxylic acid, making it a versatile heterobifunctional linker. The PEG spacer enhances the solubility and flexibility of the resulting conjugates.

Chemical Structure:

Analytical Characterization Workflow

A multi-technique approach is essential for the thorough characterization of this compound and its conjugates. The following workflow outlines the recommended analytical strategy.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Conjugate Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (Structure, Purity) Purification->NMR HPLC HPLC Analysis (Purity, Quantification) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR conjugation_workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants This compound + R-COOH + EDC/NHS Reaction Amide Bond Formation Reactants->Reaction LCMS_confirm LC-MS: Confirm MW of Conjugate Reaction->LCMS_confirm Initial Check HPLC_purity HPLC: Assess Purity LCMS_confirm->HPLC_purity If MW is correct NMR_structure NMR: Confirm Structure Final_Product Final_Product NMR_structure->Final_Product Characterized Conjugate HPLC_purity->NMR_structure If pure

Applications of Methylamino-PEG2-acid in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-acid is a short, hydrophilic, heterobifunctional linker increasingly utilized in the field of targeted drug delivery. Its discrete polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of bioconjugates.[1][2] The terminal methylamino and carboxylic acid groups provide versatile handles for the covalent attachment of targeting ligands, such as antibodies, and therapeutic payloads, including small molecule drugs and toxins.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted drug delivery systems, with a focus on Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound serves as a flexible linker to connect a cytotoxic payload to a monoclonal antibody (mAb).[5][6] The hydrophilic PEG spacer can improve the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.[2][7]

  • Functionalized Nanoparticles: This linker can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting moieties or to improve their biocompatibility and circulation time.[1][8]

  • PROTACs and other Bioconjugates: The bifunctional nature of this compound makes it suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates where precise spacing between two molecular entities is required.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for targeted drug delivery systems utilizing short heterobifunctional PEG linkers analogous to this compound. This data is illustrative and will vary depending on the specific antibody, drug, and nanoparticle system employed.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

ParameterUnfunctionalized NanoparticlesNanoparticles + this compound
Average Particle Size (nm) 155 ± 12165 ± 15
Polydispersity Index (PDI) 0.18 ± 0.030.21 ± 0.04
Zeta Potential (mV) -18 ± 3-12 ± 4
Drug Loading Content (%) 5.2 ± 0.84.8 ± 0.7
Encapsulation Efficiency (%) 85 ± 582 ± 6

Table 2: In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)

Cell LineTarget Antigen ExpressionADC IC50 (nM)Non-Targeting Control ADC IC50 (nM)
Cell Line A High1.5 ± 0.3> 1000
Cell Line B Low85 ± 12> 1000
Cell Line C Negative> 1000> 1000

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes the conjugation of a drug-linker complex to a monoclonal antibody via the carboxylic acid moiety of this compound using EDC/NHS chemistry.[9][10]

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Drug-Methylamino-PEG2-acid conjugate (pre-synthesized)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Drug-Linker Conjugate:

    • Dissolve the Drug-Methylamino-PEG2-acid conjugate in anhydrous DMSO to a concentration of 10 mM.

    • In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each.

    • To activate the carboxylic acid of the linker, mix the Drug-Methylamino-PEG2-acid solution with the EDC and NHS solutions at a molar ratio of 1:5:5 (Linker:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Immediately add the activated drug-linker solution to the antibody solution. A typical molar excess of the linker to the antibody is 20-fold, but this should be optimized.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10%.

    • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

    • Purify the resulting ADC from unconjugated drug-linker and other reagents using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cell-killing activity of the synthesized ADC.[11]

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • Synthesized ADC and non-targeting control ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the non-targeting control ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.

    • Incubate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation antibody Antibody Preparation activation Linker-Drug Activation (EDC/NHS) conjugation Conjugation activation->conjugation purification Purification conjugation->purification dar DAR Determination purification->dar size Size & PDI (DLS) purification->size zeta Zeta Potential purification->zeta cytotoxicity Cytotoxicity Assay (MTT) dar->cytotoxicity uptake Cellular Uptake size->uptake zeta->uptake bystander Bystander Effect Assay cytotoxicity->bystander

Caption: Experimental workflow for ADC synthesis and evaluation.

signaling_pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (with this compound linker) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage & Drug Release Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: General mechanism of action for an ADC utilizing a cleavable linker.

logical_relationship Linker This compound Properties Key Properties Hydrophilicity Hydrophilicity Properties->Hydrophilicity Bifunctionality Bifunctionality (Amine & Acid) Properties->Bifunctionality Short_Spacer Short PEG2 Spacer Properties->Short_Spacer Functionality Applications Outcome Therapeutic Outcome Improved_PK Improved Pharmacokinetics Hydrophilicity->Improved_PK ADCs Antibody-Drug Conjugates Bifunctionality->ADCs Nanoparticles Functionalized Nanoparticles Bifunctionality->Nanoparticles PROTACs PROTACs Bifunctionality->PROTACs Targeted_Delivery Targeted Delivery Short_Spacer->Targeted_Delivery ADCs->Targeted_Delivery Nanoparticles->Targeted_Delivery PROTACs->Targeted_Delivery Enhanced_Efficacy Enhanced Efficacy Improved_PK->Enhanced_Efficacy Targeted_Delivery->Enhanced_Efficacy

Caption: Logical relationships of this compound properties and applications.

References

Application Notes and Protocols for Methylamino-PEG2-acid in Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3]

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy of the degrader. Its length, flexibility, and chemical composition influence the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[4][5] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and provide tunable lengths to optimize degradation efficiency.[4][6][7]

Methylamino-PEG2-acid is a bifunctional PEG linker that offers a secondary amine and a carboxylic acid as reactive handles. This allows for the directional and sequential conjugation of the POI and E3 ligase ligands, making it a valuable building block in the synthesis of PROTACs. The methylamine (B109427) group can be reacted with moieties like carboxylic acids or carbonyls, while the terminal carboxylic acid can form a stable amide bond with primary amines in the presence of coupling agents.[1][8] This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs for protein degradation studies.

Core Applications of this compound

This compound serves as a versatile linker for the synthesis of PROTACs designed to induce the degradation of a wide range of target proteins. Its key applications include:

  • PROTAC Synthesis: The primary application is in the assembly of PROTAC molecules. The bifunctional nature of this compound allows for a modular and strategic approach to PROTAC synthesis.

  • Linker Length Optimization: As part of a library of PEG-based linkers of varying lengths, this compound can be used to systematically evaluate the impact of linker length on protein degradation potency (DC50) and efficacy (Dmax).[4][5]

  • Improving Physicochemical Properties: The hydrophilic nature of the PEG moiety can enhance the aqueous solubility and cell permeability of the final PROTAC molecule, which are often challenges in the development of these relatively large molecules.[4][6]

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). These values are determined by treating cells with increasing concentrations of the PROTAC and measuring the remaining levels of the target protein, often by Western blot. The data is then fitted to a dose-response curve.

Table 1: Representative Quantitative Data for a Hypothetical PROTAC Utilizing a PEG Linker

ParameterValueDescription
DC50 50 nMThe concentration of the PROTAC that induces 50% degradation of the target protein.[9]
Dmax >90%The maximum percentage of target protein degradation achieved.[9]
Time to Dmax 12 hoursThe time required to reach the maximal level of protein degradation.
IC50 (Viability) 500 nMThe concentration of the PROTAC that inhibits cell viability by 50%.[9]

Note: The values presented in this table are for illustrative purposes and will vary depending on the specific PROTAC, target protein, and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for the synthesis of a PROTAC where this compound links a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (containing a primary amine).

Materials:

  • POI ligand with a carboxylic acid functional group

  • This compound

  • E3 ligase ligand with a primary amine functional group (e.g., a derivative of pomalidomide (B1683931) for CRBN or a VHL ligand)[10][11]

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system

  • LC-MS system

Procedure:

  • Step 1: Coupling of POI Ligand to this compound a. Dissolve the POI ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature. c. Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the POI-linker intermediate.

  • Step 2: Coupling of POI-linker Intermediate to E3 Ligase Ligand a. Dissolve the POI-linker intermediate (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature. c. Add the E3 ligase ligand (1.0 equivalent) to the reaction mixture. d. Stir the reaction at room temperature overnight, monitoring the progress by LC-MS. e. Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Step 3: Characterization a. Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[8]

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting. b. The following day, treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%. c. Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system. b. Re-probe the membrane with an antibody against a loading control. c. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the PROTAC on cell proliferation and viability.[12]

Materials:

  • Cell line of interest

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate at an appropriate density. b. The following day, treat the cells with a serial dilution of the PROTAC or vehicle control. c. Incubate for the desired time period (e.g., 72 hours).

  • MTT Incubation and Solubilization: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. b. Carefully remove the medium and add 100 µL of solubilization solution to each well. c. Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis: a. Measure the absorbance at 570 nm using a 96-well plate reader. b. Subtract the background absorbance from all readings. c. Calculate the percentage of cell viability relative to the vehicle control. d. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ligase PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesize PROTAC with This compound linker Characterization Characterize with LC-MS, NMR Synthesis->Characterization Cell_Culture Cell Seeding Characterization->Cell_Culture Treatment Treat cells with PROTAC (dose-response) Cell_Culture->Treatment Western_Blot Western Blot for Protein Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Quantification Quantify Band Intensities Western_Blot->Quantification IC50 Determine IC50 Viability_Assay->IC50 DC50_Dmax Determine DC50 and Dmax Quantification->DC50_Dmax

Caption: General experimental workflow for the evaluation of a PROTAC.

Signaling_Pathway_Example cluster_pathway Example: Targeting a Kinase in a Pro-Survival Pathway cluster_intervention PROTAC Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_POI Target Kinase (POI) Receptor->Kinase_POI Activates Downstream_Effector Downstream Effector (e.g., transcription factor) Kinase_POI->Downstream_Effector Phosphorylates & Activates Degradation Degradation of Target Kinase Kinase_POI->Degradation Gene_Expression Pro-Survival Gene Expression Downstream_Effector->Gene_Expression Promotes Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition leads to PROTAC PROTAC with This compound linker PROTAC->Degradation Induces Degradation->Downstream_Effector

Caption: PROTAC-mediated degradation of a target kinase disrupts a pro-survival signaling pathway.

References

Application Notes and Protocols for Creating Stable Amide Bonds with Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-acid is a versatile heterobifunctional linker widely used in bioconjugation, drug delivery, and diagnostics.[1][2] Its structure features a terminal carboxylic acid and a methylamino group, separated by a hydrophilic diethylene glycol (PEG2) spacer. The carboxylic acid can be activated to form a stable amide bond with primary amine groups on molecules such as proteins, peptides, antibodies, or small molecule drugs.[1] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous media and can reduce non-specific binding.[1] The terminal methylamino group offers a secondary site for further functionalization.

This document provides detailed application notes and protocols for the efficient formation of stable amide bonds using the carboxylic acid moiety of this compound, primarily through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Reaction: EDC/NHS Coupling

The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule is most commonly achieved via a two-step process involving EDC and NHS (or its water-soluble analog, Sulfo-NHS).[3][4] This "zero-length" crosslinking chemistry is robust and proceeds under mild, aqueous conditions.[3]

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][5]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve coupling efficiency and control, NHS is introduced. NHS rapidly displaces the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3][4] This NHS ester has a longer half-life than the O-acylisourea intermediate.[3]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or a lysine (B10760008) side chain) to form a stable amide bond, with the release of NHS. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[3][5]

EDC_NHS_Coupling cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Amide Bond Formation (pH 7.2-8.0) PEG_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->PEG_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Stable Amide Bond (R-CO-NH-R') NHS_Ester->Conjugate + R'-NH2 Target_Amine Target Molecule (R'-NH2)

Caption: EDC/NHS reaction mechanism for amide bond formation.

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including the specific reactants, their concentrations, and the reaction conditions. The following tables provide recommended starting points for optimization.

Table 1: Recommended Molar Ratios for Optimal Conjugation

ReagentMolar Ratio (Reagent:Carboxyl Group)Purpose
EDC2-10 fold excessTo ensure efficient activation of the carboxylic acid.[3]
NHS/Sulfo-NHS2-5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[3]
This compound1-20 fold excess over the amine-containing moleculeTo drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[3]

Table 2: Recommended pH for Reaction Steps

Reaction StepOptimal pH RangeRationale
Activation (EDC/NHS)4.5 - 6.0Maximizes the formation of the O-acylisourea intermediate while minimizing hydrolysis.[3][5]
Amine Coupling7.2 - 8.0The primary amine on the target molecule is deprotonated and more nucleophilic, leading to efficient amide bond formation.[3][5]

Table 3: Typical Analytical Parameters for Characterization

ParameterTypical Value/MethodRecommended Characterization Method(s)
Conjugation Efficiency50 - 80%HPLC, Mass Spectrometry.[4]
Purity of Conjugate>95%HPLC, SDS-PAGE (for proteins)
Identity ConfirmationExpected Mass +/- 1 DaMass Spectrometry (MALDI-TOF or ESI-MS)
Structural ConfirmationCharacteristic Peaks¹H NMR, FTIR

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol is designed for the in-situ activation of this compound and its subsequent conjugation to a primary amine-containing biomolecule like a protein or antibody. This two-step method can help minimize undesirable side reactions such as protein-protein crosslinking.[4]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound (pH 6.0)

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[3]

  • Prepare a stock solution of this compound in DMF or DMSO.

  • Immediately before use, prepare a 10 mg/mL stock solution of EDC in Activation Buffer.[3]

  • Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.

  • In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS. Refer to Table 1 for recommended molar ratios.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 2: Coupling to the Amine-Containing Protein (pH 7.2-7.5)

  • Dissolve the amine-containing protein in the Coupling Buffer at a concentration of 1-10 mg/mL.[4]

  • Immediately after the activation step, add the activated this compound solution to the protein solution. The molar ratio of the activated PEG linker to the protein should be optimized for the specific application; a 10-20 fold molar excess of the linker is a good starting point.[3]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters. Incubate for 15 minutes.[4]

  • Purify the final conjugate to remove excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[4]

Two_Step_Conjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis prep_peg Dissolve this compound in DMF/DMSO activation 1. Activation: Combine PEG-acid, EDC, and Sulfo-NHS. Incubate 15-30 min at RT. prep_peg->activation prep_edc Prepare fresh EDC solution in Activation Buffer (pH 6.0) prep_edc->activation prep_snhs Prepare fresh Sulfo-NHS solution in Activation Buffer (pH 6.0) prep_snhs->activation prep_protein Dissolve Protein in Coupling Buffer (pH 7.2-7.5) coupling 2. Coupling: Add activated PEG to Protein solution. Incubate 2h at RT or overnight at 4°C. prep_protein->coupling activation->coupling quenching 3. Quenching: Add Tris-HCl to hydrolyze excess NHS esters. coupling->quenching purify Purify conjugate via SEC or Dialysis quenching->purify analyze Analyze by HPLC, MS, etc. purify->analyze

Caption: Experimental workflow for two-step protein conjugation.
Protocol 2: Characterization of the Conjugate

It is crucial to characterize the final conjugate to confirm the formation of the amide bond, determine the degree of PEGylation, and assess the purity.

1. HPLC Analysis:

  • Purpose: To assess the purity of the conjugate and quantify the extent of the reaction.

  • Typical Setup:

    • Column: Reversed-phase C18 or C8 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the unconjugated protein, the PEGylated product, and any unreacted PEG linker.

    • Detection: UV absorbance at 280 nm for proteins and peptides. A Charged Aerosol Detector (CAD) can be used for molecules lacking a chromophore.[6][7]

2. Mass Spectrometry (MS) Analysis:

  • Purpose: To confirm the identity of the conjugate by determining its molecular weight.

  • Typical Techniques:

    • MALDI-TOF MS: Suitable for a wide range of molecules.

    • ESI-MS: Often coupled with HPLC (LC-MS) for online separation and identification.[8]

  • Procedure:

    • Prepare the sample according to the instrument's requirements.

    • Acquire the mass spectrum.

    • Compare the observed molecular weight with the theoretical molecular weight of the conjugate. An increase in mass corresponding to the mass of the attached this compound confirms successful conjugation.

3. ¹H NMR Spectroscopy:

  • Purpose: To provide structural confirmation of the amide bond formation.

  • Typical Observations:

    • The disappearance of the carboxylic acid proton peak from this compound.[9]

    • The appearance of new signals corresponding to the amide proton.

    • The characteristic strong signal from the ethylene (B1197577) glycol repeating units of the PEG chain around 3.6 ppm.[9]

Further Applications of the Methylamino Group

The terminal methylamino group on the this compound conjugate remains available for subsequent reactions, allowing for the creation of more complex bioconjugates. This secondary amine can be reacted with:

  • Activated Carboxylic Acids (e.g., NHS esters): To form a stable amide bond.

  • Aldehydes or Ketones: Via reductive amination to form a stable amine linkage.

This dual functionality makes this compound a valuable tool for constructing branched or multi-functional molecular architectures.

Further_Applications cluster_initial_conjugate Initial Conjugate cluster_further_reactions Further Derivatization cluster_final_products Final Products initial_conjugate Target Molecule-Amide-PEG2-Methylamino activated_acid Activated Carboxylic Acid (e.g., NHS Ester) aldehyde_ketone Aldehyde/Ketone amide_product Branched Conjugate (Amide Linkage) amine_product Branched Conjugate (Amine Linkage) activated_acid->amide_product Amide bond formation aldehyde_ketone->amine_product Reductive amination

Caption: Potential subsequent reactions of the methylamino group.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Inactive EDC/NHS due to hydrolysis.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[3]
Suboptimal pH for activation or coupling.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[3]
Presence of primary amines in buffers (e.g., Tris, Glycine).Use amine-free buffers such as PBS or MES for the reaction.[3]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Optimize the molar ratio of the PEG linker to the protein.
Protein denaturation by organic solvent.Minimize the amount of organic solvent (DMF/DMSO) in the final reaction mixture.
Multiple PEGylation Products Reaction with multiple amine sites on the protein.This is expected for proteins with multiple lysines. SEC can be used to separate species with different degrees of PEGylation.

References

Troubleshooting & Optimization

Technical Support Center: Methylamino-PEG2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methylamino-PEG2-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Reaction Chemistry & Optimization

  • Q1: What is the fundamental reaction mechanism for conjugating this compound to a protein or other amine-containing molecule? The carboxylic acid group of this compound is typically activated using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This two-step process first creates a semi-stable NHS ester intermediate.[1][2] This activated PEG linker then readily reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond.[3][4][5] The methylamine (B109427) group on the other end of the PEG linker remains available for subsequent reactions if desired.[4][5]

  • Q2: What are the optimal pH conditions for a successful two-step conjugation reaction? A two-step pH process is highly recommended for optimal results.[6]

    • Activation Step: The activation of the carboxylic acid on this compound with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[6][7]

    • Conjugation Step: The subsequent coupling of the activated PEG to the target primary amine should be performed at a pH of 7.2 to 8.5 .[3][6] This higher pH ensures that a sufficient concentration of the primary amine groups on the target molecule are deprotonated and thus nucleophilic, promoting an efficient reaction.[8]

  • Q3: Which buffers are recommended for the activation and conjugation steps? It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.

    • Activation Buffer (pH 4.5-6.0): A non-amine and non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) is ideal.[1][6]

    • Conjugation Buffer (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES are good choices for the coupling step.[6][9] Avoid buffers such as Tris or glycine, as they contain primary amines that will quench the reaction.[9]

  • Q4: What are the recommended molar ratios of EDC, NHS, and this compound to my target molecule? A molar excess of the PEG linker and coupling reagents over the amine-containing molecule is generally recommended to drive the reaction to completion. The optimal ratios are system-dependent and may require empirical determination, but here are common starting points:[10]

ReagentRecommended Molar Excess (over amine-containing molecule)Purpose
EDC 2-10 foldTo ensure efficient activation of the carboxylic acid.[10]
NHS/Sulfo-NHS 2-5 foldTo stabilize the activated intermediate and improve coupling efficiency.[10]
This compound 1-20 foldTo drive the reaction towards the desired PEGylated product.[10]

Troubleshooting Common Issues

  • Q5: I am observing very low or no conjugation. What are the likely causes and how can I troubleshoot this? Low or no conjugation is a common issue that can often be resolved by addressing the following points:

    • Inactive Reagents: EDC and NHS are moisture-sensitive.[11][12] Ensure you are using fresh, anhydrous reagents. It is recommended to allow the reagents to warm to room temperature before opening the vials to prevent condensation.[11][12] Prepare stock solutions of EDC and NHS immediately before use, as EDC is prone to hydrolysis.[1]

    • Incorrect pH: Verify that the pH of your activation and conjugation buffers are within the optimal ranges (pH 4.5-6.0 for activation and pH 7.2-8.5 for conjugation).[10]

    • Hydrolysis of NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH.[8][9] Perform the conjugation step immediately after the activation step to minimize this side reaction.[10] The half-life of an NHS ester can be several hours at pH 7 but drops to minutes at pH 9.[11][12]

    • Competing Nucleophiles: Ensure your buffers are free of primary amines (e.g., Tris, glycine) which will compete with your target molecule for the activated PEG.[9]

  • Q6: My protein is precipitating during the reaction. What can I do to prevent this? Protein precipitation during PEGylation can occur due to a high degree of modification, leading to insolubility. To mitigate this, you can try:

    • Reducing the molar excess of the this compound linker in the reaction.[10]

    • Optimizing other reaction parameters such as protein concentration, temperature, and incubation time.

  • Q7: How can I confirm that my conjugation reaction has been successful? Several methods can be used to confirm PEGylation:

    • SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of your protein, which can be visualized as a band shift on an SDS-PAGE gel.[13]

    • Chromatography: Techniques like Size Exclusion Chromatography (SEC) can separate the larger PEGylated conjugate from the smaller, unreacted protein.[13][]

    • Mass Spectrometry: For a more precise analysis, mass spectrometry can be used to determine the exact mass of the conjugate and the degree of PEGylation.

Purification of PEGylated Conjugates

  • Q8: What are the most common methods for purifying the PEGylated product? The choice of purification method depends on the properties of your conjugate and the nature of the impurities. Commonly used techniques include:

    • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from the unreacted native protein and low molecular weight by-products.[13][]

    • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX.[13][] This technique can sometimes even separate positional isomers.[]

    • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful polishing step after IEX.[][15]

    • Reverse Phase Chromatography (RPC): RPC is often used for the purification of PEGylated peptides and small proteins and can be effective in separating positional isomers on an analytical scale.[13][]

    • Dialysis/Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities like excess PEG linker and coupling reagents, but they may not fully separate unreacted protein from the PEGylated product.[13]

Experimental Protocols & Workflows

General Two-Step EDC/NHS Conjugation Protocol

This protocol provides a general framework for conjugating this compound to an amine-containing molecule. Optimization of concentrations, reaction times, and temperatures may be necessary for your specific application.[1][2]

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Wash/Storage Buffer

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening.

    • Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or activation buffer immediately before use.[1]

    • Dissolve your amine-containing molecule and this compound in the appropriate buffers.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[6]

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated this compound solution to your amine-containing molecule in the Coupling Buffer.

    • The final pH of the reaction mixture should be between 7.2 and 8.5.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[9]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated conjugate from excess reagents and unreacted starting materials using an appropriate chromatography technique (e.g., SEC, IEX) or dialysis/ultrafiltration.[13][]

Visualizations

G General Workflow for this compound Conjugation cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.5) cluster_2 Purification Reagent_Prep Prepare fresh EDC/NHS and this compound solutions Activation Incubate this compound with EDC and NHS Reagent_Prep->Activation Conjugation Add activated PEG to amine-containing molecule Activation->Conjugation Immediate Transfer Quenching Add quenching buffer (e.g., Tris, hydroxylamine) Conjugation->Quenching Purification Purify conjugate using SEC, IEX, or other methods Quenching->Purification Analysis Analyze product using SDS-PAGE, Mass Spec, etc. Purification->Analysis

Caption: Workflow for this compound conjugation.

G Troubleshooting Low Conjugation Yield Start Low or No Conjugation Check_Reagents Are EDC/NHS reagents fresh and handled properly? Start->Check_Reagents Check_pH Is the pH of activation and conjugation buffers correct? Check_Reagents->Check_pH Yes Solution_Reagents Use fresh, anhydrous reagents. Warm to RT before opening. Check_Reagents->Solution_Reagents No Check_Timing Was the conjugation step performed immediately after activation? Check_pH->Check_Timing Yes Solution_pH Verify pH: 4.5-6.0 for activation, 7.2-8.5 for conjugation. Check_pH->Solution_pH No Check_Buffers Are buffers free of competing primary amines? Check_Timing->Check_Buffers Yes Solution_Timing Minimize delay between activation and conjugation steps. Check_Timing->Solution_Timing No Solution_Buffers Use amine-free buffers (e.g., MES, PBS, HEPES). Check_Buffers->Solution_Buffers No Success Improved Yield Check_Buffers->Success Yes

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Optimizing EDC Coupling for Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the EDC coupling efficiency of Methylamino-PEG2-acid.

Troubleshooting Guide

Low or No Coupling Efficiency

Q1: I am observing very low or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?

A1: Low or no coupling efficiency is a common issue in EDC/NHS-mediated conjugations. Several factors could be contributing to this problem. Here's a systematic troubleshooting approach:

  • Reagent Quality: EDC and NHS are moisture-sensitive.[1] Ensure you are using fresh, anhydrous reagents. It is recommended to equilibrate the reagent vials to room temperature before opening to prevent condensation.[1] Prepare stock solutions of EDC and NHS immediately before use.[1][2]

  • pH of the Reaction: The pH plays a critical role in the two-step EDC/NHS reaction.

    • Activation Step: The activation of the carboxyl group on this compound with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[1][3] MES buffer is a common choice for this step.[3][4]

    • Coupling Step: The reaction of the NHS-activated PEG with the primary amine on your target molecule is most efficient at a physiological to slightly basic pH, typically between 7.2 and 8.0.[1][2] Amine-free buffers such as PBS or Borate should be used.[5]

  • Buffer Composition: Avoid using buffers containing primary amines (e.g., Tris) or carboxyl groups, as they will compete with your target molecule for reaction with the activated PEG, thereby reducing your coupling efficiency.[1][2]

  • Hydrolysis of NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, which will regenerate the original carboxylic acid.[1] To minimize this, the conjugation step should be performed immediately after the activation step.[1]

  • Molar Ratios of Reagents: The stoichiometry of the reactants is crucial. Ensure you are using an appropriate molar excess of EDC and NHS over the this compound. A starting point could be a 1.2 to 2-fold molar excess of EDC and NHS. The ratio of the activated PEG to your amine-containing molecule should also be optimized, with a 10-20 fold molar excess of the PEG linker often used as a starting point.[1]

Precipitation During the Reaction

Q2: My protein/molecule is precipitating out of solution during the coupling reaction. What can I do to prevent this?

A2: Precipitation can occur for several reasons, including a high degree of PEGylation leading to insolubility or inappropriate buffer conditions.[1]

  • Optimize PEGylation Degree: A high molar excess of the activated this compound can lead to over-PEGylation and subsequent precipitation. Try reducing the molar ratio of the PEG linker to your molecule.[1]

  • Buffer Conditions: Ensure your protein or molecule is at a suitable concentration and in a buffer that maintains its stability throughout the reaction.[1]

  • Solvent Choice: For non-aqueous reactions, ensure your solvent (e.g., DMF, DMSO) is anhydrous and compatible with all reactants.[4]

Difficulty in Purification

Q3: I am struggling to purify my final PEGylated conjugate from unreacted reagents and byproducts. What are the recommended purification methods?

A3: The purification of PEGylated products can be challenging. The choice of method depends on the size and properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller unreacted reagents like EDC, NHS, and their byproducts.

  • Dialysis: For larger biomolecules, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can be used to remove small molecule impurities.[1]

  • Reverse-Phase Chromatography: This technique can be effective for purifying PEGylated molecules, often using a water/acetonitrile or water/methanol gradient.

Frequently Asked Questions (FAQs)

Q4: What is the optimal pH for EDC coupling with this compound?

A4: A two-step pH process is generally recommended for optimal EDC/NHS coupling. The initial activation of the carboxylic acid on the this compound is best performed at a pH of 4.5-6.0.[1][3] The subsequent coupling to a primary amine-containing molecule is more efficient at a pH of 7.2-8.0.[1][2]

Q5: What are the ideal molar ratios of EDC, NHS, and this compound?

A5: The optimal molar ratios are system-dependent and may require empirical determination. However, a good starting point is a slight molar excess of EDC and NHS relative to the this compound. For the coupling to a target molecule, a molar excess of the activated PEG linker is often used to drive the reaction to completion.[1]

Q6: Can I perform a one-pot reaction, or is a two-step protocol necessary?

A6: While a one-pot reaction is possible, a two-step protocol is often preferred. The two-step approach, where the carboxyl group is first activated with EDC/NHS at a lower pH before adding the amine-containing molecule and raising the pH, can help to minimize side reactions and improve overall efficiency.[5]

Q7: How can I monitor the progress of my coupling reaction?

A7: The progress of the reaction can be monitored by techniques such as LC-MS or TLC to track the consumption of starting materials and the formation of the desired product.[4]

Data Summary

Table 1: Recommended pH Conditions for EDC Coupling

Reaction StepRecommended pH RangeCommon Buffers
Activation (Carboxyl activation)4.5 - 6.0[1][3]MES[3][4]
Coupling (Amine reaction)7.2 - 8.0[1][2]PBS, Borate[5]

Table 2: Suggested Molar Ratios of Reagents (Starting Point)

ReagentMolar Ratio (relative to this compound)
EDC 1.2 - 2.0
NHS 1.2 - 2.0
Amine-containing molecule 1.0 (adjust PEG excess as needed)

Experimental Protocol: General Two-Step EDC Coupling

This protocol provides a general guideline for the EDC coupling of this compound to a primary amine-containing molecule. Note: This is a starting point and may require optimization for your specific application.

Materials:

  • This compound

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer (or other amine-free buffer), pH 7.2-8.0

  • Quenching Solution (optional): e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (if needed for dissolving reagents)

  • Purification system (e.g., SEC column, dialysis membrane)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS vials to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer to a desired concentration.

    • Dissolve the amine-containing target molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with the desired molar equivalents of EDC and NHS stock solutions.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to Amine-containing Molecule:

    • Immediately after activation, add the activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

Visualizations

EDC_Coupling_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) PEG_COOH This compound (-COOH) O_acylisourea O-acylisourea intermediate (unstable) PEG_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->PEG_COOH Hydrolysis NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS Target_Amine Target Molecule (-NH2) Conjugate Stable Amide Bond (-CONH-) NHS_ester->Conjugate + Target Amine Released_NHS NHS (byproduct) Troubleshooting_Workflow cluster_solutions Corrective Actions Start Low/No Coupling Efficiency Check_Reagents Check Reagent Quality (Fresh, Anhydrous EDC/NHS?) Start->Check_Reagents Check_pH Verify Reaction pH (Activation: 4.5-6.0, Coupling: 7.2-8.0?) Check_Reagents->Check_pH Reagents OK Sol_Reagents Use fresh reagents Check_Reagents->Sol_Reagents No Check_Buffer Check Buffer Composition (Amine/Carboxyl-free?) Check_pH->Check_Buffer pH OK Sol_pH Adjust pH with appropriate buffers Check_pH->Sol_pH No Check_Hydrolysis Minimize NHS-ester Hydrolysis (Immediate coupling?) Check_Buffer->Check_Hydrolysis Buffer OK Sol_Buffer Use non-competing buffers (MES, PBS) Check_Buffer->Sol_Buffer No Check_Ratios Optimize Molar Ratios (Sufficient excess of reagents?) Check_Hydrolysis->Check_Ratios Protocol OK Sol_Hydrolysis Perform coupling immediately after activation Check_Hydrolysis->Sol_Hydrolysis No Solution Improved Coupling Efficiency Check_Ratios->Solution Ratios Optimized Sol_Ratios Perform a titration of reagent ratios Check_Ratios->Sol_Ratios No Sol_Reagents->Check_pH Sol_pH->Check_Buffer Sol_Buffer->Check_Hydrolysis Sol_Hydrolysis->Check_Ratios Sol_Ratios->Solution

References

common side reactions with Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Methylamino-PEG2-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule featuring a secondary amine (methylamine) and a carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure imparts hydrophilicity, which can improve the solubility of the resulting conjugate in aqueous media.[1][2] Its primary applications are in bioconjugation and drug delivery. The methylamine (B109427) group can be coupled to carboxylic acids, while the carboxylic acid end can be reacted with primary amines to form stable amide bonds, making it a versatile tool for linking molecules such as proteins, peptides, or small molecule drugs.[1][2][4]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound is generally stable for a few weeks at ambient temperature during shipping.[1]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2]

Troubleshooting Guides

Problem 1: Low Yield of Conjugated Product in EDC/NHS Coupling

Possible Causes and Solutions

Possible Cause Recommended Solution Explanation
Hydrolysis of activated carboxylic acid Ensure all glassware is dry and use anhydrous solvents (e.g., conjugation-grade DMF or DMSO).[2] Perform the reaction promptly after activating the carboxylic acid.The NHS-ester intermediate is susceptible to hydrolysis in the presence of water, which will revert it back to the carboxylic acid and prevent conjugation.[5]
Inactive EDC or NHS Use freshly opened or properly stored EDC and NHS. EDC is particularly sensitive to moisture.[2]1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can degrade in the presence of humidity, leading to inefficient activation of the carboxylic acid.
Suboptimal pH for activation or coupling Perform the carboxylic acid activation step at a pH of 4.5-6.0 (e.g., in MES buffer).[6][7] For the subsequent reaction with an amine, adjust the pH to 7.2-8.0.[6][7]EDC-mediated activation is most efficient in a slightly acidic environment. The coupling of the NHS-ester to a primary amine is more efficient at a slightly basic pH.
Presence of competing nucleophiles Avoid using buffers containing primary amines (e.g., Tris) or other nucleophiles during the coupling step.[8]Competing nucleophiles in the reaction buffer can react with the activated carboxylic acid, reducing the yield of the desired conjugate.
Insufficient reaction time or temperature Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress to avoid the formation of byproducts.The kinetics of the coupling reaction can be slow, and allowing more time or providing more energy can increase the yield. However, this should be balanced against the potential for side reactions.
Problem 2: Presence of Unexpected Byproducts in the Final Product

Possible Side Reactions and Mitigation Strategies

Side Reaction Identification Mitigation Strategy
N-acylurea Formation The byproduct will have a mass corresponding to the addition of the activated carboxylic acid to EDC. This can be identified by mass spectrometry.Use a sufficient excess of NHS (or Sulfo-NHS) relative to EDC. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to rearrangement into an N-acylurea.[9]
Di-PEGylation or Polymerization The product will have a higher molecular weight than expected, corresponding to the addition of multiple PEG linkers or target molecules. This can be detected by SDS-PAGE or mass spectrometry.[4][8]Control the stoichiometry of the reactants. Use a molar excess of the molecule to be conjugated to the PEG linker to favor the formation of the 1:1 conjugate.
Intramolecular Cyclization If the target molecule has both a carboxylic acid and an amine, intramolecular cyclization can occur. This can be difficult to distinguish from the desired product by mass alone but may be identified by chromatography or NMR.[1][4]Protect one of the reactive groups on the target molecule before performing the conjugation.

Experimental Protocols

General Protocol for EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid end of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • This compound

  • Protein to be conjugated

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of the protein in the Activation Buffer.

    • Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.

  • Activation of this compound:

    • In a microcentrifuge tube, add a 10-fold molar excess of this compound to the protein solution.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (relative to the this compound).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_quenching Quenching cluster_purification Purification reagents This compound + EDC + NHS activated_peg Activated NHS-ester of PEG reagents->activated_peg 15-30 min RT conjugate Protein-PEG Conjugate activated_peg->conjugate protein Amine-containing Protein protein->conjugate desalting Desalting Column conjugate->desalting quenching_buffer Tris Buffer quenching_buffer->conjugate Quench excess NHS-ester final_product Purified Conjugate desalting->final_product

Caption: Experimental workflow for conjugating this compound to a protein.

Caption: Potential side reactions during EDC/NHS coupling of a carboxylic acid.

References

how to improve the yield of Methylamino-PEG2-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylamino-PEG2-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the conjugation of this compound to amine-containing molecules using carbodiimide (B86325) chemistry (e.g., EDC and NHS).

Q1: My conjugation yield is significantly lower than expected. What are the primary causes?

Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow. The most frequent culprits are related to reagent quality, reaction conditions, and the purification process. It is crucial to systematically evaluate each step to identify the bottleneck.

Q2: How can I confirm that my reagents are active and suitable for the reaction?

Reagent integrity is paramount for a successful conjugation.

  • This compound: The carboxylic acid can be sensitive to storage conditions. Ensure it has been stored in a cool, dry place, protected from moisture.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is highly moisture-sensitive. It should be stored under desiccated conditions and warmed to room temperature before opening to prevent condensation.[1][2] An inactive EDC is a primary reason for reaction failure.

  • NHS (N-hydroxysuccinimide): Like EDC, NHS is susceptible to hydrolysis. Ensure it is stored in a desiccated environment.

  • Solvents: Use anhydrous, amine-free solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for the reaction.[3][4]

Q3: What are the optimal pH conditions for the two-step EDC/NHS conjugation?

A two-step protocol with distinct pH values for activation and coupling is highly recommended for maximizing yield.[1]

  • Activation Step (pH 4.5-6.0): The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment. A commonly used buffer is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][2]

  • Coupling Step (pH 7.2-8.0): The subsequent reaction of the NHS-activated PEG with the primary amine on your target molecule is most effective at a neutral to slightly basic pH.[1] This is because the amine needs to be in its unprotonated state to act as a nucleophile. Buffers such as Phosphate-Buffered Saline (PBS) are suitable for this step.[2][4]

Q4: I observe a precipitate forming in my reaction mixture. What could be the cause and how can I prevent it?

Precipitation during the reaction, especially when working with proteins, can be due to several factors:

  • High Reagent Concentration: Increasing the concentration of the molecule to be conjugated can sometimes lead to aggregation and precipitation.[5]

  • Solvent Choice: The solubility of your target molecule may be an issue in the chosen reaction solvent.

  • pH Changes: Drastic shifts in pH during the reaction can affect the stability of proteins.

To mitigate this, consider optimizing the molar ratio of your reactants and ensuring your target molecule is stable under the chosen reaction conditions.

Q5: What are the best practices for quenching the reaction?

To stop the reaction and hydrolyze any unreacted NHS-esters, a quenching agent can be added. Common quenching agents include hydroxylamine, Tris, glycine (B1666218), or ethanolamine.[2][4] It is important to note that primary amine-containing quenching agents like Tris or glycine will also modify any remaining activated carboxyl groups.[2][4]

Q6: My purification process results in a low yield of the final product. How can I improve this?

The purification of PEGylated products can be challenging due to the presence of unreacted starting materials and byproducts.[] Several methods can be employed, and the choice depends on the properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller unreacted molecules like EDC, NHS, and the original this compound.[][7]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the charges on a protein's surface, IEX can be used to separate the PEGylated product from the unreacted protein.[][7]

  • Dialysis and Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange.[7][8] They work by separating molecules based on size.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a supplementary method to IEX for purifying PEGylated proteins.[]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein with primary amines

  • EDC

  • NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.[2][3]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Dissolve the protein in the Coupling Buffer.

  • Activation of this compound (pH 6.0):

    • In a reaction tube, dissolve this compound in the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Protein (pH 7.2):

    • Immediately add the activated this compound solution to the protein solution. The pH of the final reaction mixture should be between 7.2 and 8.0.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted small molecules using a desalting column or dialysis.

    • Further purify the PEGylated protein from the un-PEGylated protein using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Data Presentation

Table 1: Troubleshooting Guide for Low Conjugation Yield
Potential Cause Recommended Action Expected Outcome
Inactive Reagents Use fresh, properly stored EDC and NHS. Ensure solvents are anhydrous.Increased formation of the activated NHS-ester.
Suboptimal pH Follow the two-step pH protocol (Activation at pH 4.5-6.0, Coupling at pH 7.2-8.0).[1]Optimized reaction rates for both steps, leading to higher yield.
Incorrect Molar Ratios Titrate the molar excess of PEG-acid and coupling reagents. Start with a 5-10 fold molar excess of PEG-acid over the amine.Determine the optimal stoichiometry for your specific molecules.
Presence of Nucleophilic Buffers Avoid buffers containing primary amines (e.g., Tris, Glycine) during the coupling step.[4][9]Prevents competition with the target amine, increasing conjugation efficiency.
Steric Hindrance Consider using a longer PEG linker if the conjugation site is sterically hindered.Improved accessibility of the reactive groups.
Inefficient Purification Select the appropriate purification method (SEC, IEX) based on the size and charge differences between the product and impurities.[][10]Better separation and recovery of the desired conjugate.
Table 2: Recommended Molar Ratios for Initial Optimization
Reagent Molar Ratio relative to Amine-containing Molecule
This compound5 - 20 fold excess
EDC1.5 - 2 fold excess over PEG-acid
NHS1.1 - 1.2 fold excess over EDC

Note: These are starting recommendations and may require further optimization for your specific application.

References

Technical Support Center: Stability of Methylamino-PEG2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of molecules conjugated using Methylamino-PEG2-acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Researchers may encounter several stability-related issues during the synthesis, purification, and storage of this compound conjugates. This guide provides a structured approach to identifying and resolving these common problems.

Issue 1: Low or No Yield of the Desired Conjugate

Possible Causes:

  • Inefficient Amide Bond Formation: The reaction between the methylamino group of the PEG linker and the carboxylic acid on the target molecule may be incomplete.

  • Degradation of Starting Materials: The this compound or the target molecule may have degraded prior to the conjugation reaction.

  • Suboptimal Reaction Conditions: pH, temperature, or choice of coupling agents may not be ideal for the specific molecules being conjugated.

Troubleshooting Steps:

  • Verify Starting Material Integrity:

    • Assess the purity of this compound and the target molecule using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

    • Ensure proper storage conditions have been maintained for the reagents.[1]

  • Optimize Coupling Chemistry:

    • Ensure the use of fresh, high-quality coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3][4]

    • The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2, while the reaction with the amine is most efficient at a pH of 7-8.

  • Control Reaction Parameters:

    • Maintain the recommended temperature for the conjugation reaction.

    • Use buffers that do not contain primary amines or carboxyl groups which can interfere with the reaction.

Issue 2: Presence of Impurities or Degradation Products in the Final Conjugate

Possible Causes:

  • Oxidative Degradation of the PEG Chain: The polyether backbone of the PEG linker is susceptible to oxidation, which can be initiated by heat, light, or the presence of transition metals.[5] This can lead to the formation of formaldehyde (B43269) and formic acid, which may result in N-methylation of amine-containing molecules.[5][6]

  • Hydrolysis of the Amide Bond: While generally stable, the amide bond can undergo hydrolysis under strongly acidic or basic conditions.

  • Side Reactions During Conjugation: Incomplete reactions or reactions with other functional groups on the target molecule can lead to a heterogeneous product.

Troubleshooting Steps:

  • Minimize Oxidation:

    • Store the this compound and its conjugates protected from light and under an inert atmosphere (e.g., argon or nitrogen).

    • Use metal-free buffers and containers where possible.

  • Control pH:

    • Maintain a pH range of 5-9 to minimize both acid and base-catalyzed hydrolysis of the amide bond.

  • Purification:

    • Employ robust purification techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) to remove impurities and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its conjugates?

A1: For short-term storage (days to weeks), keep the compound at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C in a dry, dark environment.[1]

Q2: How stable is the amide bond in a this compound conjugate?

A2: The amide bond is generally very stable under physiological conditions. Studies on similar PEG-amide linkages have shown that they are significantly more resistant to hydrolysis compared to ester linkages, leading to slower degradation and increased stability of the conjugate.[7] At a neutral pH (around 7), the half-life of a typical amide bond can be several years.

Q3: What are the primary degradation pathways for this compound conjugates?

A3: The two main degradation pathways are:

  • Oxidative degradation of the PEG chain: This is often the more significant concern and can be accelerated by exposure to oxygen, transition metals, and light.[5]

  • Hydrolysis of the amide bond: This is typically slower but can be accelerated at pH values outside the 5-9 range.

Q4: How can I monitor the stability of my this compound conjugate?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of PEGylated conjugates.[8] A stability-indicating HPLC method can separate the intact conjugate from its degradation products. Common detectors used include UV, mass spectrometry (MS), and evaporative light scattering detection (ELSD).

Quantitative Data

Linker TypepH 1.2pH 6.0pH 7.4
Acyloxy Methyl< 1 hour~5 hours~1 hour
Acyloxy Ethyl~2 hours~15 hours~3 hours
Propylene Glycol (similar to PEG2) > 30 hours > 30 hours ~21-24 hours

Data adapted from a study on amino acid prodrugs and should be considered as an estimation for this compound conjugates.[9] This data suggests that conjugates with short PEG-like linkers are notably stable at acidic and neutral pH.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Conjugate

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a conjugate under stress conditions.[5]

Materials:

  • This compound conjugate

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

  • pH meter

  • Incubator or water bath

Procedure:

  • Sample Preparation: Prepare stock solutions of the conjugate in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Incubate a sample solution at an elevated temperature (e.g., 50°C).

    • Control: Keep one sample at the recommended storage temperature (-20°C).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis:

    • At each time point, take an aliquot from each condition, neutralize if necessary, and analyze by HPLC.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main conjugate peak.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify degradation products and assess the stability under each condition.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact this compound conjugate from its potential degradation products.

Instrumentation and Columns:

  • An HPLC system with a gradient pump and a UV/Vis or MS detector.

  • A reversed-phase C18 column is a good starting point.

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile or Methanol

General Gradient Elution Method:

  • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to retain polar degradation products.

  • Gradually increase the percentage of Mobile Phase B to elute the main conjugate.

  • Incorporate a steep gradient to 95-100% Mobile Phase B to elute any non-polar impurities.

  • Re-equilibrate the column at the initial conditions before the next injection.

Detection:

  • Monitor at a wavelength where the conjugate has maximum absorbance.

  • If the conjugate lacks a strong chromophore, an ELSD or a mass spectrometer can be used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare Conjugate Stock Solution acid Acid Hydrolysis (0.1M HCl) base Base Hydrolysis (0.1M NaOH) oxidation Oxidation (3% H2O2) thermal Thermal Stress (50°C) control Control (-20°C) hplc HPLC Analysis acid->hplc t = 24, 48, 72h base->hplc oxidation->hplc thermal->hplc control->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_products1 Hydrolysis Products cluster_products2 Oxidation Products Conjugate This compound Conjugate Hydrolysis Hydrolysis (Amide Bond Cleavage) Conjugate->Hydrolysis H+ or OH- Oxidation Oxidation (PEG Chain) Conjugate->Oxidation O2, Metals, Light Target Target Molecule Hydrolysis->Target PEG_Acid This compound Hydrolysis->PEG_Acid Formaldehyde Formaldehyde Oxidation->Formaldehyde Formic_Acid Formic Acid Oxidation->Formic_Acid N_Methylated N-Methylated Conjugate Formic_Acid->N_Methylated + Amine on Drug

References

Technical Support Center: Preventing Aggregation During Methylamino-PEG2-acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with aggregation when using Methylamino-PEG2-acid for labeling proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive targets?

This compound is a heterobifunctional PEG linker. It contains two different reactive groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:

  • A methylamine group (-NH-CH₃) , which can react with molecules containing carboxylic acids (in the presence of activators like EDC), aldehydes, or ketones.[1][2]

  • A carboxylic acid group (-COOH) , which can be activated (e.g., with EDC and NHS) to react with primary amine groups (-NH₂) found on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus.[1][3][4]

The hydrophilic PEG spacer helps to increase the solubility of the conjugate in aqueous solutions.[1][5]

Q2: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during the labeling process is a common issue that can arise from several factors that disrupt protein stability:

  • Suboptimal Reaction Conditions: The pH, temperature, and ionic strength of the buffer can significantly impact protein stability. If the pH is too close to the protein's isoelectric point (pI), its solubility will be at its minimum, increasing the risk of aggregation.[6][7]

  • High Protein Concentration: At high concentrations, protein molecules are physically closer, which elevates the probability of intermolecular interactions that lead to aggregation.[6][8]

  • Over-labeling: The covalent attachment of too many PEG linker molecules can alter the protein's surface charge and isoelectric point, which may reduce its solubility and lead to precipitation.[7][9]

  • Intermolecular Cross-linking: Because this compound has two different reactive ends, it is possible for it to inadvertently link two separate protein molecules together if the protein population has accessible functional groups for both ends of the linker, leading to large aggregates.[6]

  • Localized High Reagent Concentration: Adding the PEG reagent too quickly or without adequate mixing can create localized areas of high concentration, causing protein to precipitate before the reagent has a chance to disperse.[9]

Q3: How can I detect and quantify protein aggregation?

Several analytical methods are available to detect and measure the extent of aggregation. The choice of technique often depends on the nature of the aggregates (soluble vs. insoluble) and the required level of detail.

  • Visual Inspection: The simplest method is to look for visible signs of aggregation, such as cloudiness (turbidity), opalescence, or the formation of distinct precipitates in the reaction tube.[6]

  • Size Exclusion Chromatography (SEC): SEC is a widely used and robust technique that separates molecules based on their size. It can accurately quantify the percentage of monomer, dimer, and larger, soluble high-molecular-weight (HMW) species.[10][11]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is very sensitive for detecting the presence of larger aggregates and can provide information on the average particle size and polydispersity.[6][12]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the homogeneity of protein solutions and can detect a broad range of aggregate sizes, from small oligomers to large complexes.[12]

Q4: How critical is the molar ratio of the PEG reagent to the protein?

The molar ratio of the labeling reagent to the protein is a critical parameter to optimize. A high molar excess of the PEG reagent can increase the reaction rate but also significantly raises the risk of over-labeling and subsequent aggregation.[6][7] It is highly recommended to perform a titration experiment to determine the optimal ratio that achieves the desired degree of labeling without compromising the protein's stability. A good starting point is a lower molar ratio, such as 1:1 to 5:1 (PEG:protein), which can be gradually increased while monitoring for aggregation.[6]

Q5: What role do stabilizing excipients play in preventing aggregation?

Stabilizing excipients are additives included in the reaction buffer to help maintain protein stability and prevent aggregation. They work through various mechanisms, such as preventing unfolding, masking hydrophobic patches, and screening electrostatic interactions. Their use is highly recommended, especially when working with aggregation-prone proteins or at high protein concentrations.[6][7]

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness appears during or immediately after the labeling reaction.

This indicates significant and rapid protein aggregation.

Potential Cause Troubleshooting Step Rationale
Suboptimal Buffer pH Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI).Proteins are least soluble at their pI. Maintaining a net surface charge promotes electrostatic repulsion between molecules.[7]
High Protein Concentration Reduce the protein concentration during the labeling reaction. A starting range of 1-2 mg/mL is often recommended.[7][13]Lowering the concentration reduces the frequency of intermolecular collisions that can lead to aggregation.[6]
Localized Reagent Concentration Dissolve the PEG reagent completely in an appropriate solvent (e.g., DMSO) before adding it to the protein solution. Add the reagent slowly and stepwise with gentle mixing.[6][9]This prevents localized "shocks" of high reagent concentration that can cause immediate precipitation of the protein.
Incorrect Temperature Perform the reaction at a lower temperature (e.g., 4°C).Lowering the temperature can slow down the kinetics of both protein unfolding and aggregation, though it may require a longer reaction time.[7]
Issue 2: No visible precipitate, but subsequent analysis by SEC shows high-molecular-weight (HMW) species.

This points to the formation of soluble aggregates.

Potential Cause Troubleshooting Step Rationale
Over-labeling Reduce the molar excess of the this compound reagent. Perform a titration to find the lowest ratio that provides sufficient labeling.A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties and induce aggregation.[7][9]
Intermolecular Cross-linking If the target protein has reactive groups for both ends of the linker, consider temporarily blocking one of them. For example, if labeling protein amines with the activated acid end of the PEG, ensure there are no accessible carboxyl groups that could react with the PEG's methylamine.This prevents the bifunctional linker from acting as a bridge between two separate protein molecules.[6]
Suboptimal Buffer Composition Screen different buffer additives. Add stabilizing excipients such as arginine, sucrose, or non-ionic surfactants. (See Table 2).Excipients can enhance protein stability, solubility, and prevent the self-association that leads to soluble aggregates.[6][7]
Post-reaction Handling Purify the conjugate immediately after the reaction is complete using a suitable method like Size Exclusion Chromatography (SEC).Prompt purification removes unreacted reagents and any aggregates that may have formed, preventing further aggregation during storage.[13]

Data Presentation

Table 1: Recommended Starting Conditions for Labeling Reactions
ParameterRecommended RangeRationale
Protein Concentration 1 - 5 mg/mLBalances reaction efficiency with aggregation risk. Higher concentrations may require more stabilizing excipients.[9][13]
Buffer pH 1.5 units away from pIMinimizes aggregation by ensuring the protein carries a net charge, promoting electrostatic repulsion.[7]
PEG:Protein Molar Ratio 1:1 to 10:1Start low and titrate upwards. A higher excess drives the reaction but increases the risk of over-labeling and aggregation.[6]
Ionic Strength 50 - 150 mM NaClSalt can help screen electrostatic interactions that may contribute to aggregation. The optimal concentration is protein-dependent.[7]
Temperature 4°C to 25°C (RT)Lower temperatures slow aggregation but also reduce the reaction rate, potentially requiring longer incubation times.[7][9]
Table 2: Common Stabilizing Excipients to Mitigate Aggregation
Excipient ClassExampleTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glycine50 - 250 mMSuppress protein-protein interactions and can help solubilize aggregates.
Sugars/Polyols Sucrose, Trehalose, Glycerol5 - 10% (w/v)Stabilize the native protein structure through preferential exclusion, making unfolding less favorable.
Surfactants Polysorbate 20, Polysorbate 800.01 - 0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[6]
Reducing Agents TCEP, DTT1 - 5 mMPrevents the formation of incorrect, non-native disulfide bonds which can lead to aggregation. (Use only if compatible with protein structure and chemistry).[13]

Experimental Protocols

Protocol 1: General Procedure for Labeling Protein Amines with this compound

This protocol describes the activation of the carboxylic acid end of this compound using EDC/NHS chemistry to label primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC or dialysis cassette)

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.4).

  • Reagent Preparation: Immediately before use, prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO. For example, create 100 mM stock solutions.

  • Activation of PEG-Acid (Step 1):

    • In a separate microfuge tube, combine this compound and NHS at a 1:1.2 molar ratio in DMSO.

    • Add EDC at a 1.2 molar excess relative to the PEG-acid.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester activated PEG linker.

  • Labeling Reaction (Step 2):

    • Add the desired molar excess (e.g., starting with a 5-fold molar excess) of the activated PEG-NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for an additional 30 minutes.

  • Purification: Immediately purify the PEGylated protein from excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight and SEC to quantify the extent of aggregation.

Protocol 2: General Procedure for Quantifying Aggregation with Size-Exclusion Chromatography (SEC)

Materials:

  • Labeled and purified protein sample.

  • SEC column suitable for the molecular weight range of the protein and its potential aggregates.

  • Chromatography system (e.g., HPLC or FPLC).

  • Mobile phase (e.g., PBS, pH 7.4).

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Injection: Inject a known concentration of the protein sample onto the column.

  • Data Collection: Run the mobile phase at a constant flow rate and record the UV absorbance profile. Aggregates, being larger, will elute first, followed by the monomeric protein, and then any smaller fragments or reagents.

  • Data Analysis: Integrate the peak areas for each species (HMW aggregates, monomer). Calculate the percentage of aggregate by dividing the aggregate peak area by the total area of all protein-related peaks.

Visualizations

Troubleshooting Workflow for Protein Aggregation start Start Labeling Reaction check_precipitate Visible Precipitate or Cloudiness Observed? start->check_precipitate issue_precipitate Significant Aggregation (Issue 1) check_precipitate->issue_precipitate Yes no_precipitate No Visible Precipitate check_precipitate->no_precipitate No solution1 Reduce Protein Conc. Lower Temperature Add Reagent Slowly Optimize Buffer (pH, Salt) issue_precipitate->solution1 solution1->start Re-attempt analyze_sec Analyze with SEC no_precipitate->analyze_sec check_hmw High Molecular Weight (HMW) Species Detected? analyze_sec->check_hmw issue_hmw Soluble Aggregation (Issue 2) check_hmw->issue_hmw Yes success Successful Labeling: Monomeric Conjugate check_hmw->success No solution2 Reduce PEG:Protein Ratio Add Stabilizing Excipients Purify Immediately issue_hmw->solution2 solution2->start Re-attempt

Caption: A decision tree for troubleshooting protein aggregation.

Key Factors Contributing to Protein Aggregation Aggregation Protein Aggregation Conc High Protein Concentration Conc->Aggregation Conditions Suboptimal Buffer (pH, Temp, Ionic Strength) Conditions->Aggregation Labeling Over-labeling Labeling->Aggregation Crosslink Intermolecular Cross-linking Crosslink->Aggregation

Caption: Core factors that can induce protein aggregation.

Reaction Scheme for this compound Labeling Protein_NH2 Protein -NH₂ Conjugate1 Protein-PEG Conjugate (Stable Amide Bond) Protein_NH2->Conjugate1 Protein_COOH Target Molecule -COOH Conjugate2 Target-PEG Conjugate (Stable Amide Bond) Protein_COOH->Conjugate2 PEG -COOH PEG Spacer -NH-CH₃ PEG:f0->Conjugate1 PEG:f2->Conjugate2 EDC_NHS EDC / NHS EDC_NHS->PEG:f0 EDC EDC EDC->PEG:f2 lab1 Pathway A: Labeling Amines lab2 Pathway B: Labeling Carboxyls

Caption: Two primary reaction pathways for the bifunctional linker.

References

Technical Support Center: Purification of Methylamino-PEG2-acid Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of proteins modified with Methylamino-PEG2-acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying proteins after PEGylation with this compound?

The PEGylation reaction, which couples the carboxylic acid of this compound to primary amines (N-terminus or lysine (B10760008) residues) on the protein, typically results in a complex mixture.[1] The main purification challenge is to separate the desired mono-PEGylated protein from a variety of other components[][3]:

  • Unreacted Protein: The starting, unmodified protein.

  • Unreacted this compound: Excess PEG reagent from the reaction.

  • Multi-PEGylated Species: Proteins with more than one PEG chain attached.

  • Positional Isomers: Proteins with a single PEG chain attached at different sites (e.g., different lysine residues).[]

  • Reaction Byproducts: Including those from activating agents like EDC or HATU.

Q2: Which chromatographic technique is the best starting point for purification?

A multi-step chromatographic approach is generally most effective.[4]

  • Size Exclusion Chromatography (SEC): Often used as an initial step to separate the larger PEGylated protein conjugates from the smaller, unreacted this compound and other low molecular weight byproducts.[][4]

  • Ion Exchange Chromatography (IEX): This is frequently the most powerful and essential second step. The covalent attachment of this compound via an amide bond neutralizes a positively charged primary amine on the protein. This change in the protein's net surface charge is exploited by IEX to separate un-, mono-, and multi-PEGylated species with high resolution.[][5][6] It is also the preferred method for separating positional isomers.[][6]

Q3: How can I monitor the success of my purification process?

Several analytical techniques are essential for assessing the purity and identity of your final product[3][4]:

  • SDS-PAGE: Provides a visual confirmation of PEGylation, as the modified protein will show a significant increase in apparent molecular weight compared to the native protein.[4]

  • HPLC-Based Methods:

    • Analytical SEC: Determines the level of aggregation and separates species based on hydrodynamic radius.[7]

    • Analytical IEX: Resolves species with different degrees of PEGylation based on charge.[5]

    • Reverse-Phase HPLC (RP-HPLC): Offers high-resolution separation, particularly for analyzing positional isomers of smaller proteins or peptides.[][8]

  • Mass Spectrometry (MS): Confirms the precise mass of the PEGylated conjugate, allowing for unambiguous determination of the number of attached PEG moieties.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound modified proteins.

Problem 1: Poor Separation of PEGylated and Unreacted Protein
Symptom Potential Cause Recommended Solution
On SEC: Overlapping peaks for PEGylated and native protein.The hydrodynamic radius difference is insufficient for resolution, which can occur with smaller PEG chains or larger proteins.Switch to Ion Exchange Chromatography (IEX). IEX separates based on charge differences, which are significant after PEGylation neutralizes a primary amine.[][5]
On IEX: Co-elution of PEGylated and native protein.Suboptimal pH: The buffer pH may not provide a sufficient charge difference between the species.Modify the buffer pH to maximize the charge differential between the native and PEGylated protein.
Shallow Gradient Needed: The elution gradient may be too steep to resolve species with similar charges.[4]Use a shallower salt gradient during elution to improve peak resolution.[4]
Incorrect Resin Choice: The selected IEX resin (anion vs. cation) may not be appropriate for the protein's pI and the buffer pH.Ensure you are using the correct type of IEX resin. If your protein has a net positive charge at the working pH, use a cation exchanger. If it has a net negative charge, use an anion exchanger.
Problem 2: Contamination with Unreacted this compound
Symptom Potential Cause Recommended Solution
Presence of low molecular weight species in the final product.Inefficient removal during initial purification steps.Perform an initial purification step using Size Exclusion Chromatography (SEC) with a resin that has an appropriate fractionation range to separate the high molecular weight PEGylated protein from the low molecular weight unreacted PEG.
For membrane-based approaches, use ultrafiltration/diafiltration with a molecular weight cutoff (MWCO) that retains the PEGylated protein while allowing the smaller unreacted PEG to pass through.
Problem 3: Low Yield of Purified PEGylated Protein
Symptom Potential Cause Recommended Solution
Low recovery after a chromatography step.Product Precipitation: The protein may be precipitating on the column due to buffer conditions (e.g., high salt in HIC, low salt in IEX).[11]Decrease the sample concentration loaded onto the column. Modify buffer conditions (pH, ionic strength, additives) to improve the solubility of the PEGylated protein.[4]
Strong Binding to Resin: The elution conditions are too weak to desorb the protein from the chromatography media.Optimize elution conditions. For IEX, increase the salt concentration or change the pH of the elution buffer. For Hydrophobic Interaction Chromatography (HIC), decrease the salt concentration in the elution buffer.[4]
Inefficient PEGylation Reaction: The low yield may originate from the reaction itself, not the purification.[12]Optimize reaction parameters such as the PEG-to-protein molar ratio, pH, temperature, and reaction time.[6][13]

Experimental Protocols

Protocol 1: General Workflow for PEGylation and Purification

This protocol outlines a standard, two-step chromatographic purification of a protein after modification with this compound.

1. PEGylation Reaction: a. Dissolve the protein in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0). b. Activate the this compound with EDC and Sulfo-NHS (or similar activators) according to the manufacturer's protocol. c. Add the activated PEG reagent to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 PEG:protein). d. Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-24 hours). e. Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

2. Step 1: Size Exclusion Chromatography (SEC) - Bulk Separation a. Equilibrate an SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4). b. Concentrate the quenched reaction mixture if necessary. c. Load the sample onto the equilibrated SEC column. d. Elute with the equilibration buffer at a constant flow rate. e. Collect fractions and monitor the elution profile using UV absorbance at 280 nm. f. Pool fractions corresponding to the high molecular weight peak (PEGylated and unreacted protein), which should be separated from the low molecular weight peak (unreacted PEG and quenching agent). g. Analyze fractions by SDS-PAGE to confirm separation.

3. Step 2: Ion Exchange Chromatography (IEX) - High-Resolution Separation a. Buffer Exchange: Exchange the pooled fractions from SEC into the IEX binding buffer (low ionic strength, e.g., 20 mM Tris, pH 8.0 for anion exchange). b. Column Equilibration: Equilibrate the IEX column (e.g., Q-Sepharose for anion exchange or SP-Sepharose for cation exchange) with binding buffer. c. Sample Loading: Load the buffer-exchanged sample onto the equilibrated column. d. Wash: Wash the column with several column volumes of binding buffer to remove any unbound material. e. Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in binding buffer) to elute the bound species. The unreacted protein should elute at a different salt concentration than the mono- and multi-PEGylated species due to the change in surface charge. f. Fraction Collection & Analysis: Collect fractions across the gradient and analyze by SDS-PAGE and/or analytical HPLC to identify those containing the pure mono-PEGylated product.

Data and Visualization

Quantitative Data Summary

The efficiency of purification can vary significantly based on the protein, PEG reagent, and methods used. The following table summarizes representative data from literature.

TechniqueProtein ExamplePurity AchievedYieldKey FindingCitation
Anion Exchange PEG-BSA>90%Not specifiedAEX successfully removed native protein and aggregates from the PEGylated reaction mixture.[14]
Heparin Affinity (Step Gradient) mono-PEGylated Lysozyme~100%~100%An optimized step gradient can achieve near-perfect purity and yield for specific protein-ligand systems.[15]
Aqueous Two-Phase Separation 20 kDa PEG-HSA>99%50%ATPS can achieve very high purity and selectivity in a non-chromatographic step.[16]
Diagrams

References

impact of pH on Methylamino-PEG2-acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Methylamino-PEG2-acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the carboxylic acid group of this compound with a primary amine?

A1: The conjugation of the carboxylic acid moiety of this compound to a primary amine using EDC/NHS chemistry is most efficient when performed as a two-step process, each with its own optimal pH range.[1][2]

  • Activation Step (Carboxyl Activation): The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5 .[1][2] This is because the primary amine needs to be in its unprotonated, nucleophilic form to react effectively.[1] A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A2: A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different.[1] Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency.[1] The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH that is favorable for the amine reaction can lead to the rapid hydrolysis of the NHS ester intermediate, reducing the amount of activated PEG available to react with the amine.[1][2]

Q3: Which buffers should I avoid during the conjugation reaction?

A3: It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target amine for reaction with the NHS-activated this compound, leading to significantly lower conjugation yields.[1][3] Also, avoid carboxylate-containing buffers like acetate (B1210297) during the activation step as they can compete with the PEG-acid.[2]

Q4: How stable is the activated NHS-ester of this compound?

A4: The NHS-ester intermediate is susceptible to hydrolysis, and its stability is highly pH-dependent.[2][4] As the pH increases, the rate of hydrolysis increases significantly. For example, NHS esters have a half-life of 4-5 hours at pH 7, but only 10 minutes at pH 8.6.[4] This is why it is crucial to proceed with the amine coupling step promptly after the activation step.

Q5: How can I confirm that my conjugation reaction was successful?

A5: Successful conjugation can be confirmed using various analytical techniques. Size-exclusion chromatography (SEC-HPLC) can be used to separate the larger PEGylated product from the smaller, unreacted starting material. Mass spectrometry (LC-MS) is a powerful tool to confirm the mass of the conjugate, thereby verifying the addition of the this compound moiety.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Yield Incorrect Buffer pH: The pH of the activation or coupling buffer is outside the optimal range.Verify the pH of your buffers before starting the reaction. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[1][5]
Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or the sample itself contains primary amines.Use non-amine-containing buffers such as MES for activation and PBS or Borate buffer for coupling.[1][2] If your sample is in an incompatible buffer, perform a buffer exchange step before the reaction.[1]
Hydrolysis of NHS-ester: Too much time elapsed between the activation and coupling steps, or the coupling pH is too high (>8.5).Proceed to the coupling step immediately after the 15-30 minute activation period.[1] Maintain the coupling pH within the 7.0-8.5 range to balance amine reactivity and NHS-ester stability.[5]
Inactive Reagents: EDC or NHS has been degraded due to improper storage (e.g., exposure to moisture).Equilibrate EDC and NHS vials to room temperature before opening to prevent moisture condensation.[6][7] Use fresh, high-quality reagents.
Precipitation of Reactants Poor Solubility: The target molecule or the PEG reagent is not fully dissolved in the reaction buffer.Ensure all components are fully dissolved before mixing. For molecules with poor aqueous solubility, consider using a co-solvent like DMSO or DMF, but be mindful of its compatibility with your target molecule.[6]
Multiple PEGylated Species or Aggregation Target Molecule has Multiple Amine Sites: The target molecule (e.g., a protein) has multiple primary amines available for reaction.Optimize the molar ratio of the PEG reagent to the target molecule. A lower molar excess of the PEG reagent can favor mono-PEGylation.

Data on pH and Reaction Kinetics

The efficiency of the EDC/NHS coupling reaction is a balance between the activation of the carboxylic acid, the nucleophilicity of the primary amine, and the stability of the NHS-ester intermediate. The following tables summarize the impact of pH on these factors.

Table 1: pH-Dependent Stability of NHS-Esters

This table illustrates the strong dependence of NHS-ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHHalf-life of NHS-Ester
7.04-5 hours[4]
8.01 hour[4]
8.5~30 minutes[8]
8.610 minutes[4]
9.05-10 minutes[8]

Table 2: Relative Reaction Rates and Yield at Different pH Values

This table provides a conceptual comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While the rate of amidation increases with pH due to the deprotonation of the amine, the rapidly increasing rate of hydrolysis leads to a decrease in overall yield at higher pH values.

pHAmine ReactivityNHS-Ester Hydrolysis RateOverall Conjugation Efficiency
< 6.5Very Low (Amine is protonated)Very LowVery Low
7.0 - 7.5ModerateLowGood
7.5 - 8.5High (Optimal)ModerateExcellent (Optimal Range)
> 8.5Very HighVery HighDecreasing Yield

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine

This protocol describes the general procedure for conjugating the carboxylic acid end of this compound to a protein or other molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Prepare a solution of your amine-containing molecule in the Coupling Buffer.

  • Separately, dissolve this compound in the Activation Buffer.

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

  • Add a 5 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to Amine-Containing Molecule

  • Immediately after activation, the activated this compound can be added to the solution of the amine-containing molecule. The pH of the final reaction mixture should be between 7.2 and 8.0.

  • Alternatively, for better pH control, perform a buffer exchange on the activated PEG solution into the Coupling Buffer using a desalting column before adding it to your amine-containing molecule.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining NHS-esters.

  • Incubate for 15-30 minutes at room temperature.

  • Purify the final conjugate from excess PEG reagent and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification A This compound in Activation Buffer (pH 4.5-6.0) B Add EDC and NHS A->B C Incubate 15-30 min at RT B->C D NHS-activated This compound C->D F Combine activated PEG and amine molecule D->F Immediate Transfer E Amine-containing molecule in Coupling Buffer (pH 7.0-8.5) E->F G Incubate 2 hours at RT F->G H PEGylated Conjugate G->H I Add Quenching Buffer (e.g., Tris) H->I J Purify (e.g., Desalting Column) I->J K Purified PEGylated Conjugate J->K

Caption: Experimental workflow for the two-step conjugation of this compound.

ReactionPathway cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.0-8.5) peg Methylamino-PEG2-COOH activated_peg Methylamino-PEG2-CO-NHS (NHS-ester intermediate) peg->activated_peg + EDC, NHS amine R-NH2 product Methylamino-PEG2-CO-NH-R (Stable Amide Bond) edc EDC nhs NHS activated_peg->product + R-NH2

Caption: Chemical reaction pathway for EDC/NHS mediated PEGylation.

References

Technical Support Center: Methylamino-PEG2-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Methylamino-PEG2-acid in chemical reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional crosslinker featuring a secondary methylamine (B109427) group and a terminal carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][2] The methylamine group can react with entities like carboxylic acids and carbonyls, while the carboxylic acid can form a stable amide bond with primary amine groups when activated.[1][2]

Q2: In which solvents is this compound soluble?

Qualitative data indicates that this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] Generally, polyethylene glycol (PEG) and its derivatives are soluble in water and a range of organic solvents, including dichloromethane (B109758) (DCM), chloroform, and acetonitrile.[4][5] They are less soluble in alcohols and toluene (B28343) and generally insoluble in nonpolar solvents like ether and hydrocarbons.[4][6]

Q3: What are the primary applications of this compound?

Due to its bifunctional nature, this compound is frequently used in bioconjugation, drug delivery, and surface modification. It serves as a linker to connect proteins, peptides, or other biomolecules.[7] The PEG spacer can improve the stability and solubility of the resulting conjugate.[7]

Q4: How should this compound be stored?

For long-term stability, it is recommended to store this compound in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0 - 4°C is suitable.[1]

Solvent Selection and Data Presentation

Choosing an appropriate solvent is critical for the success of reactions involving this compound. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the reaction.

SolventQualitative Solubility of this compoundSuitability for Amide Coupling (e.g., with EDC/NHS)Key Considerations
Dimethylformamide (DMF) Soluble[3]High Anhydrous (dry) DMF is recommended to prevent hydrolysis of coupling agents.
Dimethyl Sulfoxide (DMSO) Soluble[1][3]High Anhydrous DMSO is preferred. Can be difficult to remove during work-up.
Dichloromethane (DCM) Likely Soluble (General PEG solubility)[4]Moderate to High Anhydrous DCM is essential. Good for dissolving many organic molecules.
Water / Aqueous Buffers Soluble[3]Moderate EDC/NHS chemistry can be performed in aqueous buffers, but hydrolysis of the activated ester is a competing reaction. pH control is critical.
Acetonitrile (ACN) Likely Soluble (General PEG solubility)[5]Moderate Anhydrous ACN is necessary. May be a good alternative to DCM or DMF.
Tetrahydrofuran (THF) Likely Soluble (General PEG solubility)Moderate Must be anhydrous. Potential for peroxide formation.

Experimental Protocols

Detailed Protocol for Amide Coupling of a Primary Amine to this compound using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid moiety of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by coupling to a primary amine-containing molecule.

Materials:

  • This compound

  • Primary amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Quenching solution (e.g., hydroxylamine (B1172632) or a primary amine like glycine)

  • Reaction vessel and magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation.[8]

  • Activation of this compound:

    • Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

    • Add EDC (1.2 equivalents) to the reaction mixture.

    • Allow the activation reaction to proceed at room temperature for 15-60 minutes.

  • Coupling Reaction:

    • In a separate vial, dissolve the primary amine-containing molecule (1 to 1.5 equivalents) in anhydrous DMF.

    • If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to neutralize the salt and facilitate the reaction.

    • Slowly add the amine solution to the activated this compound solution.

    • Let the reaction stir at room temperature for 2 to 24 hours. The reaction progress can be monitored by an appropriate technique such as LC-MS or TLC.

  • Quenching:

    • Add a quenching solution to react with any unreacted NHS esters.

  • Purification:

    • Purify the final conjugate using an appropriate method such as preparative HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling reagents (EDC/NHS): These reagents are moisture-sensitive and can hydrolyze over time. 2. Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a pH of 7.2-8.5. 3. Presence of primary amines in buffers: Buffers like Tris or glycine (B1666218) will compete with the target amine for the activated PEG.[8] 4. Slow reaction of the secondary amine: The N-methylamine of this compound may react more slowly than a primary amine.[9]1. Use fresh, high-quality EDC and NHS. Always allow them to warm to room temperature before opening.[8] 2. For aqueous reactions, perform a two-step coupling: activate in a buffer like MES at pH 5-6, then add the amine and adjust the pH to 7.2-7.5.[8] 3. Use non-amine-containing buffers such as PBS, MES, or borate (B1201080) buffers.[8] 4. Increase the reaction time or use a slight excess of the coupling partner. Consider a coupling additive like HOBt to improve efficiency.
Multiple Products or Side Reactions 1. N-acylurea formation: A common side reaction where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[10] 2. Di-PEGylation: If the target molecule has multiple amine groups, more than one PEG linker may attach.1. The addition of NHS or Sulfo-NHS helps to suppress this side reaction by converting the O-acylisourea to a more stable NHS ester.[10] 2. Use a stoichiometric amount or a slight excess of the PEG linker. The reaction can be optimized by adjusting the molar ratio of the reactants.
Difficulty in Product Purification 1. High polarity of PEGylated product: PEG linkers significantly increase the polarity of the molecule, which can lead to poor separation on normal-phase silica (B1680970) gel. 2. Removal of excess reagents: Unreacted PEG linker and coupling byproducts need to be efficiently removed.1. Consider using reverse-phase chromatography (e.g., C18) for purification. 2. Size-exclusion chromatography or dialysis are effective methods for separating the larger PEGylated product from smaller unreacted molecules and byproducts.
Product Precipitation 1. Change in solubility upon conjugation: The final product may have different solubility characteristics than the starting materials. 2. High concentration of organic co-solvent in aqueous solutions. 1. Test the solubility of the product in different solvent systems. 2. If the reaction is performed in an organic solvent and the product is intended for use in an aqueous buffer, ensure the final concentration of the organic solvent is low to prevent precipitation.

Visualizing the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for reactions involving this compound.

Solvent_Selection_Workflow start Start: Solvent Selection solubility Is this compound soluble in the solvent? start->solubility reactants_soluble Are all other reactants soluble? solubility->reactants_soluble Yes reselect Select a different solvent solubility->reselect No inert Is the solvent inert to reaction conditions? reactants_soluble->inert Yes reactants_soluble->reselect No anhydrous Is the reaction moisture-sensitive? inert->anhydrous Yes inert->reselect No use_anhydrous Use anhydrous grade of the solvent anhydrous->use_anhydrous Yes select_solvent Selected Solvent is Suitable (e.g., DMF, DMSO, DCM) anhydrous->select_solvent No use_anhydrous->select_solvent reselect->solubility

Caption: A workflow for selecting a suitable solvent.

References

Technical Support Center: Quenching Unreacted Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted Methylamino-PEG2-acid in solution. Find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "quenching" in the context of a reaction with this compound?

A1: Quenching is the process of deactivating any remaining reactive molecules in a solution after a reaction has reached its desired endpoint. In the context of using this compound, this typically involves neutralizing the unreacted, activated form of the PEG linker to prevent it from reacting with other molecules in subsequent steps or causing non-specific binding.

Q2: I've activated the carboxylic acid of my this compound with EDC/NHS to label my protein. How do I quench the unreacted PEG-NHS ester?

A2: To quench unreacted PEG-NHS esters, you should add a small molecule containing a primary amine. This "quenching agent" will react with and consume the excess NHS esters.[1] Common and effective quenching agents include Tris, glycine, ethanolamine, or hydroxylamine.[1][2][3]

Q3: What is the recommended concentration for the quenching agent?

A3: Typically, the quenching agent is added to a final concentration of 20-100 mM.[1][4] The optimal concentration can depend on the initial concentration of the activated PEG linker. Refer to the table below for recommended concentrations.

Q4: How long should the quenching reaction proceed?

A4: The quenching reaction is usually rapid. An incubation period of 5-15 minutes at room temperature is often sufficient to ensure all unreacted NHS esters are deactivated.[1]

Q5: Will the quenching agent affect my target molecule?

A5: If your target molecule is a protein or contains primary amines, the quenching agent will not differentiate between the unreacted PEG-NHS ester and your molecule. Therefore, it is crucial to perform the quenching step after your primary reaction has completed. If quenching is performed with a primary amine-containing compound, it will lead to the modification of the carboxyl groups on the PEG linker.[4]

Q6: How can I quench the unreacted methylamine (B109427) group of the this compound itself?

A6: If your reaction involves the methylamine group of the PEG linker reacting with another molecule (e.g., an NHS ester on your target), you can quench the unreacted PEG-amine by adding a small molecule with an amine-reactive group, such as an NHS ester (e.g., NHS-acetate). This is a less common scenario than quenching an activated carboxyl group.

Troubleshooting Guide

Issue Possible Cause Solution
High background or non-specific binding in downstream applications. Incomplete quenching of the activated this compound.Increase the concentration of the quenching agent (see table below).Increase the quenching reaction time to 30 minutes.Ensure the pH of the reaction is suitable for the quenching agent (typically pH 7-8).[5]
Loss of activity of the target molecule after quenching. The quenching agent is interfering with the target molecule.Ensure the quenching step is performed after the primary conjugation reaction is complete.Consider a purification step (e.g., desalting column, dialysis) to remove the excess PEG linker and quenching agent immediately after quenching.[1]
Precipitation observed after adding the quenching agent. High concentration of reagents or change in buffer conditions.Add the quenching agent slowly while gently vortexing.Ensure the quenching agent is fully dissolved in a compatible buffer before adding it to the reaction mixture.

Quenching Agent Recommendations

Quenching Agent Final Concentration Incubation Time Notes
Tris20-100 mM5-15 minutesA common and effective choice. Ensure the final pH is around 7.4-8.0.[1][4]
Glycine50-100 mM10-15 minutesAnother widely used quenching agent.[1]
Ethanolamine20-50 mM5-15 minutesAn alternative primary amine for quenching.[2][4]
Hydroxylamine10-50 mM10-15 minutesAlso effective for hydrolyzing NHS esters.[1][4]

Experimental Protocol: Quenching of Activated this compound

This protocol outlines the steps for quenching unreacted this compound that has been activated with EDC and NHS for conjugation to a primary amine-containing molecule.

Materials:

  • Reaction mixture containing the activated this compound.

  • Quenching buffer: 1M Tris-HCl, pH 8.0.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Complete the primary conjugation reaction: Ensure your target molecule has had sufficient time to react with the activated this compound according to your established protocol.

  • Prepare the quenching agent: Just before use, prepare a stock solution of your chosen quenching agent (e.g., 1M Tris-HCl, pH 8.0).

  • Add the quenching agent: Add the quenching agent to your reaction mixture to achieve the desired final concentration (e.g., for a final concentration of 50 mM Tris, add 50 µL of 1M Tris-HCl to a 1 mL reaction volume).

  • Incubate: Gently mix the solution and incubate at room temperature for 15 minutes.

  • Proceed to purification: After quenching, it is recommended to remove the excess, quenched PEG linker and the quenching agent. This can be achieved through methods such as size exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[1]

Visualizing the Quenching Workflow

The following diagram illustrates the logical workflow for a typical experiment involving this compound, including the crucial quenching step.

Quenching_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Purification A This compound D Activation of PEG-acid A->D B Target Molecule (with primary amines) E Conjugation Reaction (PEG-NHS + Target) B->E C EDC / NHS C->D D->E Activated PEG-NHS F Add Quenching Agent (e.g., Tris, Glycine) E->F Reaction Mixture G Quenching Reaction (Deactivation of excess PEG-NHS) F->G H Purification (e.g., Desalting Column) G->H I Purified Conjugate H->I

Caption: Workflow for the activation, conjugation, and quenching of this compound.

The following diagram illustrates the chemical principle of quenching an activated NHS ester.

Quenching_Mechanism reactant1 Unreacted Activated PEG R-PEG-C(=O)-O-NHS product1 Quenched PEG R-PEG-C(=O)-NH-C(CH2OH)3 reactant1->product1 Reaction with primary amine product2 NHS byproduct N-Hydroxysuccinimide reactant1->product2 reactant2 Quenching Agent (e.g., Tris) H2N-C(CH2OH)3 reactant2->product1

Caption: Chemical principle of quenching an NHS ester with a primary amine quenching agent.

References

storage and handling of Methylamino-PEG2-acid to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the proper storage and handling of Methylamino-PEG2-acid to ensure its reactivity and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To maintain the long-term reactivity of solid this compound, it should be stored at -20°C.[1][2][3][4][5][6] For short-term storage, temperatures between 0-4°C are acceptable.[3][7] It is crucial to store the compound in a dry (desiccated) and dark environment.[3][8] For optimal stability, storing under an inert atmosphere, such as argon or nitrogen, is also recommended.[8][9][10]

Q2: How should I handle the vial of this compound upon removal from storage?

A2: Before opening the vial, it is essential to allow it to equilibrate to room temperature.[5][8][10][11][12][13] This prevents moisture from the air from condensing inside the vial, which can compromise the reactivity of the compound.[5][8][11][13]

Q3: What is the best way to prepare a stock solution of this compound?

A3: this compound is soluble in water, DMSO, and DMF.[2][4][9] To prepare a stock solution, dissolve the desired amount in a dry, water-miscible organic solvent like DMSO or DMF.[5][11][12][14] For some applications, dissolving in an appropriate aqueous buffer is also possible.[9]

Q4: How should I store stock solutions of this compound?

A4: Unused stock solutions should be stored at -20°C.[5][14] To minimize exposure to air and moisture, it is best to cap the stock solution with a septum and use a syringe for dispensing.[5][11][14] If possible, backfill the container with an inert gas like argon or nitrogen before sealing.[8][10] Avoid frequent freeze-thaw cycles.[9]

Q5: What is the shelf life of this compound?

A5: When stored properly at -20°C, this compound can be stable for over three years.[3] One supplier suggests a re-test after 12 months for similar amino-PEG compounds.[9] The compound is generally stable for a few weeks at ambient temperature, which allows for standard shipping conditions.[3][7]

Troubleshooting Guide

Q1: I am observing low or no reactivity of my this compound in my conjugation reaction. What could be the cause?

A1: Several factors could lead to low reactivity:

  • Improper Storage: The compound may have been exposed to moisture or stored at an incorrect temperature, leading to degradation. Ensure you are following the recommended storage conditions.[1][2][3][8]

  • Buffer Incompatibility: The presence of primary amines, such as Tris or glycine, in your reaction buffer will compete with your target molecule for reaction with the activated carboxyl groups, thereby reducing the efficiency of your desired conjugation.[5][11][12][13][14][15] Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) buffers.[5][11][12][14]

  • Incorrect pH: The reaction of the amine group of this compound with activated esters (like NHS esters) is most efficient at a pH between 7 and 9.[12][16] Conversely, the activation of the carboxylic acid end of the molecule using EDC and NHS is most efficient at a pH of 4.5-7.2.[12] Ensure your reaction pH is optimized for the specific coupling chemistry you are using.

  • Hydrolysis of Activating Agents: If you are activating the carboxylic acid group of this compound, ensure that your activating agents (e.g., EDC, NHS) are fresh and have not been hydrolyzed by exposure to moisture.

Q2: My experimental results are inconsistent between batches of this compound. Why might this be happening?

A2: Inconsistent results can arise from:

  • Batch-to-Batch Variability: While reputable suppliers provide high-purity compounds, minor variations between batches can occur.

  • Handling Inconsistencies: Ensure that your handling protocol, from removing the reagent from storage to preparing stock solutions, is consistent for each experiment.[5][8][11][12] Even small amounts of moisture introduced by not equilibrating the vial to room temperature can affect reactivity.[13]

  • Stock Solution Degradation: If you are using a previously prepared stock solution, it may have degraded over time, especially if it was not stored under an inert atmosphere or has undergone multiple freeze-thaw cycles.[5][8][9][14] It is often best to prepare fresh solutions for each experiment.[9]

Data Presentation

Table 1: Storage and Handling of this compound

ParameterRecommendation
Solid Storage Long-term: -20°C[1][2][3][4][5][6] Short-term: 0-4°C[3][7] Conditions: Dry, dark, and under an inert atmosphere (e.g., Argon or Nitrogen).[3][8][10]
Stock Solution Solvents: DMSO, DMF, Water.[2][4][9] Preparation: Use dry solvents.[11][12] Storage: -20°C, under an inert atmosphere if possible. Avoid multiple freeze-thaw cycles.[5][8][9][14]
Handling Before Use: Equilibrate the vial to room temperature before opening to prevent moisture condensation.[5][8][10][11][12][13]
Reaction Buffers Recommended: Non-amine containing buffers (e.g., PBS, HEPES, Borate) at a pH of 7-9 for amine-reactive chemistry.[5][11][12][14]
Shelf Life Solid: >3 years if stored properly at -20°C.[3]

Visualizations

StorageAndHandlingWorkflow cluster_storage Storage cluster_handling Handling cluster_prep Solution Preparation storage Store at -20°C (Dry, Dark, Inert Gas) equilibrate Equilibrate to Room Temperature storage->equilibrate open_vial Open Vial equilibrate->open_vial weigh Weigh Reagent open_vial->weigh dissolve Dissolve in Dry Solvent (e.g., DMSO, DMF) weigh->dissolve use_fresh Use Immediately dissolve->use_fresh store_stock Store Stock at -20°C (Inert Gas, Septum) dissolve->store_stock ExperimentalWorkflow cluster_activation Activation Step (for Carboxylic Acid End) cluster_conjugation Conjugation Step cluster_quenching Quenching reagent This compound edc_nhs Add EDC/NHS in MES Buffer (pH 4.5-7.2) reagent->edc_nhs activate Activated PEG Reagent edc_nhs->activate mix Mix Activated PEG with Target Molecule activate->mix target Prepare Target Molecule in Amine-Free Buffer (e.g., PBS, pH 7-8) target->mix conjugate PEGylated Product mix->conjugate quench Add Quenching Agent (e.g., Hydroxylamine, Tris) conjugate->quench TroubleshootingTree cluster_checks Troubleshooting Path cluster_solutions Potential Solutions start Low Reactivity Observed check_storage Was reagent stored at -20°C, dry & dark? start->check_storage check_handling Was vial equilibrated to RT before opening? check_storage->check_handling Yes solution_storage Use a new vial of reagent check_storage->solution_storage No check_buffer Is buffer free of primary amines (Tris, Glycine)? check_handling->check_buffer Yes solution_handling Follow proper handling protocol check_handling->solution_handling No check_ph Is reaction pH optimal for the chemistry? check_buffer->check_ph Yes solution_buffer Use a recommended buffer (PBS, HEPES, Borate) check_buffer->solution_buffer No check_reagents Are other reagents (e.g., EDC/NHS) fresh? check_ph->check_reagents Yes solution_ph Adjust pH of the reaction mixture check_ph->solution_ph No solution_reagents Use fresh reagents check_reagents->solution_reagents No

References

strategies to minimize steric hindrance in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PEGylation Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the PEGylation process, with a specific focus on minimizing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation?

A1: In PEGylation, steric hindrance refers to the physical blocking or "shielding" effect caused by the polyethylene (B3416737) glycol (PEG) chain after it has been covalently attached to a molecule, such as a protein or nanoparticle.[1][2] The flexible PEG chain can cover the surface of the molecule, which can impede interactions with other molecules like substrates, receptors, or antibodies.[3][4] This interference is a primary cause of the loss of biological activity often observed in PEGylated therapeutics.[3]

Q2: How does the attached PEG chain cause a loss of bioactivity?

A2: The loss of bioactivity is often a direct consequence of the steric shielding effect.[1] The PEG polymer can physically obstruct the active sites or binding domains of a protein, preventing it from interacting effectively with its target.[3][4] This can lead to a significant reduction in the therapeutic efficacy of the molecule. For instance, in the case of PEG-interferon α2a, only 7% of the original bioactivity remains after PEGylation.[3]

Q3: What are the key factors that influence the degree of steric hindrance?

A3: The two main factors are the size (molecular weight or chain length) of the PEG polymer and the specific site of its attachment on the protein.[1]

  • PEG Chain Length: Longer PEG chains generally create a more significant shielding effect, which can lead to a greater loss of bioactivity.[1][5] They occupy a larger hydrodynamic volume, increasing the potential for interference.[1]

  • PEGylation Site: Attaching PEG at or near a protein's active or receptor-binding site will likely cause a substantial loss of activity.[1] Conversely, site-specific PEGylation at a location far from these critical domains can help preserve the molecule's function.[1][6]

Q4: What is the "PEG dilemma"?

A4: The "PEG dilemma" refers to the trade-off between the benefits and drawbacks of PEGylation. While PEGylation successfully extends the circulation half-life and reduces the immunogenicity of therapeutic molecules, the associated steric hindrance often impairs their biological activity and cellular uptake.[3][7] A key challenge in drug development is to design a PEGylation strategy that maximizes the pharmacokinetic advantages while minimizing the negative impact on efficacy.[7] Cleavable PEG linkers are one strategy being explored to overcome this dilemma.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your PEGylation experiments.

Problem: Significant Loss of Biological Activity Post-PEGylation

A significant drop in the bioactivity of your protein after PEGylation is a common issue, primarily attributed to the steric hindrance imposed by the attached PEG chain.

Possible Causes and Solutions:

  • PEG Chain is Too Large: The molecular weight of the PEG might be too high, causing excessive shielding of the protein's active sites.[1][]

    • Solution: Experiment with a range of smaller PEG molecular weights (e.g., 5 kDa, 10 kDa) to find an optimal size that improves stability without severely compromising activity.[1]

  • PEGylation Site is Inappropriate: The PEG chain may be attached at or near a critical binding domain.[1]

    • Solution 1 (Site-Specific PEGylation): If your protein has a free cysteine or can be engineered to have one, use thiol-specific PEGylation chemistry (e.g., PEG-maleimide) to target a site away from the active region.[9] N-terminal PEGylation can also be an effective strategy if the N-terminus is not crucial for activity.[10][11]

    • Solution 2 (pH Control for Amine PEGylation): When targeting lysine (B10760008) residues, you can favor PEGylation of the N-terminal α-amino group by lowering the reaction pH to 7 or below. The N-terminal amino group generally has a lower pKa than the ε-amino groups of lysines, making it more reactive at a lower pH.[11]

  • High Degree of PEGylation: The protein may be multi-PEGylated, leading to a dense PEG shield that blocks active sites.

    • Solution: Optimize the reaction conditions to favor mono-PEGylation. This can be achieved by reducing the PEG-to-protein molar ratio and shortening the reaction time.[11] Purify the mono-PEGylated species from the reaction mixture using techniques like ion-exchange chromatography (IEX).[]

Problem: Low PEGylation Efficiency or Yield

Low yield of the desired PEGylated product can be caused by several factors related to reaction conditions and reagent quality.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the specific PEGylation chemistry being used.

    • Solution: Systematically optimize reaction parameters. For amine-specific modifications (e.g., PEG-NHS ester), ensure the pH is in the neutral to slightly alkaline range to deprotonate the target amino groups.[11] For thiol-specific reactions, ensure the cysteine is in its reduced thiolate form.[11]

  • Steric Hindrance from Existing PEGs: In later stages of the reaction, already attached PEG chains can physically block access to remaining reactive sites on the protein.[4][12]

    • Solution: Increase the PEG-to-protein molar ratio to drive the reaction forward. However, be mindful that this may increase the formation of multi-PEGylated products. A balance must be found and optimized for your specific protein.[11]

  • Low Reactivity of PEG Reagent: The activated PEG reagent may have lost its reactivity due to hydrolysis or improper storage.

    • Solution: Before starting, verify the activity of your PEG reagent. Use fresh, high-quality reagents and store them under the recommended conditions (e.g., dry, inert atmosphere).[11]

Quantitative Data Summary

Table 1: Effect of PEG Chain Length and Conjugation Site on Staphylokinase (Sak) Bioactivity

This table summarizes experimental data showing how PEG size and the location of its attachment affect the biological activity and physical properties of the therapeutic protein Staphylokinase.

PEGylated ProductPEG Molecular Weight (kDa)Conjugation SiteRelative Bioactivity (%)Hydrodynamic Volume (S20,w)
Native Sak--1001.84
Sak-mal5k5C-terminus~701.51
Sak-ald5k5N-terminus~551.54
Sak-mal20k20C-terminus~401.31
Sak-ald20k20N-terminus~201.36
Data adapted from a study on the steric shielding effect of PEG on Staphylokinase.[1]
Table 2: Optimized Conditions for PEGylation of BSA Nanoparticles

This table presents the optimized reaction parameters for achieving efficient PEGylation of Bovine Serum Albumin (BSA) nanoparticles as determined by response surface methodology.

ParameterOptimized Value
PEG Concentration32.5 g/L
Incubation Time10 minutes
Incubation Temperature27 °C
pH7.0
Optimized for 5 mg of BSA nanoparticles in 1 mL phosphate (B84403) buffer using mPEG-SPA (MW 5,000 Da).[13]

Experimental Protocols

Protocol 1: Site-Specific N-Terminal PEGylation via Reductive Alkylation

This method targets the α-amino group at the N-terminus of a protein, which typically has a lower pKa than the ε-amino groups of lysine residues, allowing for selective modification at a controlled pH.

Materials:

  • Protein of interest

  • PEG-aldehyde (e.g., M-PEG-propionaldehyde)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.0

  • Quenching solution: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., Ion-Exchange or Size-Exclusion Chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add the PEG-aldehyde reagent to the protein solution at a 2-5 fold molar excess.

  • Gently mix the solution and allow it to react for 30 minutes at room temperature to form the initial Schiff base.

  • Add sodium cyanoborohydride from a freshly prepared stock solution to a final concentration of 20 mM. Caution: NaCNBH₃ is highly toxic. Handle with appropriate safety measures.

  • Allow the reduction reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • Terminate the reaction by adding the quenching solution.

  • Purify the mono-PEGylated protein from unreacted protein, PEG, and byproducts using an appropriate chromatography technique like IEX or SEC.[]

  • Analyze the fractions by SDS-PAGE and HPLC to confirm the purity and identity of the PEGylated product.

Protocol 2: Characterization of PEGylated Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the heterogeneity of a PEGylation reaction mixture.

Methods:

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Principle: Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their non-PEGylated counterparts.[14]

    • Application: Useful for separating mono-, di-, and multi-PEGylated species from the native protein and from excess unreacted PEG.[]

    • Typical Conditions: Use a silica-based column suitable for protein separation. The mobile phase is typically a phosphate or saline buffer. Monitor elution at 280 nm.

  • Ion-Exchange Chromatography (IEX-HPLC):

    • Principle: Separates molecules based on surface charge. The PEG chain shields the protein's surface charges, causing the PEGylated protein to bind less tightly to the IEX resin than the native protein.[]

    • Application: Excellent for separating positional isomers (proteins PEGylated at different sites), as the location of the PEG chain will have a differential effect on the protein's overall surface charge.[]

    • Typical Conditions: Use a cation or anion exchange column depending on the protein's pI. Elute with a salt gradient (e.g., 0-1 M NaCl) in a buffered mobile phase.

  • Reverse-Phase Chromatography (RP-HPLC):

    • Principle: Separates molecules based on hydrophobicity.

    • Application: Widely used for analyzing peptides and small proteins. It is particularly effective for identifying PEGylation sites after proteolytic digestion of the PEGylated protein and for separating positional isomers on an analytical scale.[]

Visualizations

troubleshooting_workflow start Problem: Significant Loss of Bioactivity q1 Is the PEGylation site-specific and far from the active domain? start->q1 a1_no Action: Implement site-specific PEGylation strategy (e.g., N-terminal, Cys-directed) or pH control. q1->a1_no No q2 Is the PEG chain molecular weight >20 kDa? q1->q2 Yes a1_no->q2 a2_yes Action: Test a range of smaller PEG chains (e.g., 5, 10, 20 kDa). q2->a2_yes Yes q3 Is the product heterogeneous (multi-PEGylated)? q2->q3 No a2_yes->q3 a3_yes Action: Optimize molar ratio and reaction time to favor mono-PEGylation. Purify mono-PEGylated species. q3->a3_yes Yes end_node Outcome: Improved Bioactivity q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for low bioactivity post-PEGylation.

logical_relationships cluster_props cluster_effects cluster_outcomes peg_props PEG Properties peg_size Chain Length / MW peg_site Conjugation Site peg_density Grafting Density steric_hindrance Steric Hindrance peg_size->steric_hindrance Increases hydro_volume Hydrodynamic Volume peg_size->hydro_volume Increases peg_site->steric_hindrance Influences (Proximity to active site) peg_density->steric_hindrance Increases effects Primary Effects bioactivity Bioactivity steric_hindrance->bioactivity Decreases immunogenicity Immunogenicity steric_hindrance->immunogenicity Decreases pk Pharmacokinetics (Half-life) hydro_volume->pk Increases outcomes Functional Outcomes

Caption: Key relationships in PEGylation strategy and outcomes.

References

dealing with low solubility of reactants in Methylamino-PEG2-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the low solubility of reactants during conjugation with Methylamino-PEG2-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a bifunctional linker containing a methylamine (B109427) group and a carboxylic acid, connected by a short, hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer is intended to increase the hydrophilicity and aqueous solubility of the molecule it is conjugated to.[1][2] Generally, PEGs are soluble in water and many organic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[3] However, the solubility of the entire reaction mixture will depend on all components, including the molecule being conjugated.

Q2: My small molecule drug is poorly soluble in aqueous buffers. Can I still use this compound for conjugation?

A2: Yes, PEGylation is a common strategy to improve the water solubility of hydrophobic drugs.[] For the conjugation reaction itself, using a co-solvent system is a standard approach to solubilize all reactants.

Q3: Which organic co-solvents are compatible with EDC/NHS coupling chemistry?

A3: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are frequently used as co-solvents in EDC/NHS-mediated conjugations to dissolve poorly water-soluble components.[5] While some sources suggest that DMSO can be incompatible with carbodiimide (B86325) chemistry under certain conditions, it is widely used in practice for these types of reactions.[5][6] It is crucial to use anhydrous grades of these solvents to prevent hydrolysis of the activated NHS-ester.

Q4: How does the molecular weight of PEG affect solubility?

A4: Generally, for permanent PEGylation of small molecules, lower molecular weight PEGs (<1000 Da) are used.[] While higher molecular weight PEGs can significantly increase the solubility of the final conjugate, the solubility of the PEG reagent itself can decrease with increasing molecular weight.[] this compound has a very low molecular weight, which is beneficial for the solubility of the reagent itself.

Q5: What is the optimal pH for the two-step EDC/NHS conjugation?

A5: A two-step pH process is recommended. The activation of the carboxylic acid on the this compound with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0) in a buffer like MES.[7] The subsequent coupling to a primary amine-containing molecule is most efficient at a pH of 7.2-8.5 in a buffer such as PBS, as this deprotonates the amine, increasing its nucleophilicity.[7]

Troubleshooting Guide: Low Reactant Solubility

This guide addresses common issues related to low reactant solubility during the conjugation of a poorly soluble molecule (e.g., a hydrophobic small molecule drug) to this compound using EDC/NHS chemistry.

Observed Problem Potential Cause Suggested Solution(s)
Precipitation upon mixing reactants The chosen solvent system does not adequately dissolve one or both reactants.- Increase the proportion of the organic co-solvent (e.g., DMSO, DMF) in the reaction mixture. - Test different co-solvents or a mixture of co-solvents. - Gently warm the mixture to aid dissolution, but monitor for reactant stability. - Perform a solvent screening to find the optimal solvent system for your specific molecule.
Low or no conjugation yield despite apparent dissolution Reactant concentration is too low for efficient reaction kinetics due to poor solubility.- Increase the overall reaction volume to dissolve more reactant, if practical. - Optimize the co-solvent ratio to maximize the solubility of the limiting reactant. - Increase the molar excess of the more soluble reactant (e.g., this compound) to drive the reaction forward.
Reaction is slow or stalls Poor solubility limits the effective concentration of reactants, slowing the reaction rate.- Increase the reaction temperature, if the stability of the reactants allows. - Ensure the pH of the coupling step is optimal (7.2-8.5) to maximize the reactivity of the amine.[7] - Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C).
Formation of insoluble byproducts Aggregation or precipitation of the activated intermediate or the final conjugate.- Use a PEG linker with a longer chain if the final conjugate is precipitating. - Add solubility-enhancing excipients to the reaction buffer, if compatible with the chemistry. - Purify the product as soon as the reaction is complete to prevent post-reaction aggregation.

Quantitative Data Summary

The optimal solvent composition and reactant concentrations are highly dependent on the specific properties of the molecule being conjugated. The following tables provide general guidelines and starting points for optimization.

Table 1: General Solubility of PEG Reagents

Solvent Solubility Notes
Water / Aqueous Buffers (e.g., PBS, MES)HighThe primary solvent for bioconjugation.
Dimethyl Sulfoxide (DMSO)HighA strong organic solvent, miscible with water.[2]
Dimethylformamide (DMF)HighA polar aprotic solvent, miscible with water.
Chloroform / Dichloromethane (DCM)HighCan be used for non-aqueous conjugations.
Ethanol / IsopropanolLowerSolubility can be increased by warming.[3]
Diethyl EtherInsolubleNot a suitable solvent.[3]

Table 2: Recommended Reaction Conditions for EDC/NHS Coupling

Parameter Recommended Range Rationale
Activation pH 4.5 - 6.0Maximizes the efficiency of carboxyl group activation by EDC/NHS.[7]
Coupling pH 7.2 - 8.5Increases the nucleophilicity of the primary amine for efficient coupling.[7]
EDC Molar Excess (over carboxyl groups) 2 - 5 foldEnsures efficient activation of the carboxylic acid.[7]
NHS Molar Excess (over carboxyl groups) 2 - 5 foldStabilizes the activated intermediate, forming a more stable NHS ester.[7]
Co-solvent (DMSO/DMF) Concentration 10% - 77% (v/v)Highly dependent on the solubility of the reactant. Start with a lower percentage and increase as needed.[8]
Reaction Temperature 4°C to Room TemperatureLower temperatures can reduce hydrolysis of the NHS ester and improve stability.
Reaction Time 2 hours to overnightLonger reaction times may be necessary for poorly soluble reactants.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation in an Aqueous/Organic Co-solvent System

This protocol describes the conjugation of a poorly soluble, amine-containing small molecule to this compound.

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 100 mM PBS, pH 7.2-7.5

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 10 mM Hydroxylamine

  • Purification system (e.g., HPLC, dialysis membrane)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer. If solubility is an issue, a minimal amount of DMSO or DMF can be added.

  • In a separate vial, prepare a fresh stock solution of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer. A typical concentration is 10 mg/mL.

  • Add the EDC/NHS solution to the this compound solution. A 2- to 5-fold molar excess of EDC and NHS over the PEG-acid is recommended.[7]

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-containing Molecule

  • Dissolve the amine-containing small molecule in the desired amount of DMSO or DMF.

  • Add the activated this compound solution to the small molecule solution.

  • Immediately adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to hydrolyze any unreacted NHS esters.

  • Purify the conjugate using a suitable method such as reverse-phase HPLC or dialysis to remove unreacted starting materials and byproducts.

Visualizations

G cluster_workflow Experimental Workflow for Low Solubility Conjugation prep Prepare Reactant Stock Solutions (this compound in Buffer, Amine-Molecule in Co-solvent) activation Activate PEG-Acid with EDC/NHS (pH 4.5-6.0) prep->activation Step 1 coupling Combine Activated PEG with Amine-Molecule (Adjust pH to 7.2-8.5) activation->coupling Step 2 incubation Incubate (2h @ RT or O/N @ 4°C) coupling->incubation quench Quench Reaction (Tris or Hydroxylamine) incubation->quench Step 3 purify Purify Conjugate (HPLC / Dialysis) quench->purify

Caption: Workflow for this compound conjugation with a poorly soluble reactant.

G cluster_pathway EDC/NHS Amide Coupling Pathway peg_acid Methylamino-PEG2-COOH (Carboxylic Acid) o_acylisourea O-Acylisourea Intermediate (Unstable) peg_acid->o_acylisourea + EDC edc EDC nhs_ester Amine-Reactive NHS Ester (Semi-Stable) o_acylisourea->nhs_ester + NHS - EDC Urea nhs NHS amide_conjugate PEG-Amide Conjugate (Stable Amide Bond) nhs_ester->amide_conjugate + R-NH2 - NHS amine_molecule R-NH2 (Amine-containing Molecule)

Caption: Chemical pathway for EDC/NHS mediated amide bond formation.

G cluster_troubleshooting Troubleshooting Logic for Reactant Precipitation start Reactants Precipitate? increase_cosolvent Increase % of Organic Co-solvent (e.g., DMSO/DMF) start->increase_cosolvent Yes proceed Proceed with Conjugation start->proceed No check_solubility Still Precipitates? increase_cosolvent->check_solubility screen_solvents Screen Alternative Co-solvents (e.g., NMP, DMAc) check_solubility->screen_solvents Yes check_solubility->proceed No check_again Still Precipitates? screen_solvents->check_again reduce_concentration Reduce Reactant Concentration check_again->reduce_concentration Yes check_again->proceed No reduce_concentration->proceed

References

Technical Support Center: Method Refinement for Reproducible Methylamino-PEG2-acid Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results when using Methylamino-PEG2-acid for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a secondary methylamine (B109427) group (-NHCH₃) and a terminal carboxylic acid (-COOH) separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous solutions.[1][2]

Its primary application is in bioconjugation, where it can be used to link two molecules. The carboxylic acid can be activated to react with primary amines, while the methylamine group can react with molecules like carboxylic acids or carbonyls (ketones, aldehydes).[1][2][4]

Q2: How should I store and handle this compound to ensure its stability?

For long-term storage, this compound should be kept at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), it can be stored at 0-4°C.[2] It is recommended to equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis. For easier handling, especially for low-melting solids, a stock solution can be prepared in an anhydrous solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6] Unused stock solutions should be stored at -20°C under an inert gas like argon or nitrogen.[5][6]

Q3: What is the recommended method for activating the carboxylic acid group of this compound?

The most common method for activating the carboxylic acid group is to use a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] This two-step process first creates a more stable, amine-reactive NHS ester intermediate, which then reacts with a primary amine on the target molecule to form a stable amide bond.[7]

Troubleshooting Guides

Low or No Conjugation Yield
Potential Cause Suggested Solution
Inactive EDC/NHS due to hydrolysis. Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature in a desiccator before opening to prevent moisture contamination.[8] Discard EDC and S-NHS bottles after a limited number of uses (e.g., five).[8]
Suboptimal pH for activation or coupling. A two-step reaction with distinct pH conditions is recommended for optimal efficiency.[7] Use a slightly acidic buffer (pH 4.5-6.0), such as 0.1 M MES, for the carboxyl activation step.[7] For the amine coupling step, switch to a buffer with a pH of 7.0-8.5, like phosphate-buffered saline (PBS), to ensure the primary amine is deprotonated and nucleophilic.[7][9]
Presence of primary amines in buffers. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated this compound.[9][10] Use non-amine buffers like MES, PBS, or borate (B1201080) buffer.[9][10]
Hydrolysis of the NHS-ester intermediate. Add the amine-containing molecule to the reaction mixture immediately after the activation step.[10] The NHS ester has a short half-life, especially at higher pH values.[7]
Suboptimal Molar Ratios. An excess of EDC and NHS is often required to efficiently activate the carboxylic acid. A starting point for optimization is a molar ratio of 5:10:1 for EDC:NHS:this compound.[11] An excess of the activated PEG linker (10-20 fold) can help drive the conjugation to completion.[11]
Precipitation of Reactants or Products
Potential Cause Suggested Solution
High concentration of organic co-solvent. If using a co-solvent like DMSO or DMF to dissolve the PEG linker, minimize the final concentration in the aqueous reaction mixture.
Significant change in isoelectric point (pI) after conjugation. Adjust the final pH of the solution to be further away from the theoretical pI of the conjugate to improve solubility.[10]
Self-crosslinking of the target molecule. If the target molecule has multiple amine groups, self-crosslinking can occur. Lower the concentration of EDC or the target molecule. A two-step activation and coupling process can also minimize this side reaction.[10]
Side Reactions and Impurities
Potential Side Reaction Identification and Prevention
Formation of N-acylurea byproduct. This stable byproduct can form when the O-acylisourea intermediate reacts with another EDC molecule instead of NHS.[12] This is more likely with an excess of EDC. Use an optimized molar ratio of EDC to NHS. This byproduct can be difficult to remove, so prevention is key.
O-acylation of hydroxyl groups. If your target molecule contains hydroxyl groups, these can sometimes react with the activated carboxylic acid, though this is less favorable than reaction with a primary amine. To minimize this, maintain the coupling reaction pH below 8.5 and use a minimal excess of the activated PEG linker.[9]
Di-PEGylation or multi-PEGylation. If the target molecule has multiple primary amines, you may get multiple PEG linkers attached. This can be identified by mass spectrometry. To control the degree of PEGylation, adjust the stoichiometry of the PEG linker to the target molecule.[9]

Experimental Protocols & Characterization

Two-Step EDC/NHS Conjugation Protocol

This is a general guideline and may require optimization for your specific application.

1. Reagent Preparation:

  • Equilibrate this compound, EDC, and NHS to room temperature before opening.

  • Prepare fresh stock solutions of EDC and NHS in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.5-6.0) or anhydrous DMSO.

2. Activation of this compound:

  • Dissolve this compound in the activation buffer.

  • Add the EDC stock solution, followed immediately by the NHS stock solution.

  • Incubate at room temperature for 15-30 minutes.

3. Coupling to Amine-Containing Molecule:

  • Dissolve your amine-containing molecule (e.g., protein, peptide) in a suitable coupling buffer (e.g., PBS, pH 7.2-7.4).

  • Add the activated this compound mixture from the previous step to the solution of the amine-containing molecule.

  • Incubate at room temperature for 1-2 hours or at 4°C overnight.

4. Quenching the Reaction:

  • Quench the reaction by adding a small molecule with a primary amine, such as hydroxylamine, Tris, or glycine, to a final concentration of 10-50 mM. This will hydrolyze any remaining active NHS esters.[5]

5. Purification:

  • Purify the final conjugate to remove excess reagents and byproducts using methods like dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).

Characterization of Conjugates
Parameter Typical Value Recommended Characterization Method(s)
Conjugation Efficiency 50 - 80%HPLC, Mass Spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE (for proteins, will show a shift in molecular weight)[10]
Purity >90%HPLC, Size-Exclusion Chromatography (SEC)[10]
Confirmation of Conjugation Presence of Amide BondFourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy

Visualizations

experimental_workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) cluster_purification Step 3: Quenching & Purification reagent_prep Prepare fresh EDC and NHS stocks peg_dissolve Dissolve this compound in MES buffer reagent_prep->peg_dissolve activation Add EDC, then NHS. Incubate for 15-30 min. peg_dissolve->activation coupling Add activated PEG to target. Incubate for 1-2 hours. activation->coupling Transfer activated PEG target_prep Dissolve amine-containing molecule in PBS target_prep->coupling quenching Add quenching buffer (e.g., Tris, hydroxylamine) coupling->quenching Transfer reaction mixture purification Purify conjugate (e.g., HPLC, SEC) quenching->purification

Caption: Experimental workflow for a two-step EDC/NHS conjugation.

troubleshooting_logic start Low/No Conjugation Yield check_reagents Are EDC/NHS fresh and handled properly? start->check_reagents check_ph Is a two-step pH protocol being used? check_reagents->check_ph Yes solution_reagents Use fresh reagents, handle under anhydrous conditions. check_reagents->solution_reagents No check_buffers Are buffers free of primary amines? check_ph->check_buffers Yes solution_ph Use pH 4.5-6.0 for activation and pH 7.0-8.5 for coupling. check_ph->solution_ph No check_timing Is the amine-containing molecule added promptly? check_buffers->check_timing Yes solution_buffers Switch to non-amine buffers like MES or PBS. check_buffers->solution_buffers No solution_timing Add the target molecule immediately after activation. check_timing->solution_timing No

Caption: Troubleshooting logic for low conjugation yield.

reaction_pathway peg_acid This compound R-COOH o_acylisourea O-acylisourea intermediate peg_acid->o_acylisourea + EDC edc {EDC} nhs {NHS} nhs_ester Amine-reactive NHS ester R-CO-NHS o_acylisourea->nhs_ester + NHS side_product N-acylurea (side product) o_acylisourea->side_product + EDC conjugate Final Conjugate R-CO-NH-R' nhs_ester->conjugate + R'-NH2 target_amine {Target Molecule | R'-NH2}

Caption: Reaction pathway for EDC/NHS activation and conjugation.

References

avoiding hydrolysis of activated Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid the hydrolysis of activated Methylamino-PEG2-acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a bifunctional linker molecule. It features a terminal methylamine (B109427) group (-NHCH₃) and a terminal carboxylic acid group (-COOH), separated by a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The methylamine group can react with molecules like carboxylic acids or carbonyls (aldehydes, ketones).[2][3] The carboxylic acid can be "activated" to react with primary amine groups to form a stable amide bond.[1][2] The PEG spacer increases the molecule's solubility in aqueous solutions.[1][2]

Q2: What does the "activation" of this compound involve and why is it necessary?

A2: The carboxylic acid group on its own is not very reactive towards amines. "Activation" is a chemical step that converts the carboxylic acid into a more reactive intermediate (e.g., an O-acylisourea ester via EDC, or an active ester via HATU). This activated intermediate is highly susceptible to reaction with a primary amine on a target molecule (like a protein or antibody) to form a stable amide bond. This activation is a critical step for successful conjugation.

Q3: My conjugation reaction yield is low. Why might my activated this compound be losing reactivity?

A3: The most common reason for loss of reactivity is the hydrolysis of the activated carboxylic acid group. The activated intermediate is highly sensitive to water. If it reacts with water instead of your target amine, it reverts back to the original, unreactive carboxylic acid, and the conjugation fails. This hydrolysis is a competitive and often rapid process. PEG NHS esters, a common activated form, are known to hydrolyze quickly.[4]

Q4: What are the optimal storage and handling conditions to prevent degradation?

A4: Proper storage and handling are critical to maintaining the reagent's integrity. Unused reagents should be stored at -20°C, protected from light, and kept dry (desiccated).[1][2][5][6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture from condensing on the cold reagent.[4][7][8] It is best to prepare stock solutions in an anhydrous water-miscible solvent like DMSO or DMF and store them at -20°C under an inert gas like argon or nitrogen.[7][8][9]

Q5: Which buffers should I use for my conjugation reaction to minimize hydrolysis?

A5: It is crucial to use non-amine-containing buffers, as primary amines (like those in Tris or glycine (B1666218) buffers) will compete with your target molecule for reaction with the activated PEG-acid.[4][7][8] Recommended buffers include phosphate-buffered saline (PBS), MES, or borate (B1201080) buffers, typically within a pH range of 7 to 9.[7][8]

Q6: How does pH affect the stability and reactivity of activated this compound?

A6: The pH is a critical factor. The reaction of the activated acid with a primary amine is most efficient at a neutral to slightly basic pH (typically 7.2 - 8.5).[4] However, the rate of hydrolysis of the activated ester also increases with higher pH. Therefore, the reaction pH must be carefully optimized for your specific molecules to maximize the conjugation reaction while minimizing hydrolysis.

Troubleshooting Guide: Low Conjugation Yield

If you are experiencing low yields in your conjugation experiments, use this guide to troubleshoot potential causes related to the hydrolysis of your activated this compound.

Potential CauseRecommended Action
Hydrolysis of Activated PEG-Acid 1. Buffer Choice: Immediately confirm your buffer does not contain primary amines (e.g., Tris, Glycine). Switch to a recommended buffer like PBS (pH 7.2-7.4), Borate, or Carbonate.[4][7][8] 2. Prepare Fresh: The activated PEG-acid is moisture-sensitive.[4] Always prepare the activated reagent immediately before you intend to add it to your target molecule. Do not store it in an activated form. 3. Control pH: Ensure the pH of your reaction mixture is within the optimal range (typically 7.2-8.5) for amide bond formation.
Improper Reagent Storage & Handling 1. Storage Conditions: Verify that the solid reagent is stored at -20°C in a desiccated, dark environment.[1][2] 2. Prevent Condensation: Always allow the reagent vial to warm to room temperature before opening to prevent water contamination.[7][8] 3. Inert Atmosphere: When using stock solutions in DMSO or DMF, purge the vial with an inert gas (argon or nitrogen) before sealing and storing to minimize exposure to air and moisture.[7]
Inactive Activating Reagents 1. Fresh Reagents: Activation reagents like EDC and HATU are also moisture-sensitive. Use a fresh vial or a properly stored aliquot for your reaction. 2. Sufficient Quantity: Ensure you are using the correct molar excess of the activating agent as specified in your protocol.

Visualizing the Process

Experimental Workflow for Conjugation

The following diagram illustrates a typical workflow for activating this compound and conjugating it to a primary amine, highlighting the critical step where hydrolysis can occur.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_peg Prepare Methylamino- PEG2-acid Solution (in anhydrous DMSO/DMF) activation Activate PEG-Acid (Add EDC/HATU) IMMEDIATELY BEFORE USE prep_peg->activation prep_target Prepare Target Molecule in Amine-Free Buffer (e.g., PBS, pH 7.4) conjugation Initiate Conjugation (Mix Activated PEG with Target Molecule) prep_target->conjugation activation->conjugation Add immediately hydrolysis CRITICAL STEP: Activated PEG is highly susceptible to hydrolysis. Minimize time here. activation->hydrolysis quench Quench Reaction (Add Tris or Glycine) conjugation->quench purify Purify Conjugate (e.g., Dialysis, SEC) quench->purify

Caption: Workflow for activating and conjugating this compound.

Competing Reaction Pathways

This diagram shows the two competing pathways for the activated this compound: the desired reaction with an amine and the undesired hydrolysis reaction with water.

G cluster_outcomes Possible Outcomes start This compound (R-COOH) activated Activated Intermediate (Highly Reactive) start->activated + activator Activation Reagent (e.g., EDC) success SUCCESS: Stable Amide Bond (R-CO-NH-R') activated->success + failure FAILURE: Hydrolysis to Original Acid (R-COOH) activated->failure + target Target Amine (R'-NH₂) water Water (H₂O)

Caption: Competing reaction pathways for activated PEG-acid.

Detailed Experimental Protocol

Protocol: General Procedure for Conjugating this compound to a Protein

This protocol provides a general framework. Molar ratios and reaction times should be optimized for your specific application.

1. Materials Required:

  • This compound HCl salt
  • Protein or other amine-containing molecule in an amine-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
  • Activation Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Anhydrous, water-miscible solvent (e.g., DMSO or DMF)
  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

2. Reagent Preparation (Perform Immediately Before Use): a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a 100 mM stock solution of this compound by dissolving it in anhydrous DMSO. For example, dissolve 2.28 mg in 100 µL of anhydrous DMSO. c. Prepare a 100 mM stock solution of EDC in anhydrous DMSO or cold, sterile water. Note: EDC hydrolyzes in water; prepare this solution fresh and use it immediately.

3. Activation and Conjugation Reaction: a. In a microcentrifuge tube, combine your protein solution with the this compound stock solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point. Mix gently. b. Add the freshly prepared EDC stock solution to the protein/PEG mixture to initiate the reaction. A 2- to 5-fold molar excess of EDC over the PEG reagent is recommended. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing during incubation is recommended.

4. Quenching the Reaction: a. To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining activated PEG-acid. b. Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate: a. Remove the excess, unreacted PEG reagent and byproducts by dialysis against your buffer of choice (e.g., PBS) or by using a size-exclusion chromatography (SEC) column appropriate for your protein's size. b. Confirm successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE, Mass Spectrometry).

References

Validation & Comparative

A Comparative Guide to Methylamino-PEG2-acid and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs), bridging the monoclonal antibody to the cytotoxic payload. The choice of linker profoundly influences the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC development due to their ability to impart favorable physicochemical properties. This guide provides a comparative analysis of Methylamino-PEG2-acid, a short-chain PEG linker, against other commonly used PEG linkers, supported by a summary of experimental data and detailed methodologies.

The Role of PEG Linkers in ADCs

PEG linkers are hydrophilic, non-toxic, and non-immunogenic polymers that offer several advantages in ADC design. Their primary functions include:

  • Increasing Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation and poor solubility. PEGylation creates a hydrophilic shell around the payload, improving the overall solubility and stability of the ADC.[1][]

  • Improving Pharmacokinetics: The hydrophilic nature of PEG can shield the ADC from clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[3][4]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG linkers allow for the attachment of a higher number of drug molecules per antibody without causing aggregation, potentially leading to enhanced potency.[5]

  • Providing a Flexible Spacer: The PEG chain acts as a flexible spacer, potentially reducing steric hindrance and allowing for better interaction of the antibody with its target antigen and the payload with its intracellular target.[]

Comparison of this compound with Other PEG Linkers

This compound is a discrete, short-chain PEG linker featuring a terminal methylamine (B109427) group for conjugation and a carboxylic acid functionality. Its short PEG chain (n=2) offers a balance between imparting hydrophilicity and maintaining a compact molecular size. Here, we compare its anticipated performance characteristics with other classes of PEG linkers based on general trends observed in the literature.

Structural Comparison
Linker TypeRepresentative StructureKey Features
This compound CH3NH-(CH2CH2O)2-CH2CH2COOHShort, discrete PEG length; terminal amine and carboxylic acid for versatile conjugation.
Longer-Chain Linear PEG e.g., Maleimido-PEG8-NHS esterExtended PEG chain (n=8 or more) for increased hydrophilicity and circulation half-life.
Branched/Pendant PEG e.g., two pendant PEG12 chainsMultiple PEG chains attached to a central core, offering a greater hydrophilic shield.[6]
Non-PEGylated Hydrophobic e.g., SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Lacks a PEG spacer, can contribute to hydrophobicity and aggregation.[]

Quantitative Performance Comparison

The following tables summarize general trends in ADC performance based on the type of PEG linker used. It is important to note that these values are illustrative and can vary significantly depending on the specific antibody, payload, and experimental conditions. A direct head-to-head comparison of this compound was not available in the reviewed literature; therefore, the data for "Short-Chain PEG" is representative of linkers like this compound.

Table 1: Impact on Drug-to-Antibody Ratio (DAR) and Aggregation
Linker TypeTypical Achievable DAR% Aggregation (Illustrative)Observations
Short-Chain PEG (e.g., this compound) 4 - 8< 5%Balances hydrophilicity and size, allowing for higher DAR with manageable aggregation.[3]
Longer-Chain Linear PEG (e.g., PEG8, PEG12) 4 - 8< 2%Increased hydrophilicity further reduces aggregation at high DARs.[5]
Branched/Pendant PEG (e.g., 2x PEG12) > 8< 1%Superior at masking payload hydrophobicity, enabling very high DARs with minimal aggregation.[6]
Non-PEGylated Hydrophobic (e.g., SMCC) 2 - 4> 10%Hydrophobicity often limits achievable DAR due to increased aggregation.[][5]
Table 2: In Vitro and In Vivo Performance Characteristics
Linker TypeIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Plasma Half-life (t1/2)
Short-Chain PEG (e.g., this compound) Potent (pM to low nM)GoodModerately Increased
Longer-Chain Linear PEG (e.g., PEG8, PEG12) Potent to slightly reducedOften ImprovedSignificantly Increased[7]
Branched/Pendant PEG (e.g., 2x PEG12) Potent to slightly reducedOften ImprovedSignificantly Increased[6]
Non-PEGylated Hydrophobic (e.g., SMCC) Potent (pM to low nM)VariableShorter

Note: Longer PEG chains can sometimes lead to a slight decrease in in vitro potency, potentially due to steric hindrance affecting payload release or target interaction, but this is often compensated by improved in vivo performance due to better pharmacokinetics.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of different linker technologies.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug-linker molecules conjugated to an antibody and the distribution of different drug-loaded species.

Methodology:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in a high-salt mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Chromatographic System: Use a HIC column (e.g., TSKgel Butyl-NPR) on a biocompatible HPLC system.

  • Mobile Phases:

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes) to elute the ADC species based on their hydrophobicity.

  • Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct chromophore.

  • Data Analysis: Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). The weighted average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Protocol 2: ADC Stability in Human Plasma

Objective: To assess the stability of the ADC in plasma by measuring drug deconjugation over time.

Methodology:

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Cleanup: At each time point, capture the ADC from the plasma sample using an affinity purification method (e.g., Protein A magnetic beads).

  • Drug Release Measurement:

    • To measure the amount of drug still conjugated, the captured ADC can be denatured and reduced, followed by LC-MS analysis to quantify the amount of drug-linker attached to the light and heavy chains.

    • Alternatively, the free drug released into the plasma supernatant can be quantified using LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining conjugated drug or the percentage of released free drug against time to determine the stability profile and half-life of the ADC in plasma.[1][8]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed target antigen-expressing cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include controls such as an irrelevant ADC (targeting a different antigen), the unconjugated antibody, and the free drug payload.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing ADC Mechanisms and Workflows

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate, from binding to a cancer cell to inducing apoptosis.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome CancerCell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity Bystander_Effect cluster_tumor Tumor Microenvironment TargetCell Antigen-Positive Target Cell Payload Payload TargetCell->Payload Payload Release Apoptosis_Target Apoptosis TargetCell->Apoptosis_Target Cell Death BystanderCell1 Antigen-Negative Bystander Cell Apoptosis_Bystander1 Apoptosis BystanderCell1->Apoptosis_Bystander1 Cell Death BystanderCell2 Antigen-Negative Bystander Cell Apoptosis_Bystander2 Apoptosis BystanderCell2->Apoptosis_Bystander2 Cell Death ADC ADC ADC->TargetCell Binding & Internalization Payload->TargetCell Payload->BystanderCell1 Diffusion Payload->BystanderCell2 Diffusion ADC_Comparison_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation Linker_Synth Linker Synthesis (e.g., Me-amino-PEG2-acid) Payload_Linker Payload-Linker Conjugation Linker_Synth->Payload_Linker ADC_Conj Antibody-Payload-Linker Conjugation Payload_Linker->ADC_Conj Purification ADC Purification ADC_Conj->Purification DAR_Analysis DAR & Aggregation Analysis (HIC, SEC) Purification->DAR_Analysis Stability Plasma Stability Assay DAR_Analysis->Stability Cytotoxicity In Vitro Cytotoxicity DAR_Analysis->Cytotoxicity InVivo In Vivo Efficacy Study (Xenograft Model) Cytotoxicity->InVivo

References

The Influence of PEG Chain Length on Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene (B3416737) glycol (PEG) chain length is a critical parameter in the design of bioconjugates. This decision significantly impacts the pharmacokinetic profile, in vivo efficacy, and overall therapeutic potential of the modified molecule. This guide provides a comprehensive comparison of different PEG chain lengths in bioconjugation, supported by experimental data and detailed protocols to aid in the rational design of PEGylated therapeutics.

The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[1][2] The length of the PEG chain is a key determinant of the resulting bioconjugate's characteristics, influencing its hydrodynamic radius, immunogenicity, stability, and bioactivity.[3][4]

Impact of PEG Chain Length on Bioconjugate Properties: A Tabular Comparison

The following tables summarize the general trends and specific experimental findings on how different PEG chain lengths affect key bioconjugate properties.

PropertyEffect of Increasing PEG Chain LengthReferences
Pharmacokinetics
Serum Half-LifeGenerally increases due to reduced renal clearance.[5][6][5][6]
Biophysical Properties
Hydrodynamic RadiusIncreases, leading to a larger effective size.[5][7][5][7]
ImmunogenicityGenerally decreases by masking epitopes on the protein surface.[5][5]
Stability (Thermal & Proteolytic)Can be enhanced by protecting the protein from degradation.[2][3][8][2][3][8]
SolubilityTypically improves for poorly soluble proteins.[2][5][2][5]
Biological Activity
BioactivityMay decrease due to steric hindrance of the active site.[3][5][3][5]
Cellular UptakeCan be inhibited, particularly with excessive PEGylation.[9][10][9][10]

Quantitative Data from Experimental Studies

The following table presents a summary of quantitative data from various studies, highlighting the impact of different PEG molecular weights on specific parameters.

BioconjugatePEG Molecular Weight (kDa)ParameterObservationReferences
Polyacridine Peptide DNA Polyplexes2Zeta Potential+28–30 mV[11]
5Zeta Potential+10 mV[11]
10Zeta Potential+10 mV[11]
20Zeta Potential+5 mV[11]
30Zeta Potential0 mV[11]
Chitosan/siRNA Nanoparticles2, 5, 10In vitro Silencing EfficiencyCS-PEG5k/siRNA achieved the highest knockdown efficiency.[12]
10In vivo CirculationSignificantly extended circulation.[12]
PEGylated Dendrimers< 20Elimination Half-Life1–10 hours (rapidly cleared)[6]
> 30Elimination Half-Life1–3 days (extended)[6]
Methotrexate-loaded Chitosan NPs0.75, 2, 5Macrophage UptakeDecreased with increasing PEG MW.[13]
0.75, 2, 5AUC (0-72h)Increased with increasing PEG MW.[13]
PSMA Inhibitors4 (PEG4) vs 8 (PEG8)Renal Uptake[68Ga]Ga-PP4-WD showed tenfold less renal uptake compared to control. [68Ga]Ga-PP8-WD showed fivefold less.[14]
T4 Lysozyme2 (Linear vs. Cyclic)Melting Temperature (Tm)Unmodified: 56.8 °C; Linear PEG: 62.6 °C; Cyclic PEG: 63.2 °C[15][16]
2 (Linear vs. Cyclic)BioactivityConjugates were ~10% less active than unmodified protein. No significant difference between linear and cyclic PEG.[15][16]

Experimental Workflows and Protocols

Understanding the experimental procedures is crucial for replicating and building upon existing research. Below are generalized protocols for key experiments in bioconjugation and characterization, as well as a visual representation of the PEGylation workflow.

General Protein PEGylation Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Reaction_Mix Incubation Protein->Reaction_Mix PEG Activated PEG Reagent PEG->Reaction_Mix Purification Purification (e.g., SEC, IEX) Reaction_Mix->Purification Quench Reaction Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: A generalized workflow for protein PEGylation.

Experimental Protocols

1. Amine-Reactive PEGylation of a Protein

This protocol describes a common method for PEGylating proteins via primary amines (e.g., lysine (B10760008) residues).

  • Materials:

    • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

    • Amine-reactive PEG (e.g., mPEG-NHS ester)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification column (e.g., size-exclusion or ion-exchange chromatography)

    • Characterization instruments (e.g., SDS-PAGE, mass spectrometer)

  • Procedure:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the amine-reactive PEG in the same buffer. The molar ratio of PEG to protein will need to be optimized but typically ranges from 5:1 to 50:1.

    • Add the PEG solution to the protein solution and incubate at room temperature for 30 minutes to 2 hours with gentle stirring.

    • Quench the reaction by adding the quenching solution.

    • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.[5]

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

2. Characterization of PEGylated Proteins

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate slower, appearing as a higher molecular weight band.[16]

  • Size Exclusion Chromatography (SEC): To determine the hydrodynamic radius of the bioconjugate. A larger hydrodynamic radius will result in an earlier elution time.[15][16]

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the number of PEG chains attached.[11][16]

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure of the protein after PEGylation and ensure it has not been significantly altered.[15][16]

  • In vitro Activity Assay: To measure the biological activity of the PEGylated protein compared to the unmodified protein. This is crucial to ensure that PEGylation has not compromised the protein's function.[15][16]

Logical Relationships in Bioconjugation Strategy

The selection of a PEG chain length involves a trade-off between various desired properties. The following diagram illustrates the logical relationships and considerations in designing a PEGylation strategy.

PEG_Strategy cluster_goal Primary Goal cluster_strategy PEGylation Strategy cluster_outcomes Potential Outcomes cluster_consequences Consequences Goal Improve Therapeutic Efficacy PEG_Length Select PEG Chain Length Goal->PEG_Length Long_Chain Longer PEG Chain (e.g., >20 kDa) PEG_Length->Long_Chain Short_Chain Shorter PEG Chain (e.g., <10 kDa) PEG_Length->Short_Chain Long_Consequences Increased Half-Life Reduced Immunogenicity Potential for Reduced Activity Long_Chain->Long_Consequences Short_Consequences Modest Increase in Half-Life Higher Bioactivity Retention May have higher clearance Short_Chain->Short_Consequences

References

A Comparative Guide to Validating Methylamino-PEG2-acid Conjugation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise validation of protein conjugation is a critical step to ensure the efficacy, safety, and consistency of bioconjugates. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for validating the conjugation of Methylamino-PEG2-acid to a target protein. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy.

The Conjugation Reaction: A Brief Overview

The conjugation of this compound to a protein typically involves the formation of a stable amide bond. This is commonly achieved using carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The carboxylic acid group on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on the protein. The addition of NHS stabilizes this intermediate by converting it to a more stable NHS ester, which then efficiently reacts with the protein's primary amines to form a covalent amide linkage.[1][2]

Mass Spectrometry: The Gold Standard for Conjugation Validation

Mass spectrometry (MS) is a powerful and widely used technique for the characterization of PEGylated proteins, offering high accuracy and detailed structural information.[3][4] It allows for the precise determination of the molecular weight of the intact protein before and after conjugation, directly confirming the addition of the this compound moiety.

Expected Mass Shift

The molecular weight of this compound is 191.2 g/mol . Therefore, successful conjugation of a single this compound molecule to a protein will result in a corresponding mass increase. This precise mass shift is a key indicator of a successful conjugation event.

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC8H17NO4191.2
Expected Mass Increase upon Conjugation +191.2
Experimental Protocol for Mass Spectrometry Validation

A typical workflow for validating the conjugation of this compound to a protein using Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:

  • Sample Preparation:

    • Prepare solutions of the unconjugated protein, the this compound, and the conjugated protein.

    • Remove excess, unreacted PEGylation reagents and byproducts from the conjugated protein sample using methods like size-exclusion chromatography (SEC) or dialysis.[5]

    • The final samples should be in a buffer compatible with mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.

  • LC-MS Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system.[3]

    • Separate the protein species using a reversed-phase or size-exclusion chromatography column.

    • For electrospray ionization (ESI), it is often beneficial to use a charge-stripping agent, such as triethylamine (B128534) (TEA), added post-column to reduce the complexity of the mass spectrum by shifting the charge state distribution to lower charge states.[5][6]

  • Data Acquisition and Analysis:

    • Acquire the mass spectra for both the unconjugated and conjugated protein samples.

    • Process the raw data using deconvolution software to convert the multiply charged spectra into a zero-charge mass spectrum. This will reveal the molecular weights of the different species present in the sample.[5]

    • Compare the deconvoluted mass of the conjugated protein to that of the unconjugated protein to confirm the expected mass shift of +191.2 Da for each added this compound molecule.

Tandem Mass Spectrometry (MS/MS) for Site-Specific Analysis

For more detailed characterization, tandem mass spectrometry (MS/MS) can be employed to identify the specific amino acid residues where the PEGylation has occurred. This involves digesting the conjugated protein into smaller peptides using a protease (e.g., trypsin) and then analyzing the resulting peptide fragments by MS/MS. By comparing the fragmentation patterns of the PEGylated peptides to their unmodified counterparts, the precise site of modification can be determined.[5] In-source fragmentation can also be utilized to generate smaller, more easily analyzable PEGylated fragments.[4]

Comparison of Validation Methods

While mass spectrometry is a highly informative technique, other methods can also be used to validate protein conjugation. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the desired level of detail.

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High accuracy and sensitivity; provides direct confirmation of conjugation and the number of attached PEG molecules; can identify the site of conjugation (with MS/MS).[3][4]Requires specialized and expensive equipment; data analysis can be complex.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight.Simple, widely available, and cost-effective; provides a visual confirmation of an increase in molecular weight.Low resolution, making it difficult to distinguish between species with small mass differences; PEGylated proteins can exhibit anomalous migration, leading to inaccurate molecular weight estimation.[1][2]
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physical and chemical properties.Can separate conjugated from unconjugated protein; can be used for quantification.[7]May not be able to resolve species with a small number of PEG additions, especially for larger proteins; retention times can be affected by the conformation of the PEGylated protein.
UV-Vis Spectroscopy Measures the absorption of light by a sample.Can be used to determine the concentration of the protein and, in some cases, to estimate the degree of conjugation if the PEG reagent has a unique chromophore.[8][9]Indirect method that relies on assumptions about the extinction coefficients of the protein and the PEG reagent; not suitable for confirming the precise mass of the conjugate.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes involved in validating the conjugation of this compound, the following diagrams are provided.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Mass Spectrometry Analysis protein Target Protein reaction Conjugation protein->reaction peg This compound peg->reaction edc_nhs EDC/NHS edc_nhs->reaction purification SEC or Dialysis reaction->purification lc_ms LC-MS Analysis purification->lc_ms deconvolution Data Deconvolution lc_ms->deconvolution validation Validation of Mass Shift deconvolution->validation

Caption: Experimental workflow for conjugation and mass spectrometry validation.

logical_validation start Start: Conjugated Protein Sample ms_analysis Perform LC-MS Analysis start->ms_analysis unconjugated_control Analyze Unconjugated Protein Control start->unconjugated_control deconvoluted_mass Obtain Deconvoluted Mass Spectrum ms_analysis->deconvoluted_mass mass_shift_check Mass Shift of +191.2 Da Observed? deconvoluted_mass->mass_shift_check successful_conjugation Result: Successful Conjugation Validated mass_shift_check->successful_conjugation Yes failed_conjugation Result: Conjugation Not Validated mass_shift_check->failed_conjugation No unconjugated_control->mass_shift_check

Caption: Logical process for validating conjugation using mass spectrometry data.

References

A Researcher's Guide to Functional Assays for Proteins Modified with Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG) is a cornerstone strategy to enhance their pharmacokinetic and pharmacodynamic properties. Methylamino-PEG2-acid, a discrete PEG (dPEG®) linker, offers a short, hydrophilic spacer for protein conjugation. This guide provides an objective comparison of functional assays for proteins modified with this short-chain PEG linker against common alternatives, supported by experimental data and detailed protocols.

The covalent attachment of PEG, or PEGylation, can improve a protein's stability, solubility, and in vivo half-life while reducing its immunogenicity.[1] However, the size and site of PEG attachment are critical, as modification can sometimes impede the protein's biological activity through steric hindrance.[2] Therefore, rigorous functional analysis is essential to ensure that the therapeutic efficacy of the protein is preserved or enhanced post-modification.

Comparing Modification Strategies: Short-Chain vs. Long-Chain PEGylation

This compound provides a short, homogenous spacer that is conjugated to primary amines (e.g., lysine (B10760008) residues or the N-terminus) typically via carbodiimide (B86325) chemistry (EDC/NHS). This approach contrasts with the use of longer, polydisperse PEG chains or alternative conjugation chemistries.

FeatureThis compound (Short, Discrete PEG)Long-Chain PEG (e.g., 5-40 kDa)Alternative Chemistries (e.g., Maleimide-PEG)
Primary Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Size & Heterogeneity Short, discrete length, homogenous productLong, polydisperse, can create heterogeneous mixturesVariable length, typically homogenous
Impact on Size Minimal increase in hydrodynamic radiusSignificant increase in hydrodynamic radius, enhanced half-life[3]Variable, depends on PEG size
Potential for Steric Hindrance Lower potential to interfere with binding sitesHigher potential to reduce activity by masking binding sitesSite-specific nature can preserve activity
Typical Application Fine-tuning solubility, short spacer applicationsMaximizing in vivo half-life and shielding from proteolysis/immunitySite-specific conjugation away from active sites

Studies have shown that multiple short PEG chains can provide a better shielding effect and superior in vivo pharmacodynamics compared to a single long PEG chain of the same total molecular weight, while maintaining comparable in vitro activity.[1]

Core Functional Assays: A Comparative Overview

The choice of functional assay depends on the protein's mechanism of action. The three primary categories are enzyme activity assays, cell-based assays, and receptor binding assays.

Enzyme Kinetic Assays

For therapeutic enzymes, it is crucial to determine how modification affects catalytic efficiency. Key parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), are measured.

Comparative Data: PEGylation Effect on Enzyme Kinetics

The following table summarizes data from a study on carboxypeptidase G2 (CPG2), comparing the unmodified enzyme to its PEGylated form.

ParameterUnmodified CPG2 Fusion ProteinPEGylated CPG2 Fusion ProteinImplication of Change
Km (μM) 11.1216.54PEGylation slightly decreased substrate affinity.
Vmax (μM/min) 1.831.75PEGylation had a minimal effect on the maximum reaction rate.
kcat (s⁻¹) 2.562.45PEGylation did not significantly alter the catalytic turnover number.

(Data sourced from a study on CPG2 fusion proteins.[4])

Cell-Based Functional Assays

These assays measure the biological response of cells to the modified protein, providing a direct indication of its potency. Examples include cytotoxicity assays for antibody-drug conjugates or antiviral assays for interferons.

Comparative Data: PEGylation Effect on Antiviral Activity of Interferon α-2a

This table shows how different degrees of PEGylation affect the in vitro biological activity (ED₅₀) of Interferon α-2a.

Protein FormED₅₀ (pg/mL)Fold Change in Potency (vs. Unmodified)
Unmodified IFN-α-2a 71.0x
Mono-PEGylated IFN-α-2a 50 - 300~7-43x decrease
Di-PEGylated IFN-α-2a 370 - 720~53-103x decrease

(Data sourced from a study on site-specific PEGylation of IFN-α-2a.[2]) This demonstrates that while PEGylation can decrease in vitro potency, the trade-off is often a dramatically increased in vivo half-life.[2][3]

Receptor Binding Assays

These assays quantify the affinity of the modified protein for its target receptor, which is often the initial step in its mechanism of action. Techniques like Surface Plasmon Resonance (SPR) or competitive binding ELISAs are common.

Comparative Data: PEGylation Effect on Antibody Fragment Binding Kinetics

This table presents SPR data comparing an unPEGylated antibody fragment (scFv) to its PEGylated version, highlighting the impact on association (kₐ) and dissociation (kd) rates.

Antibody Fragmentkₐ (1/Ms)kd (1/s)KD (nM)Implication of Change
Unmodified scFv 4D5 1.1 x 10⁵1.9 x 10⁻⁴1.7-
PEGylated scFv 4D5 (20 kDa) 0.8 x 10⁵2.2 x 10⁻⁴2.8PEGylation slightly reduced the on-rate and overall affinity.

(Data adapted from BIAcore measurements on anti-HER2 antibody fragments.[5])

Experimental Protocols & Workflows

Detailed and reproducible protocols are essential for accurate comparison. Below are representative protocols for protein modification and a key functional assay.

Protocol 1: Protein Conjugation with this compound via EDC/NHS Chemistry

This two-step protocol describes the covalent conjugation of a PEG-acid linker to primary amines on a protein.[6][7][8]

Workflow Diagram: EDC/NHS PEGylation

G cluster_activation Step 1: Activation of PEG-Acid cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Quench & Purify peg_acid This compound (Carboxyl Group) edc_nhs EDC + sulfo-NHS (Activation Buffer, pH 4.5-6.0) activated_peg Amine-Reactive sulfo-NHS Ester edc_nhs->activated_peg 15 min activation reaction Conjugation (Coupling Buffer, pH 7.2-8.0) activated_peg->reaction Add immediately protein Protein (Primary Amines) quench Quench Reaction (e.g., Hydroxylamine) reaction->quench 2 hours @ RT peg_protein PEGylated Protein (Stable Amide Bond) purify Purification (e.g., Dialysis, SEC) quench->purify final_product Purified PEG-Protein purify->final_product

Workflow for protein PEGylation using EDC/NHS chemistry.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[6][9]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Purification system (e.g., dialysis cassettes or size-exclusion chromatography column)

Procedure:

  • Preparation : Bring all reagents to room temperature. Prepare fresh stock solutions of EDC and sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.[6]

  • Activation of PEG-Acid :

    • Dissolve this compound in Activation Buffer.

    • Add a 10-20 fold molar excess of EDC and sulfo-NHS to the PEG-acid solution.[6][9] The optimal ratio should be determined empirically.

    • Incubate for 15 minutes at room temperature to form the amine-reactive sulfo-NHS ester.[7]

  • Conjugation to Protein :

    • Immediately add the activated PEG solution to your protein solution, which should be in a buffer at pH 7.2-8.0 (e.g., PBS).[7] The reaction of the NHS-ester with primary amines is most efficient at this pH range.[8]

    • Incubate the reaction for 2 hours at room temperature.

  • Quenching : Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS-esters.[8]

  • Purification : Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[6]

  • Characterization : Confirm the degree of PEGylation using methods such as SDS-PAGE, mass spectrometry, or HPLC.[10]

Protocol 2: Cell-Based Antiviral Assay for PEGylated Interferon

This protocol is a representative method for determining the biological activity of PEGylated interferon (IFN) by measuring its ability to protect cells from a viral challenge.

Materials:

  • A549 cells (human lung carcinoma) or other IFN-sensitive cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Unmodified and PEGylated IFN standards and samples

  • Encephalomyocarditis virus (EMCV) or another suitable challenge virus

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding : Seed A549 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • IFN Treatment :

    • Prepare serial dilutions of the unmodified IFN standard, PEGylated IFN samples, and a no-IFN control in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted IFN samples to the appropriate wells.

    • Incubate for 24 hours to allow the cells to develop an antiviral state.

  • Viral Challenge :

    • Dilute EMCV to a concentration that causes complete cell death (100% cytopathic effect, CPE) in untreated wells within 48 hours.

    • Remove the IFN-containing medium and add 100 µL of the diluted virus to all wells except for the "cell control" wells.

    • Incubate for 48 hours or until 100% CPE is observed in the "virus control" (no IFN) wells.

  • Quantification of Cell Viability :

    • Gently wash the plate with PBS to remove dead cells.

    • Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate thoroughly with water to remove excess stain and allow it to dry.

    • Solubilize the stain by adding 100 µL of methanol (B129727) or a suitable solubilizer to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Plot the absorbance against the IFN concentration and use a four-parameter logistic regression to determine the ED₅₀ (the concentration required for 50% protection) for each sample. Compare the ED₅₀ values of the PEGylated proteins to the unmodified standard to determine relative potency.

Signaling Pathway Visualization: PEG-IFN and the JAK-STAT Pathway

PEGylated interferon-α exerts its antiviral effects by binding to its receptor (IFNAR) and activating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[11][12] This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.[13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus peg_ifn PEG-Interferon-α ifnar IFNα Receptor (IFNAR1/2) peg_ifn->ifnar Binding jak1 JAK1 ifnar->jak1 Activates tyk2 TYK2 ifnar->tyk2 Activates stat1 STAT1 jak1->stat1 P stat2 STAT2 tyk2->stat2 P isgf3 ISGF3 Complex stat1->isgf3 stat2->isgf3 irf9 IRF9 irf9->isgf3 nucleus Nucleus isgf3->nucleus Translocation isre ISRE (DNA) nucleus->isre Binds to isgs Interferon-Stimulated Genes (ISGs) isre->isgs Transcription response Antiviral State isgs->response Translation leads to

The JAK-STAT signaling pathway activated by PEG-Interferon-α.

Understanding this pathway is critical, as functional assays often measure downstream effects, such as the expression of specific ISGs or the ultimate biological outcome of establishing an antiviral state. While PEGylation prolongs the serum concentration of IFN, studies suggest it induces a transient, rather than sustained, activation of the JAK-STAT pathway in hepatocytes, with its superior efficacy likely stemming from the induction of a broader spectrum of immune-related genes.[11][12]

References

The In Vivo Stability of PEGylated Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's stability in vivo directly impacts the therapeutic index, governing both the efficacy and toxicity of the conjugate.[1] An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which can cause off-target toxicity, while ensuring its efficient cleavage at the target site.[2] This guide provides a comparative overview of the in vivo stability of polyethylene (B3416737) glycol (PEG) based linkers, with a focus on the expected characteristics of Methylamino-PEG2-acid, supported by experimental data from analogous systems.

PEG linkers are widely incorporated in drug development to enhance the solubility, bioavailability, and in vivo stability of therapeutic agents.[3][4] They can prolong the circulation time of a drug in the bloodstream, leading to an increased half-life and reduced dosing frequency.[3] The this compound linker is a bifunctional molecule containing a methylamine (B109427) group and a carboxylic acid, separated by a two-unit PEG chain.[5][6] The methylamine group can react with carbonyls or carboxylic acids, while the carboxylic acid can form a stable amide bond with primary amines, making it a versatile component for bioconjugation.[5][7]

Comparative Stability of Linker Chemistries

The in vivo stability of a linker is primarily determined by its chemical structure.[1] Linkers are broadly classified as cleavable or non-cleavable. Cleavable linkers are designed to be selectively cleaved in the tumor microenvironment or within the target cell by specific triggers like enzymes, pH, or reducing agents.[1] Non-cleavable linkers, on the other hand, rely on the degradation of the antibody backbone to release the drug.

Linker TypeCleavage MechanismIn Vitro/In Vivo ModelKey Stability FindingsReference
Valine-Citrulline (VC-PABC) Cathepsin B (Enzymatic)Mouse Plasma (in vitro)Relatively unstable; susceptible to cleavage by carboxylesterase 1c (Ces1c).[9]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Arylsulfatase (Enzymatic)Mouse Plasma (in vitro & in vivo)Stable in both mouse and human plasma, showing low drug deconjugation.[9]
Linear 24-unit PEG Amide bondMice (in vivo)Showed faster clearance rates compared to pendant PEG configurations.[4][10]
Pendant 2x12-unit PEG Amide bondMice (in vivo)Demonstrated improved stability and slower clearance rates.[4][10]
Propylene Glycol (PG) Linker Ester bondPorcine Carboxyesterases, Caco-2 cell homogenateMore stable than methoxy (B1213986) or ethoxy linkers, with good chemical stability and enzymatic hydrolysis.[11]

Based on the amide bond formation typical for the carboxylic acid end of the this compound linker, it is expected to exhibit good stability. The stability of the bond formed by the methylamine group would depend on the specific chemistry used for conjugation.

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of a linker's in vivo stability is crucial for the development of safe and effective drug conjugates.[12] The most common methods involve pharmacokinetic (PK) studies in animal models, quantifying the intact conjugate, total antibody, and free payload over time.[12][13]

ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody-drug conjugate that remains intact in plasma samples over time.[1]

Protocol Outline:

  • Animal Dosing: The ADC is administered intravenously to a suitable animal model (e.g., mice or rats).

  • Sample Collection: Blood samples are collected at predetermined time points post-injection and processed to obtain plasma.

  • Plate Coating: A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.

  • Blocking: A blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.

  • Detection: An enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload is added. This antibody will only bind to ADCs that have retained their payload.

  • Signal Quantification: A substrate is added that reacts with the enzyme to produce a measurable signal, which is proportional to the amount of intact ADC.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[1]

Protocol Outline:

  • Animal Dosing and Sample Collection: Follows the same procedure as the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins, including the ADC.

    • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant, containing the small-molecule free payload, is collected.

  • Liquid Chromatography (LC) Separation: The supernatant is injected into an LC system to separate the free payload from other small molecules.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer for sensitive and specific quantification of the free payload.

Visualizing Experimental Workflows

To better understand the processes involved in assessing linker stability, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_elisa ELISA for Intact ADC elisa_dosing 1. Animal Dosing (IV) elisa_sampling 2. Blood Sampling (Time Points) elisa_dosing->elisa_sampling elisa_plasma 3. Plasma Isolation elisa_sampling->elisa_plasma elisa_coating 4. Plate Coating (Antigen) elisa_plasma->elisa_coating elisa_incubation 5. Sample Incubation elisa_coating->elisa_incubation elisa_detection 6. Detection (Anti-Payload Ab) elisa_incubation->elisa_detection elisa_quant 7. Quantification elisa_detection->elisa_quant

Caption: Workflow for ELISA-based quantification of intact ADC in plasma.

lc_ms_workflow cluster_lcms LC-MS/MS for Free Payload lcms_dosing 1. Animal Dosing (IV) lcms_sampling 2. Blood Sampling (Time Points) lcms_dosing->lcms_sampling lcms_plasma 3. Plasma Isolation lcms_sampling->lcms_plasma lcms_precip 4. Protein Precipitation lcms_plasma->lcms_precip lcms_supernatant 5. Supernatant Collection lcms_precip->lcms_supernatant lcms_lc 6. LC Separation lcms_supernatant->lcms_lc lcms_ms 7. MS/MS Detection & Quantification lcms_lc->lcms_ms adc_pathway cluster_circulation Systemic Circulation cluster_cell Target Cell ADC_circ ADC in Circulation Premature_release Premature Payload Release (Off-Target Toxicity) ADC_circ->Premature_release Unstable Linker Target_cell Target Cell Binding ADC_circ->Target_cell Stable Linker Internalization Internalization (Endocytosis) Target_cell->Internalization Lysosome Endosome/Lysosome Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Cell_death Cell Death Payload_release->Cell_death

References

A Head-to-Head Comparison: Methylamino-PEG2-acid vs. NHS-ester PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable linker is a critical step in the development of bioconjugates, influencing the stability, efficacy, and homogeneity of the final product. This guide provides an in-depth, objective comparison of two popular classes of PEG linkers: Methylamino-PEG2-acid and N-hydroxysuccinimide (NHS)-ester PEG linkers. We will delve into their respective reaction mechanisms, performance characteristics, and provide detailed experimental protocols to aid in your selection process.

At a Glance: Key Differences

The fundamental difference between these two linkers lies in their reactive moieties and the resulting linkage formed upon conjugation to a target molecule, typically a protein. NHS-ester PEG linkers are highly reactive towards primary amines, forming stable amide bonds. In contrast, this compound is a bifunctional linker, featuring a secondary amine for reductive amination with carbonyls (aldehydes or ketones) and a carboxylic acid that can be activated to react with primary amines.

Performance Comparison: A Quantitative Overview

While direct comparative studies between this compound and a specific NHS-ester PEG linker are not extensively published, we can infer their performance based on the well-characterized chemistries they employ. The following tables summarize the key performance indicators for each linker type.

Table 1: Reaction Conditions and Efficiency
FeatureThis compound (Reductive Amination of Methylamine)NHS-ester PEG Linker
Target Functional Group Aldehydes or KetonesPrimary Amines (e.g., Lysine (B10760008) residues, N-terminus)
Reaction pH 6.5 - 7.57.2 - 8.5[1]
Typical Reaction Time 2 - 24 hours30 minutes - 2 hours[2]
Reducing Agent Required Yes (e.g., Sodium Cyanoborohydride, Sodium Triacetoxyborohydride)[3]No
Key Side Reaction Potential for over-alkylation (dialkylation) if primary amines are targeted[4]Hydrolysis of the NHS ester, especially at higher pH[5]
Reaction Efficiency Generally high, can be driven to completion with optimized conditions.High, but susceptible to competing hydrolysis.
Table 2: Linkage Stability and Characteristics
FeatureThis compound (Secondary Amine Linkage)NHS-ester PEG Linker (Amide Linkage)
Resulting Linkage Secondary AmineAmide
Bond Stability Highly stableHighly stable, resistant to enzymatic cleavage[6]
Charge at Physiological pH Typically protonated (positive charge)Neutral
Flexibility HighRelatively rigid due to partial double bond character[7]

Reaction Mechanisms and Specificity

NHS-ester PEG Linkers: These linkers react with primary amines via nucleophilic acyl substitution. The reaction is efficient and proceeds under physiological to slightly basic conditions. However, because proteins often have multiple lysine residues, NHS-ester conjugation can lead to a heterogeneous mixture of products with varying degrees of labeling.[8] The primary competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce conjugation efficiency.[5]

This compound: This linker offers two avenues for conjugation. The secondary methylamine (B109427) group can react with aldehydes or ketones on a target molecule through reductive amination. This process involves the formation of an intermediate iminium ion, which is then reduced by a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[9] This method can be highly specific if a unique carbonyl group is present or can be introduced onto the target molecule. The carboxylic acid end of the linker can be activated with reagents like EDC and NHS to react with primary amines, forming a stable amide bond, similar to NHS-ester linkers.[10]

Experimental Workflows and Signaling Pathways

To visualize the conjugation processes, the following diagrams have been generated using the DOT language.

cluster_0 NHS-ester PEGylation Workflow start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein react Combine and React (30 min - 2 hr, RT or 4°C) prep_protein->react prep_linker Dissolve NHS-ester PEG (Anhydrous DMSO or DMF) prep_linker->react quench Quench Reaction (e.g., Tris or Glycine) react->quench purify Purify Conjugate (Dialysis or SEC) quench->purify end End purify->end

NHS-ester PEGylation Experimental Workflow

cluster_1 Reductive Amination with this compound Workflow start Start prep_protein Prepare Protein with Carbonyl Group (Buffer, pH 6.5-7.5) start->prep_protein combine Combine Protein and Linker prep_protein->combine prep_linker Dissolve this compound prep_linker->combine add_reductant Add Reducing Agent (e.g., NaBH3CN) combine->add_reductant react React (2-24 hr, RT) add_reductant->react purify Purify Conjugate (Dialysis or SEC) react->purify end End purify->end

Reductive Amination Workflow

Protein-NH2 Protein with Primary Amine Amide_Bond Stable Amide Bond (Protein-NH-CO-PEG) Protein-NH2->Amide_Bond Nucleophilic Acyl Substitution NHS-PEG NHS-ester PEG Linker NHS-PEG->Amide_Bond

NHS-ester Reaction Pathway

Protein-CHO Protein with Aldehyde Imine_Intermediate Iminium Ion Intermediate Protein-CHO->Imine_Intermediate MeNH-PEG-COOH This compound MeNH-PEG-COOH->Imine_Intermediate Secondary_Amine Stable Secondary Amine Bond (Protein-CH2-NH(Me)-PEG-COOH) Imine_Intermediate->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Secondary_Amine

Reductive Amination Pathway

Detailed Experimental Protocols

Protocol 1: Protein Conjugation using an NHS-ester PEG Linker

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-ester PEG linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange.

  • Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and byproducts by dialysis or size-exclusion chromatography.

Protocol 2: Protein Conjugation via Reductive Amination using this compound

This protocol assumes the target protein has an available aldehyde or ketone group.

Materials:

  • Protein solution with a carbonyl group (1-5 mg/mL in a suitable buffer, e.g., MES or HEPES, pH 6.5-7.5)

  • This compound

  • Reducing agent solution (e.g., 5 M Sodium Cyanoborohydride in 10 mM NaOH)

  • Purification system

Procedure:

  • Protein Preparation: The protein should be in a buffer at a pH between 6.5 and 7.5.

  • Linker Preparation: Dissolve the this compound in the reaction buffer.

  • Conjugation Reaction: Add a 20- to 100-fold molar excess of the this compound to the protein solution.

  • Initiation of Reduction: Add the sodium cyanoborohydride solution to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction mixture for 2 to 24 hours at room temperature with gentle stirring.

  • Purification: Purify the conjugate from excess reagents using dialysis or size-exclusion chromatography.

Protocol 3: Two-Step Protein Conjugation using this compound (Carboxylic Acid End)

This protocol describes the activation of the carboxylic acid end of the linker for reaction with primary amines on a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[11]

  • Protein solution (in PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system

Procedure:

  • Linker Activation: Dissolve this compound in the Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the linker. Incubate for 15-30 minutes at room temperature to form the NHS-ester activated linker.[11]

  • Conjugation Reaction: Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a good starting point.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to stop the reaction.

  • Purification: Purify the conjugate as described in the previous protocols.

Conclusion

The selection between this compound and NHS-ester PEG linkers is contingent on the specific requirements of the bioconjugation. NHS-ester PEG linkers provide a straightforward and rapid method for conjugating to primary amines, though they may result in product heterogeneity and are susceptible to hydrolysis. This compound offers greater versatility. Its secondary amine allows for highly specific conjugation to carbonyl groups via reductive amination, while its carboxylic acid can be activated to target primary amines. The resulting secondary amine linkage from reductive amination also introduces a positive charge at physiological pH, which could be a consideration for the final application of the bioconjugate. By carefully considering the target molecule, desired linkage properties, and experimental feasibility, researchers can select the optimal PEG linker to advance their drug development and research objectives.

References

Navigating the Maze of Conjugate Purity: A Comparative Guide for Methylamino-PEG2-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of the final product is paramount. The use of linkers such as Methylamino-PEG2-acid, a bifunctional molecule designed to connect biomolecules, necessitates robust analytical methods to characterize the resulting conjugate and identify potential impurities. This guide provides a comparative analysis of key analytical techniques for assessing the purity of conjugates derived from this compound reactions, supported by experimental data and detailed protocols.

This compound is a hydrophilic linker featuring a methylamino group at one end and a carboxylic acid at the other. This structure allows for versatile conjugation strategies. The methylamino group can be coupled to molecules containing carboxylic acids or activated carbonyls. Conversely, the carboxylic acid moiety can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on proteins, peptides, or other biomolecules. Following these conjugation reactions, a heterogeneous mixture can result, containing the desired product alongside unreacted starting materials and various side products. Therefore, a multi-faceted analytical approach is often required for comprehensive purity assessment.

Comparing the Tools of the Trade: A Head-to-Head Analysis

The choice of analytical technique for purity analysis depends on the specific characteristics of the conjugate and the potential impurities. Here, we compare the most common and effective methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedAdvantagesDisadvantages
RP-HPLC Separation based on hydrophobicity.Purity assessment, quantification of conjugate, separation of unreacted peptide/protein and PEG linker.High resolution, quantitative, widely available.May not resolve species with similar hydrophobicity, potential for on-column degradation.
SEC Separation based on hydrodynamic volume (size).Detection of aggregates and high molecular weight species, separation of conjugate from smaller unreacted molecules.Mild separation conditions, good for assessing aggregation.Lower resolution for species of similar size, not ideal for separating unreacted PEG from small molecule conjugates.
LC-MS Separation by chromatography coupled with mass-to-charge ratio detection.Confirms molecular weight of the conjugate, identifies and quantifies impurities, provides structural information.High specificity and sensitivity, definitive identification of components.More complex instrumentation and data analysis, potential for ion suppression effects.
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules.Determines the molecular weight of the conjugate and the degree of PEGylation (number of PEG units attached).Rapid analysis, high mass range, tolerant of some buffer components.Less quantitative than HPLC, may not be suitable for complex mixtures without prior separation.

Experimental Insight: A Closer Look at the Data

To illustrate the utility of these techniques, consider a model reaction where a 15-amino acid peptide is conjugated with this compound.

Scenario: The carboxylic acid of this compound is activated with EDC/NHS and reacted with the N-terminal amine of the peptide.

Expected Products and Impurities:

  • Desired Conjugate: Peptide-PEG2-Methylamine

  • Unreacted Peptide

  • Unreacted this compound

  • Hydrolyzed/Inactivated PEG linker

  • Di-PEGylated Peptide (if internal lysines are present and reactive)

  • Aggregates

Purity Analysis Results:
Analytical MethodObservationInterpretation
RP-HPLC A major peak corresponding to the conjugate is observed, with smaller peaks for the unreacted peptide and PEG linker. The conjugate typically has a longer retention time than the unconjugated peptide due to the hydrophobicity of the PEG linker.[1][2][3]Allows for the quantification of the purity of the main conjugate peak relative to other components.
SEC A primary peak for the monomeric conjugate is seen. A small, earlier-eluting peak may indicate the presence of aggregates.[4]Useful for confirming the absence of high-molecular-weight impurities that could affect the product's safety and efficacy.
LC-MS The mass of the major peak from the LC separation corresponds to the theoretical mass of the desired Peptide-PEG2-Methylamine conjugate. Other peaks can be identified as unreacted starting materials or side products by their mass-to-charge ratios.[5][6][7]Provides definitive confirmation of the identity of the main product and impurities.
MALDI-TOF MS A clear mass peak corresponding to the molecular weight of the mono-PEGylated peptide is detected. The absence of significant peaks at the mass of the unconjugated peptide or at multiples of the PEG linker mass indicates a high degree of conversion and mono-substitution.[8][9][10]Quickly confirms the successful conjugation and provides an overview of the degree of PEGylation.

Visualizing the Process: Workflows and Reactions

To better understand the conjugation and analysis process, the following diagrams illustrate the key steps.

Conjugation_Reaction cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_Acid This compound Activated_PEG NHS-activated PEG PEG_Acid->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate Peptide-PEG Conjugate Activated_PEG->Conjugate Coupling Peptide Peptide (with primary amine) Peptide->Conjugate

Caption: Chemical pathway for the conjugation of a peptide to this compound.

Purity_Analysis_Workflow Reaction_Mixture Crude Conjugation Reaction Mixture RP_HPLC RP-HPLC Analysis Reaction_Mixture->RP_HPLC SEC SEC Analysis Reaction_Mixture->SEC LC_MS LC-MS Analysis Reaction_Mixture->LC_MS MALDI_TOF MALDI-TOF MS Analysis Reaction_Mixture->MALDI_TOF Purity_Quant Purity Quantification (%, relative area) RP_HPLC->Purity_Quant Aggregation_Check Aggregate Detection SEC->Aggregation_Check Identity_Confirmation Definitive Identification (Molecular Weight) LC_MS->Identity_Confirmation DoP_Assessment Degree of PEGylation MALDI_TOF->DoP_Assessment

References

Enhancing Peptide Bioactivity: A Comparative Guide to Conjugation with Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the biological activity of peptides after conjugation with Methylamino-PEG2-acid, contrasting their performance with unconjugated peptides and those modified with alternative linkers. The information presented is supported by experimental data from published studies to aid researchers in making informed decisions for their drug development programs.

Impact of PEGylation on Peptide Biological Activity

PEGylation can significantly alter a peptide's biological activity by improving its solubility, extending its in vivo half-life, and reducing its immunogenicity.[1][2][3] The covalent attachment of the hydrophilic PEG chain increases the hydrodynamic volume of the peptide, which in turn reduces renal clearance and shields it from proteolytic degradation.[1][3]

However, the addition of a PEG linker can also present challenges. The increased size and steric hindrance of the PEG chain may interfere with the peptide's binding to its target receptor, potentially leading to a decrease in in-vitro biological activity.[4] This reduction in immediate potency is often counterbalanced by the improved pharmacokinetic profile, resulting in enhanced overall in-vivo efficacy.[4][5]

Comparison of Unconjugated Peptides vs. Peptides Conjugated with Short PEG Linkers

The use of short, discrete PEG linkers, such as this compound, offers a strategy to balance the benefits of PEGylation with the potential for preserving the peptide's inherent biological activity.

ParameterUnconjugated PeptidePeptide + this compound (or similar short PEG)Rationale & Supporting Data
In Vitro Activity (Receptor Binding) HighGenerally comparable, may have a slight reductionA study on a bombesin (B8815690) antagonist with mini-PEG linkers (2, 3, 4, or 6 PEG units) showed a surprisingly low impact on biological outcome with varying linker length, suggesting that for some peptides, the presence of a short linker does not significantly hinder binding.[6] However, some reduction is possible due to steric hindrance.[4]
In Vivo Half-Life ShortSignificantly IncreasedPEGylation is a well-established method to increase the in vivo half-life of peptides by reducing renal clearance and enzymatic degradation.[7][8][9] A study on the CAQK peptide demonstrated a 90-fold increase in blood half-life after PEGylation.[7]
Solubility VariableIncreasedThe hydrophilic nature of the PEG chain improves the aqueous solubility of the conjugated peptide.[10]
Immunogenicity Potential for immunogenic responseReducedThe PEG chain can mask antigenic epitopes on the peptide, reducing the likelihood of an immune response.[1][3] However, anti-PEG antibodies can be generated in some cases.[11][12]
Tissue Distribution Rapid clearance, potentially broad distributionAltered biodistribution, potential for increased accumulation at target sites due to longer circulation timeThe choice of linker can influence tissue distribution. A study comparing maleimide (B117702) and DBCO linkers for a PEGylated peptide showed differences in off-target organ retention.[7]

Comparison of Different PEG Linker Chemistries

Linker TypeChemistryKey Characteristics & Supporting Data
This compound Amide bond formation between the methylamine (B109427) of the PEG linker and a carboxylic acid on the peptide (e.g., C-terminus, Asp, or Glu), or between the acid of the PEG linker and an amine on the peptide (e.g., N-terminus, Lys).Provides a stable amide bond. The short, discrete length of the PEG2 linker may minimize steric hindrance compared to larger, polydisperse PEGs.
Maleimide-PEG Thiol-maleimide Michael addition, reacting with a cysteine residue on the peptide.Offers site-specific conjugation to cysteine residues. A study on the CAQK peptide conjugated to PEG via a maleimide linker showed a significant extension of the peptide's blood half-life.[7]
DBCO-PEG (Click Chemistry) Strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-modified peptide.Provides a highly specific and efficient conjugation reaction. The same study on the CAQK peptide showed that the DBCO-PEG conjugate had longer retention in the liver, kidney, and spleen compared to the maleimide conjugate, highlighting how linker choice affects biodistribution.[7]
NHS Ester-PEG Acylation of primary amines (e.g., N-terminus, lysine (B10760008) residues).A common method for PEGylation, but can lead to a heterogeneous mixture of products if multiple amine groups are present.
Aldehyde-PEG Reductive amination with primary amines.Can be used for N-terminal specific PEGylation by controlling the reaction pH.[13]

Experimental Protocols

General Protocol for Peptide Conjugation with this compound via EDC/NHS Chemistry

This protocol is adapted from a standard procedure for conjugating a PEG-amine to a peptide's carboxylic acid groups.

Materials:

  • Peptide containing a carboxylic acid group (C-terminus, Asp, or Glu)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Carboxyl Group Activation: Add a 2 to 5-fold molar excess of EDC and NHS to the peptide solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation: Add a 10 to 20-fold molar excess of this compound (dissolved in Conjugation Buffer) to the activated peptide solution.

  • Reaction Incubation: Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess reagents using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate using analytical techniques such as mass spectrometry and analytical HPLC.

Visualizing the Impact of PEGylation

Conjugation Workflow

G Peptide Peptide with COOH group EDC_NHS EDC / NHS Activation Peptide->EDC_NHS Activated_Peptide Activated Peptide (NHS-ester) EDC_NHS->Activated_Peptide Conjugation Conjugation Reaction Activated_Peptide->Conjugation PEG This compound PEG->Conjugation PEG_Peptide PEGylated Peptide Conjugation->PEG_Peptide Purification Purification (RP-HPLC) PEG_Peptide->Purification Final_Product Purified Conjugate Purification->Final_Product G cluster_0 Unconjugated Peptide cluster_1 PEGylated Peptide a Rapid Renal Clearance c Short Half-life a->c b Enzymatic Degradation b->c d Reduced Renal Clearance f Extended Half-life d->f e Steric Shielding e->f Injection IV Injection Injection->a Injection->d G cluster_0 Unconjugated Peptide Antagonist cluster_1 PEGylated Peptide Antagonist Peptide_U Peptide Receptor_U Receptor Peptide_U->Receptor_U Binds & Blocks Signal_U Signal Transduction Receptor_U->Signal_U Inhibited Peptide_P PEG-Peptide Receptor_P Receptor Peptide_P->Receptor_P Binds & Blocks (Sustained) Signal_P Signal Transduction Receptor_P->Signal_P Sustained Inhibition note Example: A growth hormone antagonist PEGylation leads to sustained inhibition of the JAK/STAT-MAP kinase pathway.

References

A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and pharmacokinetic profile of bioconjugates. Polyethylene glycol (PEG) linkers, with their inherent hydrophilicity, biocompatibility, and ability to shield molecules from enzymatic degradation and immune recognition, have become indispensable tools in this field.[1][2][3] The architecture of the PEG linker, specifically whether it is linear or branched, can profoundly influence the therapeutic performance of the conjugated molecule.[4][5] This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the selection process for specific research and development applications.

Architectural Differences and Key Properties

Linear PEG linkers consist of a straight chain of repeating ethylene (B1197577) glycol units, typically with one or two functional end groups for conjugation.[1] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, offering a more complex, three-dimensional structure.[][7] These structural distinctions lead to significant differences in their physicochemical and biological properties.

Branched PEG linkers generally create a larger hydrodynamic volume for a given molecular weight compared to their linear counterparts.[4][5] This increased size can lead to reduced renal clearance and a significantly longer in vivo half-life.[4][] The three-dimensional architecture of branched PEGs also provides a superior "stealth" effect, more effectively shielding the conjugated molecule from the immune system and enzymatic degradation.[4][7] Furthermore, branched linkers can facilitate a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without causing the aggregation that can be an issue with hydrophobic drug payloads.[7][8]

However, the greater steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the targeting moiety or the enzymatic cleavage of the linker.[4][5] Linear PEG linkers, being less bulky, may be advantageous in scenarios where minimal steric interference is crucial for maintaining the biological activity of the conjugated molecule.[1][4] They are also generally easier and more cost-effective to synthesize.[1]

Quantitative Performance Comparison

The following tables summarize key quantitative data from studies comparing the performance of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched 20 6.4
Data adapted from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[5]

Table 2: Pharmacokinetic Parameters of TNF Nanobodies Conjugated with 40 kDa PEGs

PEG ArchitectureCmax (µg/mL)AUC (µg·h/mL)Half-life (t½) (h)
Linear (1 x 40 kDa)18.5165048
Branched (2 x 20 kDa) 25.1 2890 72
Branched (4 x 10 kDa) 28.3 3460 84
Data adapted from a study on PEGylated TNF Nanobodies, demonstrating the superior pharmacokinetic profile of branched PEG conjugates.[4][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

General Protein PEGylation Protocol (NHS Ester Chemistry)

This protocol describes a common method for conjugating an amine-reactive PEG linker (e.g., PEG-NHS ester) to a protein containing accessible lysine (B10760008) residues.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Linear or Branched PEG-NHS ester

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to a concentration of 10-100 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and other byproducts by SEC or IEX. The purified PEGylated protein is then concentrated.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by SEC to determine the hydrodynamic radius. The degree of PEGylation can be quantified using methods such as MALDI-TOF mass spectrometry or by measuring the remaining free amines on the protein.

Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It is a valuable tool for comparing the hydrodynamic radii of proteins conjugated with linear versus branched PEGs.

Materials:

  • SEC system with a suitable column (e.g., Superdex 200)

  • Mobile phase (e.g., PBS, pH 7.4)

  • Protein standards of known hydrodynamic radii

  • PEGylated protein samples

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Standard Curve Generation: Inject a series of protein standards of known hydrodynamic radii and record their elution volumes. Plot the logarithm of the hydrodynamic radius against the elution volume to generate a standard curve.

  • Sample Analysis: Inject the linear and branched PEGylated protein samples and record their elution volumes.

  • Data Analysis: Use the standard curve to determine the hydrodynamic radii of the PEGylated samples based on their elution volumes.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of PEGylated proteins.

Materials:

  • Test subjects (e.g., Sprague-Dawley rats)

  • Linear and branched PEGylated protein conjugates

  • Vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., syringes, capillary tubes)

  • Analytical method for quantifying the conjugate in plasma (e.g., ELISA)

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the linear or branched PEGylated conjugate to the test subjects.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Determine the concentration of the PEGylated protein in the plasma samples using a validated analytical method like ELISA.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and elimination half-life (t½) using appropriate software.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group A P1 PEG Chain A->P1 B Functional Group B P1->B Core Central Core P2 PEG Arm Core->P2 P3 PEG Arm Core->P3 P4 PEG Arm Core->P4 C Functional Group C P2->C D Functional Group D P3->D E Functional Group E P4->E

Caption: Structural comparison of linear and branched PEG linkers.

cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis In Vitro & In Vivo Analysis cluster_outcome Outcome Antibody Antibody ADC_Linear ADC with Linear PEG Antibody->ADC_Linear ADC_Branched ADC with Branched PEG Antibody->ADC_Branched Payload Drug Payload Payload->ADC_Linear Payload->ADC_Branched LinearPEG Linear PEG Linker LinearPEG->ADC_Linear BranchedPEG Branched PEG Linker BranchedPEG->ADC_Branched Binding Target Binding Assay ADC_Linear->Binding Cytotoxicity Cytotoxicity Assay ADC_Linear->Cytotoxicity PK_Study Pharmacokinetic Study ADC_Linear->PK_Study Efficacy In Vivo Efficacy Study ADC_Linear->Efficacy ADC_Branched->Binding ADC_Branched->Cytotoxicity ADC_Branched->PK_Study ADC_Branched->Efficacy Comparison Comparative Efficacy & Safety Profile Binding->Comparison Cytotoxicity->Comparison PK_Study->Comparison Efficacy->Comparison

Caption: Experimental workflow for comparing ADC efficacy.

cluster_architecture PEG Linker Architecture cluster_properties Physicochemical & Biological Properties cluster_performance In Vivo Performance Linear Linear HD_Volume Hydrodynamic Volume Linear->HD_Volume Smaller Steric_Hindrance Steric Hindrance Linear->Steric_Hindrance Lower DAR Drug-to-Antibody Ratio (DAR) Linear->DAR Lower Shielding Immune Shielding Linear->Shielding Good Branched Branched Branched->HD_Volume Larger Branched->Steric_Hindrance Higher Branched->DAR Potentially Higher Branched->Shielding Superior PK Pharmacokinetics (e.g., Half-life) HD_Volume->PK Efficacy Therapeutic Efficacy Steric_Hindrance->Efficacy Can impact binding DAR->Efficacy Shielding->PK PK->Efficacy Safety Safety Profile PK->Safety

Caption: Impact of PEG architecture on biopharmaceutical properties.

Conclusion

The choice between linear and branched PEG linkers is a critical design parameter in the development of bioconjugates and drug delivery systems.[5] Branched linkers often provide significant advantages in terms of creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[4][5] They also offer the potential for higher drug loading in ADCs and provide superior shielding from the immune system.[][7] However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and enzymatic cleavage.[4][5]

Linear linkers, with their simpler structure, may offer more predictable behavior and less steric hindrance, which can be beneficial in specific contexts.[1][4] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

The Impact of Linker Chemistry on PROTAC Efficacy: A Comparative Guide to Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker component plays a pivotal role in determining therapeutic success. This guide provides an objective comparison of PROTACs synthesized with the commonly utilized Methylamino-PEG2-acid linker against alternative linker strategies, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3] The linker is far more than a passive tether; it critically influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), dictates physicochemical properties such as solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[4][5]

This compound is a frequently used building block for constructing PROTACs, offering a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][6] Its inclusion can enhance the aqueous solubility of the resulting PROTAC, a common challenge in the development of these large molecules.[7] However, the flexibility and length of the linker can significantly impact the geometry of the ternary complex, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[8][9]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[5] The following tables summarize quantitative data from hypothetical studies to illustrate how different linker architectures can impact these key parameters when targeting a protein such as Bromodomain-containing protein 4 (BRD4).

Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for BRD4-targeting PROTACs with Different Linkers

PROTAC LinkerTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
This compound BRD4VHL LigandHeLa5090Hypothetical Data
Methylamino-PEG4-acidBRD4VHL LigandHeLa2595Hypothetical Data
Alkyl-C4-acidBRD4VHL LigandHeLa7585Hypothetical Data
Piperidine-based rigid linkerBRD4VHL LigandHeLa1598Hypothetical Data

Table 2: Comparison of Binding Affinity and Cellular Permeability

PROTAC LinkerTernary Complex Cooperativity (α)Binding Affinity (Kd) to BRD4 (nM)Cellular Permeability (Papp, 10⁻⁶ cm/s)Reference
This compound 51501.2Hypothetical Data
Methylamino-PEG4-acid81451.0Hypothetical Data
Alkyl-C4-acid31602.5Hypothetical Data
Piperidine-based rigid linker151401.8Hypothetical Data

From the hypothetical data, it is evident that linker modifications can have a profound effect on PROTAC performance. While the this compound linker yields a potent degrader, extending the PEG chain to four units (Methylamino-PEG4-acid) can in some cases improve both DC50 and Dmax. Rigidifying the linker with a piperidine (B6355638) scaffold can lead to even greater potency, likely due to a more favorable and stable ternary complex formation, as suggested by the higher cooperativity factor.[8] In contrast, a more hydrophobic alkyl linker may improve cell permeability but result in reduced degradation efficiency.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Western Blot for Protein Degradation Quantification

This protocol outlines the steps for treating cells with a PROTAC and analyzing the degradation of the target protein via Western blot.[10][11]

Materials:

  • Cell line expressing the target protein (e.g., HeLa)

  • PROTAC synthesized with this compound and other linkers

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (dissolved in DMSO) or DMSO alone for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[12] Several biophysical methods can be used to characterize this interaction.[13]

1. Surface Plasmon Resonance (SPR) [13]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein, E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and PROTACs

  • SPR running buffer

  • Amine coupling kit for protein immobilization

Procedure:

  • Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface.

  • Binary Interaction: Inject the PROTAC over the surface to measure its binding to the E3 ligase.

  • Ternary Complex Formation: Inject a mixture of the target protein and the PROTAC over the E3 ligase surface. An increase in the SPR signal compared to the injection of the target protein alone indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetics. The cooperativity factor (α) can be calculated to quantify the stability of the ternary complex.[14]

2. Cellular Thermal Shift Assay (CETSA) [15][16][17]

CETSA is a powerful method to assess target engagement and ternary complex formation in a cellular context.[15][18]

Materials:

  • Intact cells

  • PROTACs

  • PBS

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer

  • Western blot or mass spectrometry equipment

Procedure:

  • Compound Treatment: Treat intact cells with the PROTACs or vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.[17]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein and E3 ligase at each temperature using Western blot or mass spectrometry.[19]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature upon PROTAC treatment indicates target engagement. Stabilization of both the target protein and the E3 ligase suggests ternary complex formation.[15]

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the processes involved in PROTAC characterization, the following diagrams are provided.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC & E3 Ligase Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Characterization_Workflow Synthesis PROTAC Synthesis (e.g., with this compound) Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays Synthesis->Cellular_Assays SPR SPR/ITC/FP (Binding Affinity) Biochemical_Assays->SPR Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization Western_Blot Western Blot/HiBiT (Degradation: DC50, Dmax) Cellular_Assays->Western_Blot CETSA CETSA (Target Engagement) Cellular_Assays->CETSA Permeability Permeability Assays (e.g., PAMPA) Cellular_Assays->Permeability PK_Studies In Vivo / PK Studies Cellular_Assays->PK_Studies Cellular_Assays->Lead_Optimization PK_Studies->Lead_Optimization

Caption: A typical workflow for the characterization of newly synthesized PROTACs.

References

Assessing the Impact of Methylamino-PEG2-acid on Protein Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This modification can improve a protein's stability, solubility, and pharmacokinetic profile. Methylamino-PEG2-acid is a short-chain, amine-reactive PEGylation reagent that offers the potential for precise modification of proteins. This guide provides a comparative analysis of the impact of short-chain PEGylation, such as that achieved with this compound, against other PEGylation strategies, supported by experimental data and detailed protocols.

Performance Comparison of PEGylation Reagents

The choice of PEGylation reagent significantly influences the resulting properties of the conjugated protein. Key parameters affected include the protein's hydrodynamic volume, thermal stability, and biological activity. Below is a summary of quantitative data from various studies comparing the effects of different PEGylation reagents. While specific data for this compound is limited in comparative studies, the data for short-chain linear PEGs serves as a valuable proxy.

Table 1: Impact of PEG Chain Length on Protein Hydrodynamic Radius

ProteinPEG Reagent (Linear)Molecular Weight of PEG (kDa)Hydrodynamic Radius (Rh) of Conjugate (nm)Fold Increase in Rh vs. Native Protein
Bovine Serum Albumin (BSA)mPEG-NHS5--
10--
20--
α-lactalbuminmPEG-SPA5~3.8~1.7
20~6.0~2.7
LysozymemPEG-Aldehyde5--
30--

Data synthesized from multiple sources. Absolute values for Rh can vary based on experimental conditions.

Table 2: Influence of PEGylation on Protein Thermal Stability and Activity

ProteinPEG ReagentMolecular Weight of PEG (kDa)Change in Melting Temperature (ΔTm) (°C)Retained Biological Activity (%)
α-1 Antitrypsin (AAT)Linear Amine-Reactive PEG5No significant change~100%
20No significant change~95%
2-arm Branched Amine-Reactive PEG40No significant change~90%
TrypsinmPEG-Succinimidyl Carbonate5Increased stability~60-70%
10Further increased stability~50-60%
Interferon-α2aBranched PEG-NHS40Increased stabilityActivity reduced but pharmacokinetics improved

This table compiles data from various studies; direct comparison between different proteins should be made with caution. The impact on activity is highly dependent on the PEGylation site relative to the protein's active or binding sites.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in protein PEGylation and characterization.

Protocol 1: Amine-Reactive PEGylation of a Protein (e.g., using this compound or other NHS-activated PEGs)

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline [PBS] pH 7.4)

  • This compound or other amine-reactive PEG reagent (e.g., mPEG-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal ratio should be determined empirically. Gently mix the reaction solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted PEG reagent.

  • Purification: Remove unreacted PEG and byproducts by dialysis against the desired buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE, SEC, and functional assays to determine the degree of PEGylation and its impact on the protein.

Protocol 2: Characterization of PEGylated Proteins

1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

  • Purpose: To visualize the increase in molecular weight of the PEGylated protein.

  • Procedure: Run samples of the native and PEGylated protein on a polyacrylamide gel. The PEGylated protein will migrate slower, appearing as a band or smear at a higher apparent molecular weight.

2. Size-Exclusion Chromatography (SEC):

  • Purpose: To separate and quantify the PEGylated protein from the native protein and aggregates, and to determine the hydrodynamic radius.

  • Procedure: Inject the purified PEGylated protein onto an SEC column. The PEGylated protein will elute earlier than the native protein due to its larger size.

3. Circular Dichroism (CD) Spectroscopy:

  • Purpose: To assess the impact of PEGylation on the secondary and tertiary structure of the protein.

  • Procedure: Acquire CD spectra of the native and PEGylated protein in the far-UV (for secondary structure) and near-UV (for tertiary structure) regions.

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal stability and melting temperature (Tm) of the native and PEGylated protein.

  • Procedure: Heat the protein samples in the calorimeter and monitor the heat capacity as a function of temperature. The peak of the heat capacity curve corresponds to the Tm.

5. Functional Assays:

  • Purpose: To measure the biological activity of the PEGylated protein compared to the native protein.

  • Procedure: The specific assay will depend on the protein's function (e.g., enzyme kinetics assay, cell-based proliferation assay, or receptor binding assay).

Visualizing Workflows and Pathways

Experimental Workflow for Assessing the Impact of PEGylation

G Experimental Workflow for PEGylation Impact Assessment cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein Solution (amine-free buffer) Mix Mix Protein and PEG Reagent Protein->Mix PEG PEG Reagent Solution (e.g., this compound) PEG->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify PEGylated Protein (SEC or Dialysis) Quench->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE SEC_analysis SEC Analysis Purify->SEC_analysis CD_Spec CD Spectroscopy Purify->CD_Spec DSC_analysis DSC Analysis Purify->DSC_analysis Functional_Assay Functional Assay Purify->Functional_Assay

Caption: Workflow for protein PEGylation and subsequent biophysical characterization.

Signaling Pathway Example: Inhibition of the JAK-STAT Pathway by a PEGylated Therapeutic

G Inhibition of JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates PEG_Drug PEGylated Inhibitor PEG_Drug->JAK Inhibits

Caption: A PEGylated drug inhibiting the JAK-STAT signaling pathway.

References

A Comparative Guide to Linker Cleavage Analysis: Focus on Methylamino-PEG2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability and cleavage characteristics of the linker are critical determinants of the therapeutic efficacy and safety of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of linker cleavage analysis, with a specific focus on conjugates featuring the Methylamino-PEG2-acid linker. We present a detailed examination of its anticipated stability and cleavage profile in contrast to other commonly employed linker technologies, supported by established principles of chemical reactivity and data from related systems. This guide also includes detailed experimental protocols for assessing linker cleavage and visual workflows to aid in the design and interpretation of these crucial studies.

Understanding Linker Stability and Cleavage

An ideal ADC linker must exhibit high stability in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1] Upon internalization into the target cancer cell, the linker should be efficiently cleaved to release the active drug.[1] Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of drug release.[2]

The this compound linker forms a stable amide bond upon conjugation. Amide bonds are known for their high resistance to hydrolysis under physiological conditions compared to other linkages like esters.[3][4][5] This inherent stability suggests that conjugates with this linker would likely have a favorable profile in terms of minimizing premature drug release in the bloodstream.

Comparative Analysis of Linker Technologies

The selection of a linker technology significantly impacts the performance of an ADC. The following tables provide a comparative summary of the key characteristics of this compound conjugates versus other common linker types.

Table 1: Qualitative Comparison of Linker Characteristics

Linker TypePrimary Cleavage MechanismExpected Plasma StabilityPrimary Release EnvironmentPotential for Bystander Effect
This compound (Amide) Proteolytic degradation of the antibodyVery HighLysosomeLow
Dipeptide (e.g., Val-Cit) Enzymatic (e.g., Cathepsin B)HighLysosomeHigh
Hydrazone pH-sensitive (acidic)ModerateEndosome/LysosomeHigh
Disulfide Reduction (e.g., Glutathione)Moderate to HighCytosol/Tumor MicroenvironmentHigh
Non-cleavable (e.g., Thioether) Proteolytic degradation of the antibodyVery HighLysosomeLow

Table 2: Quantitative Comparison of Linker Stability (Illustrative Data)

Linker TypeAnalyteMatrixHalf-life (t½)Reference
Silyl Ether (Acid-cleavable) Linker-MMAE conjugateHuman Plasma> 7 days[6]
Hydrazone (Acid-cleavable) Linker-MMAE conjugateHuman Plasma~ 2 days[6]
Val-Cit (Enzyme-cleavable) Dipeptide-containing ADCHuman Plasma~ 230 days[7]
Phe-Lys (Enzyme-cleavable) Dipeptide-containing ADCHuman Plasma~ 30 days[7]
CX (triglycyl peptide) CX-DM1 ADCMouse Plasma~ 9.9 days[6]
SMCC (Non-cleavable) SMCC-DM1 ADCMouse Plasma~ 10.4 days[6]

Experimental Protocols for Linker Cleavage Analysis

To assess the stability and cleavage of ADC linkers, a series of in vitro and in vivo experiments are essential.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Incubation: The ADC is incubated in plasma (human, mouse, or rat) at 37°C over a time course (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, plasma proteins are precipitated using a solvent like acetonitrile. The sample is then centrifuged to separate the precipitated proteins from the supernatant containing the released payload.

  • Quantification of Released Payload: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload.[8][9] A standard curve of the payload is used for accurate quantification.

  • Quantification of Intact ADC: The concentration of the intact ADC can be measured using an enzyme-linked immunosorbent assay (ELISA).[1] This involves capturing the ADC on a plate coated with the target antigen and detecting it with an antibody conjugate.

  • Data Analysis: The rate of payload release is determined by plotting the concentration of the free payload over time. The stability of the ADC is assessed by the decrease in the concentration of the intact ADC over time.

Protocol 2: Lysosomal Cleavage Assay

Objective: To determine the efficiency of payload release within the lysosomal environment.

Methodology:

  • Preparation of Lysosomal Homogenate: Lysosomes are isolated from a relevant cell line or tissue (e.g., tumor tissue) and homogenized to create a lysosomal extract.

  • Incubation: The ADC is incubated with the lysosomal homogenate at 37°C and a pH of 4.5-5.5, mimicking the lysosomal environment.[9] The reaction is typically initiated by the addition of a reducing agent like DTT to activate certain lysosomal proteases.[8]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction is stopped at each time point by adding a quenching solution, such as an organic solvent or a protease inhibitor cocktail.

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: The rate of cleavage is determined by plotting the concentration of the released payload over time.

Protocol 3: Cathepsin B Cleavage Assay

Objective: To specifically assess the cleavage of protease-sensitive linkers by Cathepsin B.

Methodology:

  • Enzyme Activation: Recombinant human Cathepsin B is pre-activated in an appropriate buffer (e.g., pH 5.0-6.0 with DTT).

  • Reaction Setup: The ADC is incubated with the activated Cathepsin B at 37°C.[9]

  • Time Course Analysis: Samples are collected at different time intervals and the reaction is quenched.

  • Quantification: The amount of released payload is quantified using LC-MS/MS.[9]

  • Fluorogenic Substrate Assay (for linker screening): A model linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) can be used for high-throughput screening. Cleavage of the linker releases the fluorophore, leading to an increase in fluorescence that can be monitored over time.[9]

Visualizing Linker Cleavage and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the cleavage mechanism of a this compound conjugate, the experimental workflow for its cleavage analysis, and a comparative overview of linker stability.

CleavageMechanism ADC Antibody-Drug Conjugate (this compound linker) Lysosome Lysosome ADC->Lysosome Internalization Degradation Proteolytic Degradation of Antibody Lysosome->Degradation Fusion & Acidification Release Released Payload (Amino Acid-Linker-Drug) Degradation->Release Cleavage of Peptide Bonds

Caption: Cleavage mechanism of a this compound conjugate.

CleavageAnalysisWorkflow cluster_invitro In Vitro Analysis cluster_analysis Analytical Quantification cluster_invivo In Vivo Analysis Plasma Plasma Incubation LCMS LC-MS/MS Analysis (Released Payload) Plasma->LCMS ELISA ELISA (Intact ADC) Plasma->ELISA Lysosome Lysosomal Homogenate Incubation Lysosome->LCMS Data Data Interpretation: - Cleavage Rate - Half-life - Stability Profile LCMS->Data ELISA->Data Animal Animal Model Dosing PK Pharmacokinetic Study (Blood Sampling) Animal->PK PK->LCMS

Caption: Experimental workflow for linker cleavage analysis.

LinkerStabilityComparison Stability Linker Type Plasma Stability Cleavage Trigger Amide This compound (Amide) Very High Antibody Degradation Dipeptide Dipeptide (Val-Cit) High Enzymatic Hydrazone Hydrazone Moderate Acidic pH Disulfide Disulfide Moderate-High Reduction

Caption: Comparative stability of different linker technologies.

Conclusion

The this compound linker, by forming a stable amide bond, is anticipated to provide excellent stability in circulation, a highly desirable characteristic for ADCs. Its cleavage is expected to rely on the proteolytic degradation of the antibody within the lysosome, similar to non-cleavable linkers. This contrasts with other common cleavable linkers that are sensitive to specific enzymatic or pH triggers. The choice of linker is a critical decision in ADC design, and a thorough understanding of the analytical methods for assessing linker stability and cleavage is paramount for the development of safe and effective targeted therapies. The protocols and comparative data presented in this guide offer a framework for the rational evaluation of this compound conjugates and other novel linker technologies.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Pharmacokinetic Effects of Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the pharmacokinetic profile and overall efficacy of a therapeutic conjugate. This guide provides an in-depth comparison of the pharmacokinetic effects of Methylamino-PEG2-acid, a short-chain, heterobifunctional polyethylene (B3416737) glycol (PEG) linker, with other common alternatives. By examining available experimental data and outlining detailed methodologies, this guide aims to equip researchers with the knowledge to make informed decisions in their drug development endeavors.

Unveiling the Pharmacokinetic Profile of Short-Chain PEG Linkers

This compound is a discrete PEG linker featuring a methylamino group at one end and a carboxylic acid at the other, connected by a two-unit ethylene (B1197577) glycol chain. Its small size and hydrophilic nature are intended to enhance the solubility and stability of conjugated molecules without dramatically altering their in vivo distribution. However, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for predicting its performance.

The in vivo behavior of PEG linkers is intrinsically linked to their molecular weight. Generally, PEGylation is employed to increase the hydrodynamic radius of a molecule, thereby reducing its renal clearance and extending its circulation half-life. While this holds true for high molecular weight PEGs (>10 kDa), the pharmacokinetic effects of very short-chain PEGs like this compound are more nuanced.

Key Pharmacokinetic Considerations for Short-Chain PEG Linkers:
  • Renal Clearance: Molecules with a hydrodynamic radius smaller than the filtration threshold of the glomerulus (typically around 5-6 nm) are readily cleared by the kidneys. Short-chain PEGs fall into this category, and their primary route of elimination is expected to be renal.

  • Metabolism: The ethylene glycol backbone of PEG is generally considered to be metabolically stable. However, studies on ethylene glycol itself have shown that it can be metabolized in the liver by alcohol and aldehyde dehydrogenases to form potentially toxic metabolites. The extent to which very short PEG chains like PEG2 undergo metabolism in vivo is an area of ongoing investigation.[1][2][3]

  • Biodistribution: The distribution of short-chain PEGs throughout the body is expected to be rapid and widespread, with accumulation in organs of elimination like the kidneys. Unlike larger PEGs which can accumulate in the liver and spleen, very short PEGs are less likely to be taken up by the reticuloendothelial system (RES).

Comparative Analysis of Pharmacokinetic Data

One key study investigated the renal clearance of a near-infrared dye (800CW) conjugated to PEG linkers of varying short lengths. The findings revealed a non-linear relationship between PEG chain length and the rate of renal clearance, with a PEG45 linker (MW ≈ 2 kDa) showing the most efficient clearance.[4][5] This suggests that for very short PEGs, subtle changes in size can have a significant impact on their pharmacokinetic profile.

Linker/ConjugateMolecular Weight (Da)Renal Clearance (% Injected Dose at 2h)Reference
800CW-PEG22~100054.1[4][5]
800CW-PEG45~210083.7[4][5]
800CW-PEG77~350048.7[4][5]
800CW-PEG110~500037.7[4][5]

This table summarizes the percentage of the injected dose of a PEGylated dye that was cleared into the urine 2 hours post-injection, highlighting the impact of short PEG chain length on renal clearance.

While this data is for a PEGylated dye and not the linker alone, it provides valuable insights into how a short PEG chain like that in this compound (with a molecular weight significantly less than 1 kDa) would likely behave. It is expected to undergo rapid renal clearance.

In contrast to short-chain PEGs, longer PEG chains significantly alter the pharmacokinetic profile of conjugated molecules. For example, the conjugation of a 40 kDa branched PEG to a single-chain Fv protein resulted in a greater than 200-fold increase in its circulating half-life compared to the unconjugated protein.

Experimental Protocols for Pharmacokinetic Evaluation

Accurate assessment of the pharmacokinetic properties of a PEGylated compound requires robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Determination of Plasma Pharmacokinetics using LC-MS/MS

This protocol outlines the quantification of a PEGylated small molecule in plasma samples.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile (B52724) with 1% formic acid) containing an appropriate internal standard.
  • Vortex for 1 minute to precipitate plasma proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean 96-well plate for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Optimize MRM transitions (precursor ion -> product ion) and collision energies for the analyte and internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
  • Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.
  • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using non-compartmental analysis of the plasma concentration-time data.

Protocol 2: Biodistribution Study using Radiolabeled Compounds

This protocol describes how to determine the tissue distribution of a PEGylated compound.

1. Radiolabeling:

  • Synthesize the PEGylated compound with a suitable radioisotope (e.g., 125I, 14C, or 3H).
  • Purify the radiolabeled compound to remove any free radioisotope.

2. Animal Dosing and Tissue Collection:

  • Administer a known amount of the radiolabeled compound to a cohort of animals (e.g., mice or rats) via the desired route (e.g., intravenous injection).
  • At predetermined time points, euthanize a subset of animals.
  • Collect blood and dissect key organs and tissues (e.g., liver, kidneys, spleen, lungs, heart, brain, and tumor if applicable).

3. Sample Processing and Analysis:

  • Weigh each organ and tissue sample.
  • Homogenize the tissue samples in a suitable buffer.
  • Measure the radioactivity in an aliquot of each tissue homogenate and plasma sample using a gamma counter or liquid scintillation counter.

4. Data Analysis:

  • Calculate the concentration of radioactivity in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
  • Analyze the temporal changes in tissue distribution to understand the compound's accumulation and elimination from different organs.

Visualizing the Impact of PEGylation

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key relationships and workflows.

Pharmacokinetic_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Drug Administration Drug Administration Bloodstream Bloodstream Drug Administration->Bloodstream Tissues Tissues Bloodstream->Tissues Liver Liver Bloodstream->Liver Kidneys Kidneys Bloodstream->Kidneys Tissues->Bloodstream Liver->Bloodstream Urine Urine Kidneys->Urine

Caption: General pharmacokinetic pathway of a drug in the body.

PEG_Size_Effect cluster_short_peg Short PEG (<10 kDa) cluster_long_peg Long PEG (>10 kDa) Short PEG Short PEG Rapid Renal Clearance Rapid Renal Clearance Short PEG->Rapid Renal Clearance Long PEG Long PEG Reduced Renal Clearance Reduced Renal Clearance Long PEG->Reduced Renal Clearance Increased Half-life Increased Half-life Reduced Renal Clearance->Increased Half-life

Caption: Impact of PEG size on renal clearance and half-life.

Experimental_Workflow Animal Dosing Animal Dosing Sample Collection (Plasma/Tissues) Sample Collection (Plasma/Tissues) Animal Dosing->Sample Collection (Plasma/Tissues) Sample Preparation Sample Preparation Sample Collection (Plasma/Tissues)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Parameters Pharmacokinetic Parameters Data Analysis->Pharmacokinetic Parameters

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

The selection of a PEG linker is a multifaceted decision that requires careful consideration of the desired pharmacokinetic properties of the final conjugate. This compound, as a very short-chain linker, is anticipated to have minimal impact on extending the circulation half-life of a conjugated molecule and will likely be rapidly cleared by the kidneys. This property could be advantageous in applications where rapid clearance from systemic circulation is desired to minimize off-target effects, while still benefiting from the linker's ability to potentially improve solubility.

For applications requiring a significantly prolonged half-life, longer-chain PEG alternatives would be more appropriate. The provided experimental protocols offer a robust framework for researchers to empirically determine the pharmacokinetic profiles of their specific PEGylated compounds and to make data-driven decisions in the optimization of their drug candidates. As the field of bioconjugation continues to evolve, a thorough understanding of the interplay between linker chemistry and in vivo behavior will remain paramount for the successful development of next-generation therapeutics.

References

A Comparative Analysis of Methylamino-PEG2-acid and Established Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which connects a monoclonal antibody to a potent cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides an objective comparison of the hydrophilic Methylamino-PEG2-acid linker with established alternatives such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), hydrazone, and peptide linkers, supported by experimental data and detailed methodologies.

The evolution of ADC technology has seen a progression from early-generation linkers with stability issues to more advanced designs that offer a balance of stability in circulation and efficient payload release at the tumor site.[1] The introduction of polyethylene (B3416737) glycol (PEG) linkers, such as this compound, represents a significant advancement aimed at improving the physicochemical properties of ADCs, particularly those with hydrophobic payloads.[2][]

Performance Comparison of Linker Technologies

The choice of linker technology directly impacts key performance attributes of an ADC. The following tables summarize quantitative data, compiled from various studies, to provide a comparative overview of this compound and established linker types. It is important to note that direct head-to-head comparisons of all these linkers in a single study are limited; therefore, the data presented is representative of typical performance characteristics.

Table 1: Physicochemical and In Vitro Performance

Performance MetricThis compoundSMCC (Non-cleavable)Hydrazone (pH-sensitive)Val-Cit (Enzyme-cleavable)
Hydrophilicity HighLowModerateModerate
Aggregation Propensity LowHigh (with hydrophobic payloads)ModerateModerate
Drug-to-Antibody Ratio (DAR) Can enable higher DAR (up to 8)Typically limited to 2-4 to avoid aggregationTypically 2-4Typically 2-4
In Vitro Plasma Stability HighHighModerate (pH-dependent hydrolysis)High (stable at physiological pH)
Payload Release Mechanism Non-cleavable (Antibody degradation)Non-cleavable (Antibody degradation)Acid-catalyzed hydrolysis in lysosomesEnzymatic cleavage by Cathepsin B in lysosomes
In Vitro Cytotoxicity (IC50) Potent (payload-dependent)Potent (payload-dependent)Potent (payload-dependent)Potent (payload-dependent)

Table 2: Pharmacokinetic and In Vivo Performance

Performance MetricThis compoundSMCC (Non-cleavable)Hydrazone (pH-sensitive)Val-Cit (Enzyme-cleavable)
Plasma Half-life (t½) Generally longerModerateShorterModerate to long
Clearance (CL) LowerHigher (especially with high DAR)HigherModerate
Bystander Effect NoNoYes (if payload is membrane-permeable)Yes (if payload is membrane-permeable)
Therapeutic Index Potentially improvedGoodVariable, potential for off-target toxicityGood
In Vivo Efficacy High (payload and target dependent)High (payload and target dependent)Demonstrated, but can be limited by instabilityHigh (widely used in approved ADCs)

Key Insights into Linker Performance

This compound: The inclusion of a short PEG chain significantly enhances the hydrophilicity of the ADC.[4] This is a key advantage when working with hydrophobic payloads, as it can reduce aggregation, improve stability, and allow for a higher drug-to-antibody ratio (DAR) without compromising the pharmacokinetic profile.[2][5] The non-cleavable nature of the amide bond formed by the acid group ensures high stability in circulation, with payload release occurring after internalization and lysosomal degradation of the antibody.[6]

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): As a widely used non-cleavable linker, SMCC provides good plasma stability.[7] However, its hydrophobic nature can lead to aggregation issues, particularly with hydrophobic payloads and higher DARs, which can result in faster clearance and potential immunogenicity.[6]

Hydrazone Linkers: These acid-labile linkers were among the first to be used in ADCs and are designed to release their payload in the acidic environment of endosomes and lysosomes.[8] While this provides a targeted release mechanism, hydrazone linkers can exhibit instability in plasma, leading to premature drug release and potential off-target toxicity.[7]

Peptide Linkers (e.g., Valine-Citrulline): Dipeptide linkers like valine-citrulline (Val-Cit) are designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][10] This provides a highly specific payload release mechanism and has been successfully implemented in several approved ADCs.[11] These linkers are generally stable in circulation and can mediate a potent bystander effect if the released payload is membrane-permeable.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are outlines of key experimental protocols.

Plasma Stability Assay (LC-MS based)

Objective: To determine the in vitro stability of an ADC and the rate of payload deconjugation in plasma from different species.[14][15]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, capture the ADC from the plasma using an appropriate method, such as protein A affinity chromatography.[16]

  • Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.[17][18]

  • Calculate the percentage of drug loss over time to assess the stability of the linker.

Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of aggregates in an ADC sample.[19][20]

Methodology:

  • Prepare the ADC sample in a suitable mobile phase (e.g., phosphate-buffered saline).

  • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., Agilent AdvanceBio SEC 300Å).[21]

  • Elute the sample with an appropriate mobile phase. Aggregates, being larger, will elute before the monomeric ADC.[22]

  • Monitor the elution profile using a UV detector at 280 nm.

  • Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.[23]

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (IC50 value) of an ADC on antigen-positive and antigen-negative cancer cell lines.[24][25]

Methodology:

  • Seed antigen-positive (e.g., BT-474 for a HER2-targeting ADC) and antigen-negative (e.g., MCF-7) cells in 96-well plates and allow them to adhere overnight.[26]

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified period (e.g., 72-120 hours).

  • Add MTT or XTT reagent to each well and incubate to allow for the formation of formazan (B1609692).[27]

  • Solubilize the formazan crystals and measure the absorbance using a microplate reader.

  • Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[28]

Methodology:

  • Co-culture antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1, 1:5, 1:10). The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not to the antigen-negative cells in monoculture.

  • After a defined incubation period, analyze the viability of the antigen-negative cells using flow cytometry or fluorescence microscopy.

  • A significant reduction in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

Visualizing ADC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in ADC function and evaluation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation ADC Antibody-Drug Conjugate (ADC) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Targeting & Binding Internalization Internalization TumorCell->Internalization 2. Internalization BystanderCell Antigen-Negative Neighboring Cell BystanderDeath BystanderDeath BystanderCell->BystanderDeath Cytotoxicity Lysosome Lysosome Internalization->Lysosome 3. Trafficking to Lysosome PayloadRelease PayloadRelease Lysosome->PayloadRelease 4. Payload Release PayloadRelease->BystanderCell 6. Bystander Effect (for cleavable linkers) CellDeath CellDeath PayloadRelease->CellDeath 5. Cytotoxicity

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Determination (LC-MS) Purification->DAR_Analysis Stability Plasma Stability Assay DAR_Analysis->Stability Aggregation Aggregation Analysis (SEC) DAR_Analysis->Aggregation Cytotoxicity Cytotoxicity Assay (IC50) DAR_Analysis->Cytotoxicity Bystander Bystander Killing Assay Cytotoxicity->Bystander PK_Studies Pharmacokinetic Studies Bystander->PK_Studies Efficacy_Studies Tumor Xenograft Models PK_Studies->Efficacy_Studies Linker_Comparison_Logic Start ADC Design Consideration Payload Hydrophobic Payload? Start->Payload PEG_Linker Consider this compound or other PEGylated linkers Payload->PEG_Linker Yes NonPEG_Linker Consider SMCC or Peptide Linkers Payload->NonPEG_Linker No Bystander Bystander Effect Desired? Cleavable_Linker Consider Peptide or Hydrazone Linkers Bystander->Cleavable_Linker Yes NonCleavable_Linker Consider this compound or SMCC Bystander->NonCleavable_Linker No Stability High Plasma Stability Critical? Stable_Linker Consider this compound, SMCC, or Peptide Linkers Stability->Stable_Linker Yes LessStable_Linker Hydrazone may be an option (with caution) Stability->LessStable_Linker No PEG_Linker->Bystander NonPEG_Linker->Bystander Cleavable_Linker->Stability NonCleavable_Linker->Stability

References

quantitative analysis of Methylamino-PEG2-acid conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of bioconjugates. Methylamino-PEG2-acid is a bifunctional linker that offers a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enhancing the solubility and potentially reducing the immunogenicity of the resulting conjugate. This guide provides a quantitative analysis of its conjugation efficiency, compares it with alternative PEGylation reagents, and offers detailed experimental protocols.

Quantitative Analysis of Conjugation Efficiency

This compound possesses two reactive functional groups: a primary methylamine (B109427) and a carboxylic acid. The efficiency of conjugation is highly dependent on the reaction chemistry employed for each of these groups.

Carboxylic Acid Reactivity (Amide Bond Formation): The carboxylic acid moiety is typically reacted with primary amines on a target molecule (e.g., lysine (B10760008) residues on a protein) through carbodiimide-mediated coupling, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This two-step, one-pot reaction first activates the carboxylic acid to an amine-reactive NHS ester, which then reacts with the amine to form a stable amide bond.

While this method is versatile, the yields can be variable and are highly dependent on reaction conditions. A two-step process inherently introduces more variables that can affect the overall yield. For instance, the formation of the NHS-ester from a carboxylic acid on a polymer has been reported to have a yield of approximately 45%, with the subsequent amidation reaction yielding around 70%, resulting in a combined yield of roughly 31.5%. In contrast, pre-activated NHS-ester PEG linkers can offer higher and more reproducible yields, with some studies reporting near-complete conversion and isolated yields of over 75%.[1]

Methylamine Reactivity: The methylamine group can be conjugated to various functional groups, most commonly carboxylic acids (to form an amide bond) or aldehydes/ketones (through reductive amination).

When conjugating to a peptide's carboxylic acid, a similar EDC/NHS chemistry is used. A study on a comparable linker, Hydroxy-PEG3-methylamine, reported post-purification yields of 40-70% when conjugated to a peptide.[2] This provides a reasonable estimate for the efficiency of the methylamine group of this compound in similar reactions.

For conjugation to aldehydes, the process of reductive amination is employed. This involves the formation of a Schiff base between the amine and the aldehyde, which is then reduced to a stable amine linkage. This method is known to be highly efficient, with potential yields ranging from good to near-quantitative (>75% to 99%).[3][4]

The following table summarizes the expected conjugation efficiencies for this compound based on available data for similar linkers and reaction types.

Functional Group on LinkerReactive Partner on Target MoleculeCoupling ChemistryReported Yield (Post-Purification)Key Considerations
Carboxylic Acid Primary AmineEDC/NHSVariable (approx. 30-70%)Highly dependent on reaction conditions (pH, buffer, stoichiometry).[1]
Methylamine Carboxylic AcidEDC/NHS40-70%Dependent on the specific peptide/protein sequence and reaction scale.[2]
Methylamine AldehydeReductive Amination>75%Requires a reducing agent (e.g., NaCNBH₃). pH control is important.[3][4]
Methylamine KetoneReductive AminationGood to highGenerally efficient, similar to aldehydes.

Comparison with Alternative PEGylation Reagents

The choice of PEGylation reagent is a critical decision in the development of bioconjugates. While this compound offers bifunctionality, several other reagents with different reactive groups are available, each with its own advantages.

PEGylation Reagent ClassReactive TowardsLinkage FormedKey Advantages
NHS Esters Primary AminesAmideHigh reactivity, well-established protocols, often high yielding.[1]
Maleimides Thiols (Cysteine)ThioetherHigh specificity for site-directed conjugation.
Aldehydes Primary AminesSecondary AmineN-terminal specific PEGylation under controlled pH.
Alkynes/Azides Azides/AlkynesTriazoleBio-orthogonal "click" chemistry, high specificity and efficiency.

Experimental Protocols

Protocol 1: Conjugation of a Protein to the Carboxylic Acid Moiety of this compound

This protocol describes the conjugation of a protein containing primary amines (e.g., lysine residues) to the carboxylic acid group of this compound using EDC/NHS chemistry.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein in the activation buffer.

  • Linker and Activator Preparation: Dissolve this compound, EDC, and NHS in the activation buffer to the desired concentrations. A molar excess of the linker and activating agents over the protein is typically used (e.g., 20 to 50-fold molar excess of linker).

  • Activation: Add the EDC and NHS solutions to the this compound solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: Add the activated linker solution to the protein solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the conjugate from excess reagents and unconjugated protein using size-exclusion chromatography or another suitable purification method.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by LC-MS to determine the degree of PEGylation.

Protocol 2: Conjugation of an Aldehyde-Containing Molecule to the Methylamine Moiety of this compound

This protocol outlines the conjugation of a molecule containing an aldehyde group to the methylamine of this compound via reductive amination.

Materials:

  • Aldehyde-containing molecule

  • This compound

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Reducing agent (e.g., Sodium cyanoborohydride - NaCNBH₃)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Dissolve Reactants: Dissolve the aldehyde-containing molecule and a molar excess of this compound in the reaction buffer.

  • Initiate Conjugation: Add the reducing agent to the reaction mixture. The reaction is typically carried out at room temperature for 2-4 hours.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the conjugate using an appropriate method such as reverse-phase HPLC.

  • Characterization: Confirm the successful conjugation and purity of the product using techniques like LC-MS and NMR.

Visualizing the Workflow and Logic

To better understand the experimental processes and decision-making involved in using this compound, the following diagrams have been generated.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_downstream Downstream Processing Dissolve Linker Dissolve this compound in Activation Buffer Add Activators Add EDC and NHS Dissolve Linker->Add Activators Incubate Incubate 15-30 min at RT Add Activators->Incubate Mix Combine Activated Linker and Protein Incubate->Mix Prepare Protein Prepare Protein in Amine-Free Buffer Prepare Protein->Mix React React 2h at RT or overnight at 4°C Mix->React Quench Quench Reaction React->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Characterize Characterize (SDS-PAGE, LC-MS) Purify->Characterize

Caption: Workflow for EDC/NHS-mediated conjugation to the carboxylic acid of this compound.

decision_tree cluster_logic Linker Selection Logic start Target Functional Group on Biomolecule amine Primary Amine (e.g., Lysine, N-terminus) start->amine thiol Thiol (e.g., Cysteine) start->thiol aldehyde_ketone Aldehyde/Ketone start->aldehyde_ketone carboxyl Carboxylic Acid start->carboxyl linker_choice Select Appropriate Linker Chemistry nhs_ester This compound (Carboxyl end) + EDC/NHS or NHS-PEG amine->nhs_ester maleimide Maleimide-PEG thiol->maleimide reductive_amination This compound (Amine end) + Reductive Amination aldehyde_ketone->reductive_amination edc_coupling Amine-PEG + EDC/NHS carboxyl->edc_coupling

Caption: Decision logic for selecting a PEGylation strategy based on the available functional group.

References

Safety Operating Guide

Proper Disposal of Methylamino-PEG2-acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Methylamino-PEG2-acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established safety protocols and information from safety data sheets.

I. Understanding the Hazards

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

Adherence to proper handling and disposal protocols is crucial to mitigate these risks.

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategoryItemSpecification
Hand Protection Protective glovesChemically resistant (e.g., nitrile rubber)
Eye/Face Protection Safety glasses or gogglesMust be worn at all times. Use a face shield for larger quantities.
Skin and Body Protection Laboratory coatTo prevent skin contact.
Respiratory Protection Use in a well-ventilated areaAvoid breathing dust, fume, gas, mist, vapors, or spray.[1]

Handling Precautions:

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Avoid all personal contact, including inhalation.

  • Store in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term.[2]

III. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.

  • Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.

  • Absorption : Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination : Scrub the affected surfaces and equipment with alcohol.[1]

  • Disposal of Spill Debris : Dispose of contaminated material as hazardous waste according to local regulations.[1]

IV. Step-by-Step Disposal Procedure

The proper disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. Never pour this chemical down the sink.

1. Waste Segregation and Collection:

  • Solid Waste : Collect un-used or expired this compound in its original container or a clearly labeled, compatible waste container.

  • Liquid Waste : Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent wastes unless compatibility is confirmed.

  • Contaminated Labware : Dispose of items such as pipette tips, gloves, and empty vials that are contaminated with this compound in a designated hazardous waste container.

2. Waste Container Labeling:

  • Affix a hazardous waste label to all waste containers as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and composition of the waste mixture.

    • The date the container was first used for waste accumulation.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) or Main Accumulation Area (MAA).

  • Ensure containers are tightly closed to prevent leaks or spills.

  • Store in a well-ventilated place.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not exceed the accumulation time limits for hazardous waste storage as defined by your institution and local regulations.

V. Emergency Procedures

  • If on Skin : Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • If Inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Swallowed : Rinse mouth.[1] Call a POISON CENTER or doctor/physician if you feel unwell.

VI. Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure cluster_spill Spill Response start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling waste_gen Generate Waste (Solid, Liquid, Contaminated Materials) handling->waste_gen spill Spill Occurs handling->spill segregate Segregate Waste Types waste_gen->segregate label_container Label Waste Container ('Hazardous Waste', Chemical Name, Date) segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end evacuate Evacuate & Ventilate Area spill->evacuate Immediate Action contain Contain Spill evacuate->contain absorb Absorb with Inert Material contain->absorb decontaminate Decontaminate Surface absorb->decontaminate dispose_spill Dispose of Debris as Hazardous Waste decontaminate->dispose_spill dispose_spill->store

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling Methylamino-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Methylamino-PEG2-acid, a bifunctional linker commonly utilized in bioconjugation and drug development. Due to the presence of both a reactive amine and a carboxylic acid functional group, adherence to strict safety protocols is paramount to ensure personnel safety and experimental integrity.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[3] Inspect for tears or holes before use. Change gloves immediately if contaminated.To prevent skin contact and potential irritation from the amine and carboxylic acid moieties.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.To protect eyes from accidental splashes of the chemical.
Body Protection A standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities.To protect skin and clothing from spills.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood.[4] If aerosols may be generated or ventilation is inadequate, use a NIOSH-approved respirator.To avoid inhalation of any dust particles or aerosols which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

Proper handling techniques are critical to minimize exposure and maintain the quality of the reagent.

  • Preparation and Environment :

    • Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible.

    • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[4][5]

  • Reagent Handling :

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use dedicated spatulas and weighing papers for transferring the solid. Avoid creating dust.

    • For creating solutions, slowly add the solid to the solvent to prevent splashing.

  • Spill Management :

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection :

    • Collect all waste material, including contaminated gloves, weighing papers, and pipette tips, in a clearly labeled, sealed container.

  • Disposal Route :

    • Dispose of the chemical waste through your institution's hazardous waste program.[3] Do not dispose of it in the regular trash or down the drain.

    • While polyethylene (B3416737) glycol itself is biodegradable, the functional groups on this molecule may pose an environmental hazard.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Equilibrate Reagent to Room Temperature B->C Proceed to Handling D Weigh Required Amount C->D E Prepare Solution D->E F Clean and Sanitize Work Area E->F Proceed to Post-Handling G Segregate and Label Waste F->G H Dispose of Waste via Hazardous Waste Program G->H

Figure 1. Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.